Product packaging for ML-9 free base(Cat. No.:CAS No. 110448-31-2)

ML-9 free base

Cat. No.: B1676664
CAS No.: 110448-31-2
M. Wt: 324.8 g/mol
InChI Key: OZSMSRIUUDGTEP-UHFFFAOYSA-N
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Description

1-[(5-chloro-1-naphthalenyl)sulfonyl]-1,4-diazepane is a member of naphthalenes and a sulfonic acid derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17ClN2O2S B1676664 ML-9 free base CAS No. 110448-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSMSRIUUDGTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149246
Record name ML-9 free base
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110448-31-2
Record name ML-9 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ML-9 free base
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-9 FREE BASE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-9, a cell-permeable naphthalene sulfonamide derivative, is a widely utilized pharmacological tool for investigating cellular signaling pathways. Primarily recognized as a potent, reversible, and ATP-competitive inhibitor of Myosin Light Chain Kinase (MLCK), its mechanism of action extends to other crucial cellular targets, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Stromal Interaction Molecule 1 (STIM1). This multiplicity of targets endows ML-9 with a range of biological activities, from modulating smooth muscle contraction to inducing autophagy and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of ML-9 free base, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it influences.

Core Mechanism of Action: Kinase Inhibition

The principal mechanism of action of ML-9 is the competitive inhibition of ATP binding to the catalytic domain of specific protein kinases. By occupying the ATP-binding pocket, ML-9 prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.

Primary Target: Myosin Light Chain Kinase (MLCK)

ML-9 exhibits its highest affinity for Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction.[1] MLCK, a calcium/calmodulin-dependent protein kinase, phosphorylates the regulatory light chain of myosin II, an essential step for actin-myosin interaction and subsequent muscle contraction. ML-9's inhibition of MLCK leads to a reduction in myosin light chain phosphorylation, resulting in smooth muscle relaxation.

Secondary Targets: PKA and PKC

In addition to MLCK, ML-9 also inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.[1] PKA and PKC are crucial serine/threonine kinases involved in a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation. The inhibitory effect of ML-9 on these kinases contributes to its broader cellular effects.

Inhibition of STIM1 and Store-Operated Calcium Entry

ML-9 has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key sensor of calcium levels within the endoplasmic reticulum (ER).[1][2] Depletion of ER calcium stores triggers the activation and oligomerization of STIM1, which then translocates to ER-plasma membrane junctions to activate ORAI channels, mediating store-operated calcium entry (SOCE). ML-9's interference with STIM1 function disrupts this process, leading to a reduction in intracellular calcium influx.[3]

Quantitative Data

The inhibitory potency of ML-9 against its primary and secondary kinase targets has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Target ProteinInhibition Constant (Ki) (µM)Half-Maximal Inhibitory Concentration (IC50) (µM)
Myosin Light Chain Kinase (MLCK)4[1]~3.8
Protein Kinase A (PKA)32[1]Not explicitly found
Protein Kinase C (PKC)54[1]Not explicitly found
TRPC6Not explicitly found7.8

Cellular and Physiological Effects

The multifaceted inhibitory profile of ML-9 translates into a range of observable cellular and physiological effects.

  • Smooth Muscle Relaxation: By inhibiting MLCK, ML-9 effectively relaxes smooth muscle, a property that has been extensively studied in vascular and airway smooth muscle preparations.[3]

  • Induction of Autophagy: ML-9 has been shown to induce autophagy, the cellular process of self-degradation of cellular components. This is achieved by inhibiting the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[1]

  • Induction of Apoptosis: At higher concentrations, ML-9 can induce apoptosis, or programmed cell death. This effect is associated with the activation of caspases, key executioners of the apoptotic pathway.[1][2]

  • Inhibition of Natural Killer (NK) Cell Cytotoxicity: ML-9 has been demonstrated to inhibit the cytotoxic activity of Natural Killer (NK) cells, suggesting a role for MLCK in the lytic mechanism of these immune cells.[4]

Experimental Protocols

In Vitro MLCK Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity in vitro.

  • Reagents:

    • Purified Myosin Light Chain Kinase (MLCK)

    • Myosin Light Chain (MLC) as substrate

    • ATP (with [γ-³²P]ATP for radiometric detection)

    • Assay Buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

    • This compound dissolved in DMSO

    • Trichloroacetic acid (TCA) or phosphocellulose paper for stopping the reaction and separating phosphorylated substrate.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, MLCK, and MLC.

    • Add varying concentrations of ML-9 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

    • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.

    • Stop the reaction by adding ice-cold TCA to precipitate proteins or by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the precipitated proteins or phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the MLC substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each ML-9 concentration and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to assess the effect of ML-9 on cell viability.

  • Reagents:

    • Cell line of interest (e.g., HeLa, Jurkat)

    • Complete cell culture medium

    • This compound dissolved in DMSO

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of ML-9 concentrations (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by ML-9 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Reagents:

    • Cell line of interest

    • This compound dissolved in DMSO

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Treat cells with the desired concentration of ML-9 (and a DMSO vehicle control) for a specified time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathway and Workflow Visualizations

MLCK Signaling Pathway in Smooth Muscle Contraction

MLCK_Pathway cluster_stimulus Stimulus cluster_calcium Calcium Signaling cluster_mlck MLCK Activation cluster_contraction Muscle Contraction Agonist Agonist Ca2+_release Ca2+ Release (ER) Agonist->Ca2+_release Depolarization Depolarization Ca2+_entry Ca2+ Entry Depolarization->Ca2+_entry Ca2+ Ca2+ Ca2+_entry->Ca2+ Ca2+_release->Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation p_Myosin_LC Phosphorylated Myosin Light Chain MLCK_active->p_Myosin_LC Phosphorylation ML9 ML-9 ML9->MLCK_active Inhibition Myosin_LC Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Contraction p_Myosin_LC->Contraction

Caption: MLCK signaling pathway in smooth muscle contraction and its inhibition by ML-9.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer) Mix_reagents Mix Enzyme, Substrate, Buffer, and ML-9 Prepare_reagents->Mix_reagents Prepare_ML9 Prepare ML-9 Dilutions Prepare_ML9->Mix_reagents Pre_incubate Pre-incubate Mix_reagents->Pre_incubate Initiate_reaction Initiate with ATP ([γ-³²P]ATP) Pre_incubate->Initiate_reaction Incubate Incubate at 30°C Initiate_reaction->Incubate Stop_reaction Stop Reaction Incubate->Stop_reaction Separate Separate Substrate from free ATP Stop_reaction->Separate Quantify Quantify Phosphorylation (Scintillation Counting) Separate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Workflow for an in vitro kinase inhibition assay to evaluate the potency of ML-9.

Logical Relationship of ML-9's Multifaceted Actions

ML9_Actions cluster_targets Molecular Targets cluster_effects Cellular Effects ML9 ML9 MLCK MLCK ML9->MLCK Inhibits PKA_PKC PKA / PKC ML9->PKA_PKC Inhibits STIM1 STIM1 ML9->STIM1 Inhibits Akt_mTOR Akt/mTOR Pathway ML9->Akt_mTOR Inhibits Apoptosis_Induction Apoptosis Induction ML9->Apoptosis_Induction Induces (at high conc.) Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK->Smooth_Muscle_Relaxation Leads to Reduced_SOCE Reduced Store-Operated Calcium Entry STIM1->Reduced_SOCE Leads to Autophagy_Induction Autophagy Induction Akt_mTOR->Autophagy_Induction Leads to

References

An In-depth Technical Guide to ML-9 Free Base: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, chemically known as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] Initially identified as a tool compound for studying the roles of MLCK in smooth muscle contraction, its applications have expanded to various areas of cell biology research. ML-9 exerts its effects by competitively inhibiting the ATP-binding site of MLCK, thereby preventing the phosphorylation of the myosin light chain and subsequent cellular processes.[1] Beyond its primary target, ML-9 has also been shown to inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.[2][3] Furthermore, it has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key player in store-operated calcium entry. This technical guide provides a comprehensive overview of the discovery, a detailed (proposed) synthesis protocol, and the core mechanisms of action of ML-9 free base, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Core Properties

ML-9 was first described as a newly synthesized compound investigated for its inhibitory effects on the vascular contraction process.[1] Early studies demonstrated its ability to inhibit the superprecipitation of actomyosin and isometric tension development in vascular smooth muscle in a dose-dependent manner.[1] This inhibitory action was directly linked to the prevention of phosphorylation of the 20,000-Da myosin light chain (LC20).[1]

Chemical and Physical Properties
PropertyValueReference
Chemical Name 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine[1]
Synonyms ML-9
Molecular Formula C₁₅H₁₇ClN₂O₂S[2]
Molecular Weight 324.83 g/mol
CAS Number 110448-31-2[2]
Inhibitory Activity

ML-9 exhibits inhibitory activity against several kinases. The following table summarizes the key quantitative data regarding its potency.

Target KinaseInhibition Constant (Kᵢ)IC₅₀Reference
Myosin Light Chain Kinase (MLCK)3.8 µM[2]
Protein Kinase A (PKA)32 µM[2][3]
Protein Kinase C (PKC)54 µM[2][3]
TRPC6 Channels7.8 µM

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on the known reactivity of its constituent functional groups. The synthesis involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with homopiperazine.

Proposed Synthetic Protocol

Reaction: 5-chloronaphthalene-1-sulfonyl chloride + homopiperazine → 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine (ML-9)

Materials:

  • 5-chloronaphthalene-1-sulfonyl chloride

  • Homopiperazine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve homopiperazine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (2.0 equivalents) as a base to neutralize the HCl generated during the reaction. Slowly add a solution of 5-chloronaphthalene-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

ML-9 primarily functions as an inhibitor of Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction and other cellular processes.

Inhibition of the MLCK Pathway

The canonical pathway for smooth muscle contraction involves an increase in intracellular calcium concentration, which leads to the activation of calmodulin. The calcium-calmodulin complex then activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II. This phosphorylation event triggers a conformational change in myosin, enabling it to interact with actin filaments and generate contractile force. ML-9 inhibits this process by blocking the ATP-binding site of MLCK, thus preventing the phosphorylation of the myosin light chain.

MLCK_Pathway Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC_unphos Myosin Light Chain (unphosphorylated) MLCK_active->MLC_unphos phosphorylates MLC_phos Myosin Light Chain (phosphorylated) MLC_unphos->MLC_phos Contraction Smooth Muscle Contraction MLC_phos->Contraction ML9 ML-9 ML9->MLCK_active inhibits

MLCK Signaling Pathway and Inhibition by ML-9
Effects on Calcium Signaling

ML-9 has also been shown to affect intracellular calcium concentrations, independent of its effects on MLCK. It acts as an inhibitor of STIM1, a protein that senses calcium levels in the endoplasmic reticulum (ER) and, upon ER calcium depletion, translocates to the plasma membrane to activate ORAI channels, leading to store-operated calcium entry (SOCE). By inhibiting STIM1, ML-9 can reduce this influx of calcium. Additionally, ML-9 has been reported to directly inhibit TRPC6 channels, which are non-selective cation channels that can contribute to calcium entry.

Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) [Ca²⁺] high STIM1_active STIM1 (active) [Ca²⁺] low STIM1_inactive->STIM1_active ER Ca²⁺ depletion ORAI1 ORAI1 Channel STIM1_active->ORAI1 activates Cytosolic_Ca Cytosolic Ca²⁺ ORAI1->Cytosolic_Ca Ca²⁺ influx (SOCE) TRPC6 TRPC6 Channel TRPC6->Cytosolic_Ca Ca²⁺ influx Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->ORAI1 Extracellular_Ca->TRPC6 ML9 ML-9 ML9->STIM1_active inhibits ML9->TRPC6 inhibits

ML-9's Impact on Store-Operated Calcium Entry

Experimental Protocols

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of ML-9 on MLCK.

Materials:

  • Purified MLCK enzyme

  • Myosin light chain (MLC) substrate (e.g., purified from chicken gizzard)

  • ATP (including γ-³²P-ATP for radioactive detection or a suitable system for non-radioactive detection)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 1 mM DTT)

  • ML-9 in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) for reaction termination (for radioactive assay)

  • Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, MLC substrate, and the desired concentration of ML-9 (or vehicle control).

  • Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

  • Incubation: Incubate the reaction mixture at 30 °C for a specified time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding an equal volume of cold TCA.

  • Detection: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

  • Quantification: Quantify the amount of ³²P incorporated into the MLC substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of ML-9 to the vehicle control. Determine the IC₅₀ value by testing a range of ML-9 concentrations.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to ML-9.

Materials:

  • Cultured cells (e.g., smooth muscle cells, HEK293 cells)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • ML-9

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBS. Incubate the cells with the loading buffer at 37 °C for 30-60 minutes.

  • Washing: Wash the cells with HBS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Stimulation: Add ML-9 at the desired concentration to the cells and continue to acquire ratiometric fluorescence images.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). Changes in this ratio are proportional to changes in intracellular calcium concentration.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Smooth Muscle Cells) start->cell_culture fura2_loading Load Cells with Fura-2 AM cell_culture->fura2_loading baseline_imaging Acquire Baseline Fluorescence Ratio (F340/F380) fura2_loading->baseline_imaging add_ml9 Add ML-9 baseline_imaging->add_ml9 post_ml9_imaging Acquire Post-Treatment Fluorescence Ratio add_ml9->post_ml9_imaging data_analysis Data Analysis: Calculate Change in [Ca²⁺]i post_ml9_imaging->data_analysis end End data_analysis->end

Workflow for Measuring Intracellular Calcium

Conclusion

This compound remains a valuable pharmacological tool for investigating cellular processes regulated by Myosin Light Chain Kinase and calcium signaling. Its well-characterized inhibitory profile against MLCK, coupled with its effects on STIM1 and TRPC6, provides researchers with a versatile molecule to dissect complex signaling networks. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route, and detailed insights into its mechanism of action and relevant experimental protocols. For professionals in drug development, understanding the structure-activity relationships and the multiple targets of compounds like ML-9 is crucial for the design of more specific and potent therapeutic agents.

References

An In-depth Technical Guide to the Kinase Inhibitory Profile of ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the kinase inhibitory profile of ML-9 free base, a widely utilized research compound. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action and application. This document details its inhibitory constants, the experimental protocols for kinase assays, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Data

ML-9 is a broad-spectrum, ATP-competitive protein kinase inhibitor. Its inhibitory activity is most potent against Myosin Light Chain Kinase (MLCK), but it also affects other kinases at higher concentrations. The compound is noted as a selective and potent inhibitor of Akt kinase and also inhibits stromal interaction molecule 1 (STIM1) activity.[1][2][3][4] The inhibition constants (Ki) for its primary kinase targets are summarized below.

Kinase TargetInhibition Constant (Kᵢ)
Myosin Light Chain Kinase (MLCK)4 µM
Protein Kinase A (PKA)32 µM
Protein Kinase C (PKC)54 µM

Table 1: Summary of this compound inhibitory constants (Ki) against key protein kinases. Data sourced from multiple suppliers and publications.[1][2][4]

Key Signaling Pathways Modulated by ML-9

ML-9's biological effects are primarily attributed to its inhibition of MLCK and Akt, which impacts distinct cellular signaling pathways.

A. MLCK Signaling Pathway and Smooth Muscle Contraction

The primary and most well-characterized target of ML-9 is Myosin Light Chain Kinase (MLCK).[5] MLCK plays a crucial role in the regulation of smooth muscle contraction. By inhibiting MLCK, ML-9 prevents the phosphorylation of the myosin light chain, which is a critical step for the interaction of actin and myosin filaments, thereby leading to vasorelaxation.[5]

MLCK_Pathway cluster_upstream Signal Transduction cluster_kinase_cascade Kinase Activation cluster_downstream Cellular Response Agonist Agonist (e.g., Norepinephrine) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC Ca Ca²⁺ PLC->Ca CaM Calmodulin (CaM) MLCK_inactive MLCK (Inactive) CaM->MLCK_inactive binds Ca->CaM activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Actin-Myosin Interaction & Contraction MLC_P->Contraction ML9 ML-9 ML9->MLCK_active inhibits Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_response Cellular Outcomes GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellDeath Cell Death / Apoptosis Akt->CellDeath inhibits Autophagy Autophagy mTOR->Autophagy inhibits ML9 ML-9 ML9->Akt inhibits Kinase_Assay_Workflow start Start prep 1. Reagent Preparation (Kinase, Substrate, ATP, Buffer) start->prep dilute 2. Inhibitor Serial Dilution (ML-9 in DMSO & Buffer) prep->dilute plate 3. Plate Kinase & Inhibitor dilute->plate incubate 4. Pre-incubation (Kinase-Inhibitor Binding) plate->incubate initiate 5. Initiate Reaction (Add ATP) incubate->initiate react 6. Kinase Reaction Incubation (e.g., 60 min at 30°C) initiate->react detect 7. Signal Detection (e.g., Add ADP-Glo Reagents) react->detect read 8. Read Plate (Luminescence) detect->read analyze 9. Data Analysis (Calculate IC₅₀) read->analyze end End analyze->end

References

ML-9 Free Base: An In-depth Technical Guide to its Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent, cell-permeable inhibitor of several protein kinases and other signaling proteins. Initially characterized as a selective inhibitor of Myosin Light Chain Kinase (MLCK), further research has revealed its activity against a broader range of targets, making it a valuable tool for dissecting various cellular signaling pathways. This technical guide provides a comprehensive overview of the primary protein targets of ML-9 free base, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways it modulates.

Core Protein Targets of ML-9

ML-9 is known to interact with and inhibit a number of key signaling proteins, primarily protein kinases. Its mechanism of action for kinases is generally as an ATP-competitive inhibitor. The primary targets identified in the literature are detailed below.

Quantitative Inhibition Data

The inhibitory potency of ML-9 against its principal targets has been quantified through various biochemical assays, yielding inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values provide a measure of the concentration of ML-9 required to achieve a certain level of inhibition and are crucial for designing experiments and interpreting results.

Target ProteinInhibition ParameterValue (µM)Notes
Myosin Light Chain Kinase (MLCK)Ki4[1][2]Selective inhibitor.[2]
Myosin Light Chain Kinase (MLCK)IC503.8[3]Classical MLCK inhibitor.[3]
Protein Kinase A (PKA)Ki32[1][2]
Protein Kinase A (PKA)IC50~20[4][5][6]
Protein Kinase C (PKC)Ki54[1][2]
Protein Kinase B (Akt)IC5010-50[4][5][6][7]Useful PKB inhibitor.[7]
p90 S6 KinaseIC50~50[4][5]
MAP KinaseIC50~35[4][5]
TRPC6 ChannelIC507.8[8][9]Inhibition of cationic currents.[8][9]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and ATP concentrations.

Signaling Pathways Modulated by ML-9

ML-9's inhibition of its target proteins has significant downstream effects on several critical cellular signaling pathways.

Myosin Light Chain Kinase (MLCK) Signaling in Smooth Muscle Contraction

MLCK plays a pivotal role in the regulation of smooth muscle contraction. The inhibition of MLCK by ML-9 leads to a reduction in the phosphorylation of the myosin regulatory light chain (MLC20), which is a prerequisite for the interaction of myosin with actin and subsequent muscle contraction.[10]

MLCK_Pathway Agonist Agonist (e.g., Norepinephrine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_Calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_Calmodulin MLCK_inactive MLCK (inactive) Ca2_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC_unphos Myosin Light Chain (unphosphorylated) MLCK_active->MLC_unphos Phosphorylates MLC_phos Myosin Light Chain (phosphorylated) MLC_unphos->MLC_phos Contraction Smooth Muscle Contraction MLC_phos->Contraction ML9 ML-9 ML9->MLCK_active Inhibits

MLCK Signaling Pathway in Smooth Muscle Contraction
STIM1-Mediated Store-Operated Calcium Entry (SOCE)

Stromal Interaction Molecule 1 (STIM1) is an endoplasmic reticulum (ER) calcium sensor that, upon depletion of ER calcium stores, activates Orai channels in the plasma membrane to mediate store-operated calcium entry (SOCE). ML-9 has been shown to inhibit STIM1 activity, thereby affecting intracellular calcium homeostasis.

STIM1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_Ca_depletion ER Ca²⁺ Store Depletion STIM1_inactive STIM1 (inactive, monomeric) ER_Ca_depletion->STIM1_inactive Sensed by STIM1_active STIM1 (active, oligomeric) STIM1_inactive->STIM1_active Oligomerization Orai1_closed Orai1 Channel (closed) STIM1_active->Orai1_closed Translocates and binds to Orai1 Orai1_open Orai1 Channel (open) Orai1_closed->Orai1_open Activation Ca_influx Ca²⁺ Influx (SOCE) Orai1_open->Ca_influx Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream ML9 ML-9 ML9->STIM1_active Inhibits

STIM1-Mediated Store-Operated Calcium Entry (SOCE)
Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. ML-9 has been demonstrated to inhibit Akt, leading to the downregulation of the mTOR pathway and the induction of autophagy.[11]

Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits and activates Akt_active Akt (active) Akt_inactive->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy_inhibition Inhibition of Autophagy mTORC1->Autophagy_inhibition ML9 ML-9 ML9->Akt_active Inhibits

Inhibition of the Akt/mTOR Signaling Pathway by ML-9

Experimental Protocols

In Vitro Myosin Light Chain Kinase (MLCK) Activity Assay

This protocol describes a method to determine the in vitro kinase activity of MLCK and assess the inhibitory effect of ML-9. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the myosin regulatory light chain (RLC).[12]

Materials:

  • Purified smooth muscle MLCK

  • Purified myosin regulatory light chain (RLC)

  • Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • CaCl₂ solution

  • Calmodulin solution

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, CaCl₂, calmodulin, and RLC.

  • Add Inhibitor: Add varying concentrations of ML-9 or DMSO (vehicle control) to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding ice-cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash: Wash the precipitated protein or phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the amount of ³²P incorporated into the RLC using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ML-9 concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors like ML-9.

Kinase_Inhibitor_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screening (HTS) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response and IC₅₀ Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Mechanism Mechanism of Action (e.g., ATP Competition) Selectivity->Mechanism Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Mechanism->Cellular_Assays Lead_Opt Lead Optimization Cellular_Assays->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

General Workflow for Kinase Inhibitor Discovery

Conclusion

References

Downstream Targets of ML-9 Free Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 free base, a naphthalene sulfonamide derivative, is a versatile pharmacological tool widely utilized in cellular and physiological research. Initially characterized as a potent inhibitor of Myosin Light Chain Kinase (MLCK), its application has expanded due to the discovery of its effects on a range of other downstream targets. This technical guide provides a comprehensive overview of the known molecular targets of ML-9, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers employing ML-9 in their investigations and for professionals in the field of drug development exploring its therapeutic potential.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several key protein kinases and cellular processes. The following table summarizes the available quantitative data, providing a clear comparison of its potency towards different targets.

TargetParameterValue (µM)Comments
Myosin Light Chain Kinase (MLCK)Ki3.8 - 4Competitive inhibitor with respect to ATP.[1][2]
Protein Kinase A (PKA)Ki32
Protein Kinase C (PKC)Ki54
TRPC6 ChannelsIC507.8Inhibition of TRPC6 channels is independent of MLCK activity.[2]
Akt Kinase--Potent inhibitor; however, a specific IC50 value is not consistently reported.[1]
Stromal Interaction Molecule 1 (STIM1)--Inhibits STIM1-mediated store-operated calcium entry (SOCE); a direct IC50 is not well-defined.[1]

Signaling Pathways and Molecular Interactions

The diverse biological effects of ML-9 stem from its ability to modulate multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular interactions and downstream consequences of ML-9 activity.

ML9_Targets cluster_kinases Kinase Inhibition cluster_calcium Calcium Signaling cluster_autophagy Autophagy Modulation ML9 This compound MLCK MLCK ML9->MLCK PKA PKA ML9->PKA PKC PKC ML9->PKC Akt Akt ML9->Akt STIM1 STIM1 ML9->STIM1 Autophagosome_formation Autophagosome Formation ML9->Autophagosome_formation promotes Autophagic_flux Autophagic Flux ML9->Autophagic_flux inhibits Akt->Autophagosome_formation inhibits SOCE Store-Operated Calcium Entry STIM1->SOCE Ca_cytosolic Cytosolic Ca2+ SOCE->Ca_cytosolic

Figure 1: Overview of the primary downstream targets of this compound.

ML9_STIM1_Pathway ER_Ca_depletion ER Ca2+ Depletion STIM1_oligomerization STIM1 Oligomerization and Puncta Formation ER_Ca_depletion->STIM1_oligomerization STIM1_PM_translocation STIM1 Translocation to ER-PM Junctions STIM1_oligomerization->STIM1_PM_translocation Orai1_activation Orai1 Channel Activation STIM1_PM_translocation->Orai1_activation SOCE Store-Operated Calcium Entry Orai1_activation->SOCE ML9 This compound ML9->STIM1_oligomerization ML9->STIM1_PM_translocation

Figure 2: ML-9's inhibitory effect on the STIM1-mediated SOCE pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ML-9's downstream targets.

Kinase Inhibition Assays

a) Myosin Light Chain Kinase (MLCK) Inhibition Assay (Radiolabeled Method)

This protocol is adapted from the methods described by Saitoh et al. (1987).[1]

  • Reagents and Materials:

    • Purified smooth muscle MLCK

    • Myosin light chain (MLC) as substrate

    • [γ-³²P]ATP

    • This compound stock solution (in DMSO)

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)

    • Trichloroacetic acid (TCA)

    • Phosphocellulose paper (P81)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase reaction buffer, MLCK, and MLC.

    • Add varying concentrations of ML-9 or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

    • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each ML-9 concentration and determine the Ki value using appropriate kinetic models (e.g., Dixon plot).

b) PKA and PKC Inhibition Assays

The protocol for assessing PKA and PKC inhibition by ML-9 is similar to the MLCK assay, with the following modifications:

  • Enzyme: Use purified PKA or PKC.

  • Substrate: Use a specific substrate for each kinase (e.g., Kemptide for PKA, histone H1 or a specific peptide substrate for PKC).

  • Activators: PKA activity is typically stimulated by cyclic AMP (cAMP). PKC activity requires cofactors such as phosphatidylserine, diacylglycerol, and Ca²⁺.

Store-Operated Calcium Entry (SOCE) Inhibition Assay (Calcium Imaging)

This protocol is based on standard calcium imaging techniques used to assess STIM1 function.

  • Reagents and Materials:

    • Cells expressing endogenous or overexpressed STIM1 and Orai1 (e.g., HEK293, Jurkat T-cells)

    • Fura-2 AM or other suitable calcium indicator dye

    • Thapsigargin (SERCA inhibitor to deplete ER calcium stores)

    • This compound stock solution (in DMSO)

    • Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)

    • Calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with 2 mM CaCl₂)

    • Fluorescence microscope equipped for ratiometric imaging

  • Procedure:

    • Seed cells on glass-bottom dishes suitable for microscopy.

    • Load cells with Fura-2 AM in a suitable buffer for 30-60 minutes at room temperature in the dark.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

    • Mount the dish on the microscope stage and perfuse with calcium-free buffer.

    • Obtain a baseline fluorescence ratio (F340/F380 for Fura-2).

    • Add thapsigargin to the calcium-free buffer to deplete ER calcium stores, which will cause an initial transient increase in cytosolic calcium.

    • Once the cytosolic calcium level returns to near baseline, pre-incubate the cells with the desired concentration of ML-9 for a few minutes.

    • Reintroduce calcium into the extracellular medium by switching to the calcium-containing buffer.

    • Record the change in the Fura-2 ratio, which represents SOCE.

    • Quantify the rate and amplitude of the calcium influx in the presence and absence of ML-9 to determine the inhibitory effect.

SOCE_Workflow start Start cell_prep Cell Seeding and Fura-2 AM Loading start->cell_prep baseline Baseline Fluorescence Measurement (Ca2+-free) cell_prep->baseline tg_addition Thapsigargin Addition (ER Ca2+ Depletion) baseline->tg_addition ml9_incubation ML-9 Incubation tg_addition->ml9_incubation ca_readdition Calcium Re-addition ml9_incubation->ca_readdition imaging Fluorescence Imaging (SOCE Measurement) ca_readdition->imaging analysis Data Analysis (Inhibition Quantification) imaging->analysis end End analysis->end

Figure 3: Experimental workflow for the SOCE inhibition assay.
Autophagy Modulation Assays

a) Western Blotting for LC3-II and p62

This protocol is a standard method to assess autophagic flux.

  • Reagents and Materials:

    • Cell line of interest

    • This compound

    • Bafilomycin A1 or Chloroquine (inhibitors of lysosomal degradation)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against LC3B and p62/SQSTM1

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Treat cells with ML-9 at various concentrations and time points. Include control groups treated with vehicle, and groups co-treated with ML-9 and a lysosomal inhibitor (e.g., Bafilomycin A1).

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against LC3B and p62 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities. An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. An increase in LC3-II and p62 with ML-9 alone suggests a blockage of autophagic flux at the degradation step.

b) Fluorescence Microscopy for GFP-LC3 Puncta Formation

This method provides a visual assessment of autophagosome formation.

  • Reagents and Materials:

    • Cells stably or transiently expressing GFP-LC3

    • This compound

    • Fluorescence microscope

    • Image analysis software

  • Procedure:

    • Seed GFP-LC3 expressing cells on glass-bottom dishes.

    • Treat cells with ML-9 or vehicle for the desired time.

    • Fix the cells with paraformaldehyde (optional, for endpoint analysis) or perform live-cell imaging.

    • Acquire fluorescence images of the cells.

    • Quantify the number and intensity of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.

Conclusion

This compound is a multi-target inhibitor with significant effects on several key cellular signaling pathways. Its primary and most potent inhibitory action is on MLCK, but it also demonstrates activity against PKA, PKC, and Akt kinase. Furthermore, ML-9 modulates calcium homeostasis by inhibiting STIM1-mediated store-operated calcium entry and influences the process of autophagy. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate a deeper understanding of ML-9's mechanisms of action and to aid researchers in designing and interpreting experiments involving this compound. As with any pharmacological inhibitor, it is crucial for researchers to consider the multiple downstream targets of ML-9 and to employ appropriate controls to dissect its specific effects in their experimental systems.

References

ML-9 Free Base: A Comprehensive Technical Guide to Affected Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-9, chemically known as 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a widely utilized ATP-competitive protein kinase inhibitor. While it is most renowned for its potent inhibition of Myosin Light Chain Kinase (MLCK), a crucial enzyme in smooth muscle contraction and cellular motility, its pharmacological profile is considerably broader.[1][2] This technical guide provides an in-depth analysis of the core signaling pathways affected by ML-9, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. The evidence strongly indicates that ML-9's cellular effects often extend beyond MLCK inhibition, encompassing critical pathways such as Protein Kinase A (PKA), Protein Kinase C (PKC), the Akt/mTOR axis, and calcium signaling.[3][4][5] This multi-target nature necessitates careful consideration in experimental design and data interpretation.

Core Signaling Pathways Modulated by ML-9

ML-9 exerts its influence across several key intracellular signaling cascades. Its primary and off-target effects are detailed below.

Myosin Light Chain Kinase (MLCK) Pathway

The most well-documented target of ML-9 is Myosin Light Chain Kinase (MLCK). This Ca²⁺/calmodulin-dependent protein kinase is a pivotal regulator of actomyosin contractility.[6] MLCK phosphorylates the regulatory light chain of myosin II (MLC20), an essential step for initiating smooth muscle contraction and modulating non-muscle cell motility.[1]

ML-9 acts as a competitive inhibitor at the ATP-binding site of MLCK, preventing the phosphorylation of MLC20. This inhibition leads to a dose-dependent reduction in vascular contraction and the actin-myosin interaction.[1] Studies have shown a direct correlation between ML-9 concentration, the inhibition of MLC20 phosphorylation, and the resulting decrease in tension development in smooth muscle tissues.[1]

MLCK_Pathway CaM Ca²⁺/Calmodulin MLCK_active Active MLCK CaM->MLCK_active Activates MLCK_inactive Inactive MLCK pMLC Phosphorylated MLC (pMLC20) MLCK_active->pMLC Phosphorylates ATP ATP ATP->pMLC ML9 ML-9 ML9->MLCK_active Inhibits MLC Myosin Light Chain (MLC20) MLC->pMLC Contraction Muscle Contraction / Cell Motility pMLC->Contraction

Figure 1: ML-9 Inhibition of the MLCK Signaling Pathway.
Protein Kinase A (PKA) and Protein Kinase C (PKC) Inhibition

ML-9 exhibits broad-spectrum activity, inhibiting other important serine/threonine kinases, including PKA and PKC.[3] Although its affinity for these kinases is lower than for MLCK, these off-target effects are significant at concentrations commonly used in cellular studies.[2]

  • Protein Kinase A (PKA): Also known as cAMP-dependent protein kinase, PKA regulates a vast array of cellular processes, including glycogen metabolism, gene expression, and ion channel activity.[7]

  • Protein Kinase C (PKC): This family of kinases is central to signal transduction pathways that control cell proliferation, differentiation, and apoptosis.[8]

The inhibition of PKA and PKC by ML-9 can confound experimental results, making it crucial to attribute observed effects specifically to MLCK inhibition with caution.[9]

PKA_PKC_Pathway cluster_PKA PKA Pathway cluster_PKC PKC Pathway cAMP cAMP PKA PKA cAMP->PKA Activates PKA_Substrates PKA Substrates PKA->PKA_Substrates Phosphorylates Response Cellular Response PKA_Substrates->Response DAG_Ca DAG / Ca²⁺ PKC PKC DAG_Ca->PKC Activates PKC_Substrates PKC Substrates PKC->PKC_Substrates Phosphorylates PKC_Substrates->Response ML9 ML-9 ML9->PKA Inhibits ML9->PKC Inhibits

Figure 2: Off-target Inhibition of PKA and PKC by ML-9.
Akt/mTOR Pathway and Autophagy

Recent evidence has identified ML-9 as an inhibitor of Akt kinase.[4][10] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. By inhibiting Akt, ML-9 can downregulate the mammalian target of rapamycin (mTOR) pathway.[4] This action has a dual effect on autophagy: it stimulates the formation of autophagosomes while simultaneously inhibiting their degradation by acting as a lysosomotropic agent that increases lysosomal pH.[4] This complex modulation of autophagy has positioned ML-9 as a tool for cancer research, where it can induce cancer cell death and potentially serve as an adjuvant to chemotherapy.[4][11]

Akt_mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Inhibits (via TSC2) ML9_Akt ML-9 ML9_Akt->Akt Inhibits Autophagy_Formation Autophagosome Formation mTOR->Autophagy_Formation Inhibits Autolysysosome Autolysysosome Lysosome Lysosome Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Fuses with Autophagosome ML9_Lyso ML-9 ML9_Lyso->Autolysosome Inhibits Degradation Calcium_Signaling_Pathway ER Endoplasmic Reticulum (ER) [Ca²⁺ Store] STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates TRPC6 TRPC6 Channel STIM1->TRPC6 Activates ML9_STIM1 ML-9 ML9_STIM1->STIM1 Inhibits PM Plasma Membrane Ca_influx Ca²⁺ Influx TRPC6->Ca_influx ML9_TRPC6 ML-9 ML9_TRPC6->TRPC6 Inhibits Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream Experimental_Workflow Screening Primary Screen (In Vitro Kinase Assay) IC50 IC50 / Ki Determination (Dose-Response) Screening->IC50 Selectivity Kinase Selectivity Profiling (Panel of Kinases) IC50->Selectivity Cellular_Target Cell-Based Target Engagement (e.g., Western Blot for p-MLC) Selectivity->Cellular_Target Phenotypic Cellular Phenotypic Assays (e.g., Contraction, Motility, Viability) Cellular_Target->Phenotypic Off_Target Off-Target Validation (e.g., Ca²⁺ Imaging, Autophagy Assay) Cellular_Target->Off_Target Phenotypic->Off_Target Conclusion Comprehensive Profile of Inhibitor Off_Target->Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ML-9 Free Base

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).

Chemical Structure and Properties

ML-9, with the chemical name 1-[(5-chloro-1-naphthalenyl)sulfonyl]-1,4-diazepane, is a naphthalenesulfonamide derivative.[1] Its structure is characterized by a chloronaphthalene group linked to a diazepane ring via a sulfonyl bridge.

Chemical Structure:

Caption: ML-9 inhibits the Ca2+/Calmodulin-activated MLCK, preventing myosin light chain phosphorylation and subsequent muscle contraction.

Other Biological Activities

Beyond its effects on MLCK, ML-9 has been shown to:

  • Inhibit STIM1: ML-9 can inhibit the stromal interaction molecule 1 (STIM1), which is involved in store-operated calcium entry (SOCE). [2][3]* Induce Autophagy: It can stimulate the formation of autophagosomes while inhibiting their degradation. [4][5][3]* Affect Cell Viability: At higher concentrations (50-100 μM), ML-9 can induce cell death in cardiomyocytes through apoptosis and necrosis. [3][6]* Inhibit TRPC6 Channels: ML-9 has been shown to inhibit TRPC6 channels independently of its action on MLCK. [7][8]

ML9_Cellular_Effects ML9 ML-9 STIM1 STIM1 ML9->STIM1 Inhibits Autophagy Autophagy ML9->Autophagy Induces Apoptosis Apoptosis/Necrosis (High Concentration) ML9->Apoptosis Induces SOCE Store-Operated Ca2+ Entry STIM1->SOCE Mediates

Caption: ML-9 exerts multiple effects on cellular processes, including inhibition of STIM1-mediated calcium entry and induction of autophagy and apoptosis.

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Assay for MLCK Inhibition

This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity.

Materials:

  • Purified MLCK enzyme

  • Myosin light chain (MLC) substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MLC substrate, and the desired concentration of ML-9 (or DMSO as a vehicle control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and purified MLCK enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Excise the gel band corresponding to the phosphorylated MLC.

  • Quantify the amount of ³²P incorporated into the MLC using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the ML-9-treated samples to the vehicle control.

Cell-Based Assay for Smooth Muscle Contraction

This protocol describes a method to assess the effect of ML-9 on smooth muscle contraction in isolated tissue. [9] Materials:

  • Isolated smooth muscle tissue (e.g., rabbit mesenteric artery) [9]* Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

  • Contractile agonist (e.g., KCl, norepinephrine) [9]* this compound stock solution (in DMSO)

  • Tissue organ bath system with force transducer

Procedure:

  • Mount the isolated smooth muscle strip in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Induce a stable contraction by adding a contractile agonist to the bath.

  • Once a stable contraction is achieved, add ML-9 to the bath in a cumulative manner to obtain a dose-response curve.

  • Record the changes in isometric tension using the force transducer.

  • Calculate the relaxation as a percentage of the initial agonist-induced contraction.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Contraction Assay iv1 Prepare Reaction Mix (MLCK, MLC, Buffer, ML-9) iv2 Add [γ-³²P]ATP iv1->iv2 iv3 Incubate iv2->iv3 iv4 SDS-PAGE iv3->iv4 iv5 Quantify Phosphorylation iv4->iv5 cb1 Mount Smooth Muscle in Organ Bath cb2 Induce Contraction (Agonist) cb1->cb2 cb3 Add ML-9 cb2->cb3 cb4 Measure Tension cb3->cb4

Caption: Generalized workflows for in vitro and cell-based assays to evaluate the activity of ML-9.

Safety and Handling

This compound is intended for research use only. [3]It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. [10]Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. [10]Avoid inhalation of dust and contact with skin and eyes. [10]

Conclusion

This compound is a valuable pharmacological tool for studying the roles of MLCK and other signaling pathways in various cellular processes. Its well-characterized inhibitory profile and diverse biological activities make it a versatile compound for research in areas such as smooth muscle physiology, cell motility, and autophagy. Careful consideration of its off-target effects is necessary for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 110448-31-2

This technical guide provides a comprehensive overview of ML-9 free base, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, key experimental data, and protocols for its use in biochemical and cell-based assays.

Core Properties and Mechanism of Action

ML-9 is a naphthalene sulfonamide derivative that primarily functions as a competitive inhibitor of ATP binding to the active site of MLCK.[1] This inhibition prevents the phosphorylation of the myosin light chain, a critical step in the initiation of smooth muscle contraction and other cellular processes involving actomyosin contractility.[1]

Beyond its primary target, ML-9 has been shown to inhibit other protein kinases, albeit with lower potency. These include Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt kinase.[2] This broader activity profile should be considered when interpreting experimental results. Additionally, ML-9 has been identified as an inhibitor of stromal interaction molecule 1 (STIM1) activity and can influence intracellular calcium concentrations independently of its effect on MLCK. ML-9 has also been demonstrated to induce autophagy by stimulating the formation of autophagosomes and inhibiting their degradation.[2][3]

Signaling Pathway of MLCK Inhibition by ML-9

The primary signaling pathway affected by ML-9 is the calcium/calmodulin-dependent activation of MLCK. An increase in intracellular calcium leads to the formation of a Ca²⁺-calmodulin complex, which then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction or cellular tension. ML-9 directly interferes with this pathway by blocking the catalytic activity of MLCK.

MLCK_Inhibition_by_ML9 cluster_activation MLCK Activation cluster_inhibition Inhibition by ML-9 cluster_downstream Downstream Effect Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates ML9 ML-9 ML9->MLCK_active inhibits pMyosin_LC Phosphorylated Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Muscle Contraction/ Cellular Tension pMyosin_LC->Contraction

Inhibition of the MLCK signaling pathway by ML-9.

Quantitative Data

The inhibitory activity of ML-9 against various kinases is summarized in the table below. These values are crucial for determining appropriate experimental concentrations and for understanding the selectivity profile of the compound.

Target KinaseInhibition Constant (Kᵢ)IC₅₀ ValueReference(s)
Myosin Light Chain Kinase (MLCK)4 µM-[2]
Protein Kinase A (PKA)32 µM-[2]
Protein Kinase C (PKC)54 µM-[2]
TRPC6-7.8 µM[4][5]

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions, including ATP concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ML-9.

Biochemical Assay: In Vitro MLCK Inhibition

This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity in a purified system.

Objective: To quantify the inhibition of MLCK-mediated myosin light chain phosphorylation by ML-9.

Materials:

  • Purified MLCK enzyme

  • Myosin light chains (MLC) as substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound dissolved in DMSO

  • Stopping solution (e.g., 2X Laemmli sample buffer)

  • SDS-PAGE apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, purified MLCK, and MLC substrate.

  • Add varying concentrations of ML-9 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

  • Terminate the reaction by adding stopping solution.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MLC by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of phosphorylation and calculate the IC₅₀ value for ML-9.

MLCK_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Kinase Buffer - MLCK Enzyme - MLC Substrate C Add ML-9 or DMSO (vehicle) to Reaction Mix A->C B Prepare ML-9 Dilutions (in DMSO) B->C D Pre-incubate at 30°C C->D E Initiate Reaction with [γ-³²P]ATP D->E F Incubate at 30°C E->F G Terminate with Stopping Solution F->G H SDS-PAGE Separation G->H I Autoradiography/ Phosphorimaging H->I J Quantify Phosphorylation & Calculate IC₅₀ I->J

Workflow for an in vitro MLCK inhibition assay.
Cell-Based Assay: Inhibition of Smooth Muscle Contraction

This protocol describes a method to assess the effect of ML-9 on agonist-induced contraction of smooth muscle tissue.[1]

Objective: To measure the dose-dependent inhibition of smooth muscle contraction by ML-9.

Materials:

  • Isolated smooth muscle tissue strips (e.g., rabbit mesenteric artery)

  • Organ bath system with force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂ and maintained at 37°C

  • Contractile agonist (e.g., KCl, norepinephrine)

  • This compound dissolved in an appropriate solvent

Procedure:

  • Mount the smooth muscle strips in the organ bath containing physiological salt solution.

  • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Induce contraction by adding a contractile agonist to the bath.

  • Once a stable contraction is reached, wash the tissue to return to baseline.

  • Pre-incubate the tissue with varying concentrations of ML-9 for a defined period (e.g., 30 minutes).[1]

  • Re-introduce the same concentration of the contractile agonist and record the contractile response.

  • Compare the contractile force in the presence and absence of ML-9 to determine the inhibitory effect.

Cell-Based Assay: Measurement of Intracellular Calcium

This protocol provides a general framework for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to ML-9 treatment using a fluorescent indicator.

Objective: To determine if ML-9 alters basal or agonist-induced intracellular calcium levels.

Materials:

  • Cultured cells (e.g., HEK293, smooth muscle cells)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline (HBS)

  • Agonist known to increase intracellular calcium in the chosen cell type

  • This compound

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black-walled plate) and grow to an appropriate confluency.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye.

  • Wash the cells with HBS to remove extracellular dye.

  • Acquire a baseline fluorescence reading.

  • Add ML-9 at the desired concentration and monitor fluorescence changes to assess its effect on basal [Ca²⁺]i.

  • Alternatively, after establishing a baseline, add an agonist to stimulate a calcium response, and then add ML-9 to determine its effect on the agonist-induced calcium transient.

  • Analyze the fluorescence data to calculate changes in [Ca²⁺]i. For ratiometric dyes like Fura-2, the ratio of emission at two different excitation wavelengths is used.

Cell-Based Assay: Assessment of Autophagy

This protocol describes a method to evaluate the induction of autophagy by ML-9 through the detection of autophagic vacuoles.[3]

Objective: To visualize and quantify the formation of autophagosomes in cells treated with ML-9.

Materials:

  • Cultured cells (e.g., LNCaP, HeLa)

  • Autophagy detection kit (e.g., using a fluorescent dye that accumulates in autophagic vacuoles like monodansylcadaverine (MDC)) or cells stably expressing GFP-LC3

  • This compound

  • Positive control for autophagy induction (e.g., rapamycin, starvation media)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of ML-9 for a specified time (e.g., 6-24 hours). Include vehicle-treated and positive control groups.

  • For fluorescent dye-based kits: Stain the cells with the autophagic vacuole-specific dye according to the kit's protocol.

  • For GFP-LC3 expressing cells: Fix the cells.

  • Visualize the cells using fluorescence microscopy. The formation of punctate fluorescent signals (representing autophagosomes) is indicative of autophagy induction.

  • Quantify the number of puncta per cell or the overall fluorescence intensity to measure the extent of autophagy.

Conclusion

References

Unraveling the Role of ML-9 as a STIM1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of ML-9 as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key regulator of store-operated calcium entry (SOCE). This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data to facilitate further research and drug development efforts targeting the STIM1-Orai signaling pathway.

Introduction to STIM1 and Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in various cell types, regulating a multitude of physiological processes including gene expression, cell proliferation, and immune responses.[1] The primary components of this pathway are the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, Orai1.

Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions.[2] At these junctions, STIM1 directly interacts with and activates Orai1 channels, resulting in a sustained influx of Ca2+ into the cell.[3] Dysregulation of the STIM1-Orai1 signaling pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.[2]

ML-9, initially identified as a myosin light chain kinase (MLCK) inhibitor, has emerged as a valuable tool for studying SOCE by inhibiting the function of STIM1.[4] This guide delves into the specifics of ML-9's inhibitory action on STIM1.

Quantitative Analysis of ML-9 Inhibition

The inhibitory effect of ML-9 on STIM1-mediated SOCE has been quantified, providing essential data for its application in experimental settings.

ParameterValueCell TypeNotes
IC50 for SOCE Inhibition ~10 µMVariousThis is the concentration at which ML-9 inhibits 50% of the store-operated calcium entry.[1]
IC50 for SOCE Inhibition (STIM1 Overexpression) 66 µMEYFP-Stim1 expressing cellsThe rightward shift in the IC50 upon STIM1 overexpression strongly indicates that ML-9's primary target in the SOCE pathway is STIM1.[1]

Mechanism of Action of ML-9 as a STIM1 Inhibitor

ML-9's inhibitory effect on SOCE is primarily attributed to its functional antagonism of STIM1. The proposed mechanism involves the disruption of the essential conformational changes and interactions of STIM1 that are required for the activation of Orai1 channels. Specifically, ML-9 has been shown to reverse the store depletion-induced redistribution of STIM1 into puncta at the ER-plasma membrane junctions.[1] This dispersal of STIM1 puncta prevents the necessary close apposition of STIM1 with Orai1, thereby inhibiting the opening of the Ca2+ channel and subsequent calcium influx. It is important to note that the inhibitory effects of ML-9 on SOCE are independent of its effects on MLCK.[4]

While the functional consequences of ML-9 on STIM1 are well-documented, the direct binding site of ML-9 on the STIM1 protein has not yet been definitively identified.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive Dimer) STIM1_active STIM1 (Active Oligomer) STIM1_inactive->STIM1_active Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca²⁺ Store Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx Ca²⁺ Entry ML9 ML-9 ML9->STIM1_active Inhibits Oligomerization & Translocation

Figure 1: STIM1 Signaling Pathway and ML-9 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of ML-9 on STIM1 function.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) to assess SOCE.

Materials:

  • Cells of interest (e.g., HEK293, Jurkat)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (TG)

  • ML-9

  • Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities.

Procedure:

  • Cell Seeding: Seed cells onto a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by mixing Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO.

    • Dilute the Fura-2 AM/Pluronic mixture in Ca2+-containing HBSS to a final concentration of 2-5 µM Fura-2 AM.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Ca2+-containing HBSS to remove extracellular Fura-2 AM.

  • Baseline Measurement:

    • Replace the wash buffer with Ca2+-free HBSS.

    • Record the baseline Fura-2 fluorescence ratio (F340/F380) for 1-2 minutes.

  • Store Depletion and Inhibition:

    • To test the effect of ML-9, pre-incubate the cells with the desired concentration of ML-9 in Ca2+-free HBSS for 10-20 minutes.

    • Add thapsigargin (typically 1-2 µM) to deplete ER Ca2+ stores and continue recording the fluorescence ratio.

  • Calcium Re-addition:

    • After the [Ca2+]i has returned to near baseline levels, add Ca2+-containing HBSS (final concentration of 1-2 mM Ca2+) to initiate SOCE.

    • Continue recording the fluorescence ratio to measure the Ca2+ influx.

  • Data Analysis: The amplitude of the Ca2+ influx upon re-addition of extracellular Ca2+ represents the magnitude of SOCE. Compare the SOCE in ML-9 treated cells to untreated control cells.

start Start seed Seed Cells start->seed load Load with Fura-2 AM seed->load wash Wash Cells load->wash baseline Measure Baseline (Ca²⁺-free HBSS) wash->baseline inhibit Pre-incubate with ML-9 (Ca²⁺-free HBSS) baseline->inhibit deplete Add Thapsigargin (Store Depletion) inhibit->deplete readd Re-add Ca²⁺ (Initiate SOCE) deplete->readd measure Measure Ca²⁺ Influx readd->measure end End measure->end

Figure 2: Workflow for Measuring SOCE Inhibition by ML-9.
Imaging of Thapsigargin-Induced STIM1 Puncta Formation

This protocol visualizes the effect of ML-9 on the subcellular localization of STIM1.

Materials:

  • Cells expressing fluorescently tagged STIM1 (e.g., YFP-STIM1)

  • Culture dishes with glass coverslips

  • Ca2+-free HBSS

  • Thapsigargin (TG)

  • ML-9

  • Confocal or TIRF (Total Internal Reflection Fluorescence) microscope

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass coverslips.

    • Transfect cells with a plasmid encoding a fluorescently tagged STIM1 construct (e.g., YFP-STIM1) and allow for expression for 24-48 hours.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Replace the culture medium with Ca2+-free HBSS.

  • Baseline Imaging: Acquire images of the cells to visualize the diffuse distribution of STIM1 throughout the ER in the resting state.

  • Inhibition and Store Depletion:

    • Treat the cells with the desired concentration of ML-9 for 10-20 minutes.

    • Add thapsigargin (1-2 µM) to induce ER Ca2+ store depletion.

  • Time-Lapse Imaging: Acquire a time-series of images to monitor the localization of STIM1. In control cells (no ML-9), STIM1 will translocate and form distinct puncta near the plasma membrane. In ML-9 treated cells, this puncta formation will be inhibited or reversed.

  • Image Analysis: Quantify the number and intensity of STIM1 puncta per cell to assess the effect of ML-9.

Co-immunoprecipitation of STIM1 and Orai1

This protocol determines if ML-9 disrupts the interaction between STIM1 and Orai1.

Materials:

  • Cells co-expressing tagged STIM1 and Orai1 (e.g., HA-STIM1 and Flag-Orai1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies against the tags (e.g., anti-HA, anti-Flag)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with or without ML-9 and then with thapsigargin to induce the STIM1-Orai1 interaction.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against one of the tags (e.g., anti-HA for STIM1) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the other tag (e.g., anti-Flag for Orai1) to detect the co-immunoprecipitated protein.

    • The presence of an Orai1 band in the STIM1 immunoprecipitate indicates an interaction. Compare the band intensity between control and ML-9 treated samples to assess the effect of ML-9 on the interaction.

Future Directions: Identifying the ML-9 Binding Site on STIM1

The precise binding site of ML-9 on STIM1 remains an important unanswered question. Elucidating this will provide a more detailed understanding of its inhibitory mechanism and could guide the development of more potent and specific STIM1 inhibitors. The following experimental approaches could be employed to identify the binding site:

  • Photoaffinity Labeling: A photo-reactive analog of ML-9 could be synthesized. Upon binding to STIM1 and exposure to UV light, this analog would form a covalent bond with the protein. Subsequent proteolytic digestion and mass spectrometry analysis could then identify the labeled peptide fragments, pinpointing the binding site.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures the rate of deuterium exchange of backbone amide hydrogens in a protein. Ligand binding can alter the local protein conformation, leading to changes in the exchange rate. By comparing the HDX-MS profiles of STIM1 in the presence and absence of ML-9, regions of the protein that are protected from exchange upon ML-9 binding can be identified, suggesting the location of the binding site.

  • Surface Plasmon Resonance (SPR) with STIM1 Fragments: Recombinant fragments of different STIM1 domains could be immobilized on an SPR chip. The binding kinetics of ML-9 to each fragment could then be measured to identify the domain that contains the binding site.

  • Fragment-Based Screening and Computational Docking: Computational models of STIM1's structure can be used to predict potential binding pockets for ML-9. These predictions can then be validated experimentally using techniques like fragment-based screening, where small chemical fragments are tested for their ability to bind to specific sites on the protein.

cluster_logic Logical Flow for Investigating ML-9's Mechanism observe_inhibition Observation: ML-9 inhibits SOCE hypothesis Hypothesis: ML-9 targets a component of the SOCE machinery observe_inhibition->hypothesis test_stim1 Experiment: Effect of STIM1 overexpression on ML-9 IC₅₀ hypothesis->test_stim1 test_puncta Experiment: Effect of ML-9 on STIM1 puncta formation hypothesis->test_puncta test_interaction Experiment: Effect of ML-9 on STIM1-Orai1 interaction hypothesis->test_interaction result_stim1 Result: IC₅₀ is right-shifted, implicating STIM1 test_stim1->result_stim1 conclusion Conclusion: ML-9 functionally inhibits STIM1, preventing its activation and interaction with Orai1 result_stim1->conclusion result_puncta Result: ML-9 disperses STIM1 puncta test_puncta->result_puncta result_puncta->conclusion result_interaction Result: ML-9 disrupts the STIM1-Orai1 interaction test_interaction->result_interaction result_interaction->conclusion unknown Unanswered Question: What is the direct binding site of ML-9 on STIM1? conclusion->unknown future_exp Future Experiments: - Photoaffinity Labeling - HDX-MS - SPR with STIM1 Fragments - Computational Docking unknown->future_exp

Figure 3: Logical Framework for ML-9's Mechanism of Action.

Conclusion

ML-9 serves as a valuable pharmacological tool for the investigation of STIM1-mediated store-operated calcium entry. Its ability to functionally inhibit STIM1 by preventing its oligomerization and translocation provides a means to dissect the intricate steps of the SOCE signaling cascade. While its precise binding site on STIM1 remains to be elucidated, the quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the STIM1-Orai1 pathway. Future studies focused on identifying the direct interaction between ML-9 and STIM1 will undoubtedly accelerate the development of next-generation STIM1 inhibitors with improved specificity and efficacy.

References

Initial studies on ML-9 as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Studies of ML-9 as a Potential Therapeutic Agent

Introduction

ML-9, chemically known as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a small molecule compound initially identified and widely utilized as a selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism of action involves the inhibition of actin-myosin interaction by preventing the phosphorylation of the 20,000-Da myosin light chain (LC20), a critical step in smooth muscle contraction and other cellular motility processes.[1] While its role as an MLCK inhibitor has made it a valuable tool for physiological research, subsequent studies have revealed a more complex pharmacological profile.[1][3] Research has uncovered that ML-9 exerts effects on multiple signaling pathways, including the PI3K/Akt/mTOR pathway and ion channels, independent of its action on MLCK.[3][4][5] These findings have broadened the scope of its potential therapeutic applications, particularly in oncology and inflammatory diseases.[2][3][6] This technical guide provides a comprehensive overview of the initial studies on ML-9, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways.

Primary Mechanism of Action: Myosin Light Chain Kinase (MLCK) Inhibition

The classical and most well-characterized function of ML-9 is the inhibition of Myosin Light Chain Kinase.[2] MLCK is a Ca²⁺/calmodulin-dependent protein kinase that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20).[1] This phosphorylation event is a pivotal step in initiating smooth muscle contraction, as well as other cellular processes such as cell migration, adhesion, and division.[1][6]

ML-9 inhibits MLCK activity, which in turn prevents MLC20 phosphorylation and subsequent actin-myosin interaction.[1] This leads to the relaxation of smooth muscle and has been shown to antagonize contractions induced by various agonists.[1]

MLCK_Pathway cluster_stimulus Stimulus cluster_enzyme Enzymatic Cascade cluster_effect Cellular Effect Agonist Contractile Agonists (Norepinephrine, Histamine, etc.) Ca2_Calmodulin Intracellular Ca²⁺-Calmodulin Complex Agonist->Ca2_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca2_Calmodulin->MLCK activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P catalyzes Contraction Actin-Myosin Interaction (Smooth Muscle Contraction) MLC_P->Contraction ML9 ML-9 ML9->MLCK inhibits

Caption: MLCK signaling pathway and the inhibitory action of ML-9.

Quantitative Data on MLCK Inhibition

The inhibitory effects of ML-9 on MLCK and related physiological processes have been quantified in several studies.

Target/ProcessExperimental SystemKey Quantitative FindingReference
Myosin Light Chain Kinase (MLCK)In vitro enzyme assayIC₅₀ = 3.8 µM[2]
KCl-induced ContractionIntact rabbit mesenteric artery10-30 µM ML-9 significantly inhibited rate and extent of contraction.[1]
LC20 PhosphorylationIntact rabbit mesenteric artery10-30 µM ML-9 significantly inhibited phosphorylation in a dose-dependent manner.[1]
Actomyosin SuperprecipitationBovine aorta actomyosinInhibited in a dose-dependent manner.[1]
Experimental Protocol: Skinned Smooth Muscle Fiber Assay

This protocol is a representative method used to assess the direct effects of ML-9 on the contractile machinery, independent of cell surface receptors and ion channels.

  • Tissue Preparation : The rabbit mesenteric artery is dissected and cut into thin strips.

  • Skinning : The cell membranes are chemically removed ("skinned") using a detergent like saponin or Triton X-100. This procedure allows for direct experimental control of the intracellular environment.

  • Experimental Solution : The skinned fibers are placed in a solution containing ATP and a controlled concentration of Ca²⁺ to activate contraction.

  • MLCK Application : Trypsin-treated (constitutively active) MLCK is added to the bath to induce a Ca²⁺-independent contraction, directly demonstrating the role of MLCK.

  • Inhibitor Application : ML-9 is added to the bath at various concentrations to observe its inhibitory effect on the MLCK-induced tension development.

  • Data Acquisition : Isometric tension is continuously recorded using a force transducer to quantify the extent of contraction and inhibition.[1]

Therapeutic Potential in Oncology

Beyond its effects on smooth muscle, ML-9 has demonstrated potential as an anti-cancer agent by modulating pathways crucial for cancer cell survival, proliferation, and metastasis.[3][6]

Dual Action on Autophagy in Prostate Cancer

In prostate cancer cells, ML-9 exhibits a unique "two-in-one" mechanism that disrupts the autophagy process at two distinct points.[3]

  • Inhibition of Akt/mTOR Pathway : ML-9 reduces the phosphorylation of Akt, a key kinase in a major cell survival pathway.[3] Inhibition of the Akt/mTOR cascade stimulates the formation of autophagosomes.[3]

  • Lysosomotropic Action : ML-9 also acts as a lysosomotropic agent, accumulating in lysosomes and increasing their pH.[3] This impairs the fusion of autophagosomes with lysosomes and inhibits the degradation of their contents.[3]

The combined effect is a massive accumulation of dysfunctional autophagic vacuoles, leading to cancer cell death.[3]

Autophagy_Pathway cluster_upstream Upstream Signaling cluster_outcome Cellular Outcome Akt_mTOR Akt/mTOR Pathway Formation Autophagosome Formation Akt_mTOR->Formation inhibits Degradation Autophagosome-Lysosome Fusion & Degradation Formation->Degradation Accumulation Accumulation of Autophagic Vacuoles Death Cancer Cell Death Accumulation->Death ML9 ML-9 ML9->Akt_mTOR inhibits ML9->Degradation inhibits (Lysosomotropic Action)

Caption: ML-9's dual inhibitory action on the autophagy pathway in cancer cells.

Inhibition of Cancer Cell Invasion and Adhesion

In pancreatic cancer cell lines, ML-9 has been shown to inhibit cell motility and adhesion, which are fundamental processes for invasion and metastasis.[6] This effect is attributed to the inhibition of MLCK, which disrupts the function of myosin II, a key component of the cellular cytoskeleton required for these activities.[6]

Cancer TypeCell Line(s)ML-9 ConcentrationKey EffectReference
Prostate CancerLNCaP30 µMReduced Akt phosphorylation; Induced accumulation of autophagic vacuoles.[3]
Pancreatic CancerNot specifiedDose-dependentInhibited in vitro migration and adhesion at non-toxic concentrations.[6]
Experimental Protocol: In Vitro Motility Assay

This protocol is used to quantify the effect of ML-9 on the migratory capabilities of cancer cells.

  • Cell Culture : Human pancreatic cancer cells are cultured under standard conditions.

  • Transwell Setup : A Boyden chamber or Transwell insert with a porous membrane is used. The underside of the membrane is coated with an extracellular matrix component (e.g., fibronectin) to act as a chemoattractant.

  • Cell Seeding : Cells, pre-treated with various non-toxic concentrations of ML-9 or a vehicle control, are seeded into the upper chamber in a serum-free medium.

  • Incubation : The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). The chamber is incubated for a set period (e.g., 6-24 hours) to allow for cell migration through the pores.

  • Quantification : Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The degree of inhibition is calculated by comparing the number of migrated cells in the ML-9-treated groups to the control group.[6]

MLCK-Independent Mechanisms and Off-Target Effects

Crucially for therapeutic development, ML-9 has been found to act on cellular targets other than MLCK. These findings highlight its polypharmacology and are important considerations for its potential use and for the design of more specific derivatives.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis HEK HEK293 Cells Transfected with Murine TRPC6 Patch Whole-Cell Patch-Clamp Configuration HEK->Patch Stim Elicit Cationic Currents (e.g., with 100 µM Carbachol) Patch->Stim Apply Apply External ML-9 at Various Doses Stim->Apply Record Record Macroscopic and Single-Channel Currents Apply->Record Analyze Analyze Current Inhibition to Determine IC₅₀ Record->Analyze

References

A Technical Guide to ML-9 Free Base and ML-9 Hydrochloride Salt: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, or 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a well-established cell-permeable and reversible inhibitor of Myosin Light Chain Kinase (MLCK). Its action prevents the phosphorylation of myosin light chains, thereby blocking the actin-myosin interaction essential for smooth muscle contraction and other cellular processes. It also exhibits inhibitory activity against other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), at higher concentrations.[1][2] ML-9 is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt.

The choice between these two forms is a critical, yet often overlooked, aspect of experimental design. This decision is primarily dictated by practical considerations of solubility and stability, which can significantly impact the reproducibility and accuracy of experimental results. This technical guide provides an in-depth comparison of ML-9 free base and ML-9 hydrochloride salt, offering data-driven insights and detailed protocols to aid researchers in selecting the appropriate compound for their specific application.

Chemical and Physical Properties: A Comparative Overview

The fundamental difference between the two forms lies in the protonation of one of the nitrogen atoms in the diazepine ring, which forms a salt with hydrochloric acid. This modification results in distinct physical properties, most notably molecular weight and solubility, which are crucial for the accurate preparation of stock solutions.

While both forms are stable as powders when stored correctly, the hydrochloride salt generally offers superior stability and solubility in aqueous solutions.[1][3] Amine free bases can be susceptible to oxidation, and converting them to an HCl salt protects the amine's lone pair of electrons, enhancing chemical stability.[4] The hydrochloride salt's ionic nature significantly improves its solubility in polar solvents like water, a considerable advantage for most biological assays conducted in aqueous buffers.[3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundML-9 Hydrochloride Salt
Chemical Structure C₁₅H₁₇ClN₂O₂SC₁₅H₁₇ClN₂O₂S · HCl
Molecular Weight 324.83 g/mol [5]361.29 g/mol [6]
CAS Number 110448-31-2[5][6]105637-50-1[6]
Appearance White to off-white solidWhite to light yellow solid
Solubility in DMSO Soluble72 mg/mL (~199 mM)[7] or to 25 mM
Solubility in Water Poorly soluble10 mg/mL (~27.7 mM)[7]
Solubility in Ethanol Soluble6 mg/mL (~16.6 mM)[7]
Storage (Powder) -20°C-20°C (for up to 3 years)[7]
Storage (in Solvent) -80°C (for up to 1 year)-80°C (for up to 6-12 months)[2]

Biological Activity and Mechanism of Action

At equivalent molar concentrations, the free base and hydrochloride salt forms of ML-9 exhibit comparable biological activity, as the active inhibitory molecule is the same.[1] The primary mechanism of action is the competitive inhibition of the ATP-binding site on MLCK.[8]

In smooth muscle and non-muscle cells, an increase in intracellular calcium (Ca²⁺) leads to the formation of a Ca²⁺/Calmodulin complex. This complex then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II, which triggers a conformational change that allows for the interaction between actin and myosin, resulting in cell contraction or motility.[8][9] ML-9 directly interferes with this pathway by preventing MLCK from phosphorylating its substrate.

G

References

A Technical Guide to the Biological Activity of ML-9 and its Naphthalene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ML-9, a pivotal naphthalene sulfonamide derivative, and its analogues. ML-9 is primarily recognized as a competitive inhibitor of ATP, demonstrating significant activity against Myosin Light Chain Kinase (MLCK).[1] Its influence extends to various cellular processes, making it and its derivatives subjects of extensive research for therapeutic applications ranging from vasodilation to oncology. This document details the mechanism of action, quantitative biological data, relevant signaling pathways, and the experimental protocols used to elucidate these activities.

Core Compound: ML-9

ML-9, chemically known as 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, serves as a foundational compound for a class of kinase inhibitors. Its primary mode of action is the inhibition of MLCK, a key enzyme in the regulation of smooth muscle contraction and other cellular processes like cell migration and adhesion.[2]

Mechanism of Action and Kinase Selectivity

ML-9 acts as a selective and potent inhibitor of several kinases, most notably MLCK.[3][4] By competing with ATP for the kinase's binding site, it prevents the phosphorylation of the myosin regulatory light chain (MLC).[1][2] This action inhibits the actin-myosin interaction, leading to effects such as the relaxation of vascular smooth muscle.[2]

Beyond MLCK, ML-9 also exhibits inhibitory activity against Protein Kinase A (PKA) and Protein Kinase C (PKC), though with lower potency.[1][3][4] This broader spectrum of activity highlights its role as a versatile tool in kinase research.

Quantitative Inhibitory Data for ML-9

The inhibitory potency of ML-9 has been quantified against several key protein kinases. The data, presented in terms of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized below.

Target Kinase/ProteinInhibition Constant (Kᵢ) / IC₅₀Reference
Myosin Light Chain Kinase (MLCK)4 µM (Kᵢ)[1][3][4]
3.8 µM (IC₅₀)[5]
Protein Kinase A (PKA)32 µM (Kᵢ)[1][3][4]
Protein Kinase C (PKC)54 µM (Kᵢ)[1][3][4]
Stromal Interaction Molecule 1 (STIM1)Inhibits STIM1 activity[3][4]
Additional Biological Activities

Research has uncovered a range of biological effects of ML-9 beyond its primary role as an MLCK inhibitor:

  • Calcium Channel Inhibition : ML-9 acts as a potent inhibitor of Ca²⁺-permeable channels, reducing intracellular Ca²⁺ concentration ([Ca²⁺]i) in smooth muscle cells.[6][7] This activity is independent of its MLCK inhibition and contributes to its ability to induce muscle relaxation.[6]

  • Autophagy Induction : ML-9 has been identified as a lysosomotropic agent that induces autophagy by stimulating the formation of autophagosomes while inhibiting their degradation.[3][7]

  • Cytotoxicity in Natural Killer (NK) Cells : It has been shown to inhibit the lytic process in NK cell-mediated cytotoxicity in a dose-dependent manner, without affecting the binding of NK cells to their targets.[8]

Naphthalene Sulfonamide Derivatives: Expanding the Therapeutic Potential

The naphthalene sulfonamide scaffold of ML-9 has proven to be a versatile template for the design of novel inhibitors targeting a variety of diseases. By modifying the core structure, researchers have developed derivatives with enhanced potency, selectivity, and novel therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Several novel naphthalene sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds often work by inhibiting tubulin polymerization or modulating key signaling pathways involved in cancer progression, such as the IL6/JAK2/STAT3 pathway.[9][10][11]

CompoundCell LineActivity (IC₅₀)Reference
Compound 5c MCF-7 (Breast Cancer)0.51 ± 0.03 µM[9]
A549 (Lung Cancer)0.33 ± 0.01 µM[9]
Compound 5b MCF-7 (Breast Cancer)Potent Activity[10][12]
Compound 5e MCF-7 (Breast Cancer)Potent Activity[10][12]
Compound 5i MCF-7 (Breast Cancer)Potent Activity[10][12]
Antimicrobial Activity

The naphthalene sulfonamide core has also been incorporated into compounds with antimicrobial properties. Certain derivatives have shown inhibitory activity against penicillin-binding proteins (PBPs) in resistant bacterial strains and against DNA gyrase/topoisomerase IV, highlighting their potential as novel antibacterial agents.[10][13]

Key Signaling Pathways and Visualizations

The biological effects of ML-9 and its derivatives are mediated through their interaction with critical cellular signaling pathways.

MLCK Signaling in Smooth Muscle Contraction

ML-9 directly inhibits the Ca²⁺/Calmodulin-dependent activation of MLCK, a central event in smooth muscle contraction. The pathway diagram below illustrates this mechanism.

MLCK_Pathway Ca_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin Ca_influx->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to ML9 ML-9 ML9->MLCK_active Inhibits

Caption: Inhibition of the MLCK pathway by ML-9.

IL6/JAK2/STAT3 Anticancer Pathway

Certain naphthalene sulfonamide derivatives exert their anticancer effects by modulating the IL6/JAK2/STAT3 signaling cascade. This pathway is crucial for cell proliferation and survival in many cancers.

STAT3_Pathway cluster_n Inside Nucleus IL6 Interleukin-6 (IL6) IL6R IL6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates to Gene_Expression Gene Transcription (BCL2, Cyclin D1, c-MYC) Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes Derivative Naphthalene Sulfonamide Derivative Derivative->JAK2 Inhibits Derivative->STAT3 Inhibits

Caption: Inhibition of the IL6/JAK2/STAT3 pathway by derivatives.

Experimental Protocols and Workflows

The characterization of ML-9 and its derivatives relies on a suite of established biochemical and cell-based assays.

Kinase Inhibition Assay (MLCK)

This assay quantifies the ability of a compound to inhibit MLCK-mediated phosphorylation.

  • Preparation : Prepare a reaction buffer containing purified MLCK enzyme, its substrate (myosin light chain), and ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation : Add varying concentrations of the test compound (e.g., ML-9) to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination : Stop the reaction, typically by adding a solution that denatures the enzyme.

  • Detection : Separate the phosphorylated substrate from the free ATP using methods like SDS-PAGE followed by autoradiography or phosphocellulose paper binding.

  • Analysis : Quantify the level of phosphorylation in the presence of the inhibitor relative to a control (no inhibitor). Calculate the IC₅₀ value from the dose-response curve.

Cell Viability / Antiproliferative Assay (CCK-8 Method)

This assay measures the cytotoxic or anti-proliferative effects of compounds on cancer cells.[9]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the naphthalene sulfonamide derivative for a specified period (e.g., 48-72 hours).

  • Reagent Addition : Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a colored formazan product.

  • Measurement : Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

General Experimental Workflow

The discovery and characterization of novel derivatives follow a structured workflow, from initial design to biological validation.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification In_Vitro In Vitro Screening (e.g., Kinase Assay) Purification->In_Vitro Cell_Based Cell-Based Assays (Viability, Proliferation) In_Vitro->Cell_Based Active Compounds Mechanism Mechanism of Action (Western Blot, Pathway Analysis) Cell_Based->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for developing novel naphthalene sulfonamide inhibitors.

Conclusion

ML-9 remains a cornerstone tool for studying cellular processes regulated by MLCK and calcium signaling. The inherent versatility of its naphthalene sulfonamide scaffold has enabled the development of a new generation of derivatives with potent and specific activities. These newer compounds show significant promise in oncology and infectious disease research, targeting fundamental pathways like tubulin polymerization, cell signaling cascades, and bacterial enzymes. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a range of challenging diseases.

References

The Dual Impact of ML-9 Free Base on Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of ML-9 free base on intracellular calcium ([Ca2+]i) levels. While widely recognized as a competitive inhibitor of myosin light chain kinase (MLCK), a growing body of evidence reveals a direct, MLCK-independent role for ML-9 in modulating intracellular calcium concentration. This guide provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action: Beyond MLCK Inhibition

ML-9 exerts its influence on intracellular calcium through two primary, yet distinct, mechanisms:

  • Inhibition of Myosin Light Chain Kinase (MLCK): ML-9 was initially characterized as a potent inhibitor of MLCK, an enzyme crucial for the phosphorylation of myosin light chains, a key step in smooth muscle contraction and other cellular processes.[1][2] By competitively binding to the ATP-binding site of MLCK, ML-9 prevents the phosphorylation of its substrates. The IC50 for MLCK inhibition by ML-9 is approximately 3.8 μM.[1]

  • Direct Inhibition of Calcium Entry Channels: Crucially, numerous studies have demonstrated that ML-9 directly inhibits the influx of extracellular calcium, a mechanism independent of its effects on MLCK.[3][4] This has been substantiated by experiments where other MLCK inhibitors, such as wortmannin, failed to replicate the calcium-lowering effects of ML-9.[3][5] ML-9's direct inhibitory action extends to:

    • Store-Operated Calcium Entry (SOCE): ML-9 is a recognized inhibitor of SOCE, a critical pathway for replenishing intracellular calcium stores.[5][6][7][8] It disrupts the crucial interaction between the endoplasmic reticulum (ER) calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1.[5][7] This is achieved by preventing the formation of STIM1 puncta at ER-plasma membrane junctions following store depletion.[5][8]

    • Transient Receptor Potential (TRP) Channels: ML-9 has been shown to directly inhibit TRPC6 channels, members of the transient receptor potential canonical family, with an IC50 of 7.8 μM.[4] This inhibition is rapid and independent of MLCK activity.[4]

The following diagram illustrates the dual inhibitory effects of ML-9 on intracellular calcium signaling.

ML9 This compound MLCK Myosin Light Chain Kinase (MLCK) ML9->MLCK Inhibits SOCE Store-Operated Calcium Entry (SOCE) (STIM1-Orai1 Coupling) ML9->SOCE Inhibits TRPC6 TRPC6 Channels ML9->TRPC6 Inhibits Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Promotes Contraction Cellular Contraction Myosin_Phosphorylation->Contraction Ca_Influx Extracellular Ca2+ Influx SOCE->Ca_Influx TRPC6->Ca_Influx Intracellular_Ca Intracellular Ca2+ Levels Ca_Influx->Intracellular_Ca Increases

Caption: Dual inhibitory pathways of ML-9 on intracellular calcium.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of ML-9 from various studies.

Table 1: Inhibitory Concentrations of ML-9

TargetIC50 ValueCell/System TypeReference
Myosin Light Chain Kinase (MLCK)3.8 µMNot specified[1]
TRPC6 Channels7.8 µMHEK293 cells overexpressing murine TRPC6[4]

Table 2: Experimental Concentrations and Observed Effects of ML-9

ConcentrationCell/System TypeStimulusObserved Effect on [Ca2+]iReference
30 µMGuinea pig tracheal smooth muscle1 µM ThapsigarginFurther decrease in [Ca2+]i even after contraction was suppressed by wortmannin[3]
10-30 µMRabbit mesenteric artery50 mM KClSignificant inhibition of the increase in [Ca2+]i[2]
Not SpecifiedRat and mouse hippocampal neuronsAMPADecrease in AMPA-induced changes in [Ca2+]i[9]
PretreatmentEndothelial Progenitor Cells (EPCs)H2O2Attenuated the H2O2-induced disruption of intracellular calcium homeostasis[6]

Experimental Protocols

The assessment of ML-9's effect on intracellular calcium levels relies on established methodologies for measuring [Ca2+]i. Below are detailed protocols for key experimental techniques cited in the literature.

Measurement of Intracellular Calcium using Fluorescent Indicators

This protocol describes the general procedure for loading cells with a calcium-sensitive fluorescent dye and measuring changes in fluorescence, which correlate with changes in [Ca2+]i.

Materials:

  • Cells of interest (e.g., smooth muscle cells, HEK293 cells)

  • Culture medium (e.g., DMEM, RPMI)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Indo-1 AM, Calcium Green-1 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • HEPES-buffered saline or similar physiological buffer

  • This compound stock solution (in DMSO or appropriate solvent)

  • Stimulating agents (e.g., thapsigargin, high potassium solution, carbachol)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable support (e.g., glass coverslips for microscopy, 96-well plates for plate reader assays, or in suspension for flow cytometry).

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent calcium indicator (typically 1-5 µM) in a physiological buffer. The addition of Pluronic F-127 (0.02-0.05%) can facilitate dye solubilization and cell loading.

    • Wash the cells once with the physiological buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature or 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the dye inside the cells.

  • ML-9 Treatment: Pre-incubate the cells with the desired concentration of ML-9 for a specified period (e.g., 20-30 minutes) before stimulation.

  • Measurement of [Ca2+]i:

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the stimulating agent to elicit a calcium response.

    • Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different emission or excitation wavelengths is measured to determine the [Ca2+]i. For single-wavelength dyes, the change in fluorescence intensity is monitored.

  • Data Analysis: The change in fluorescence is used to calculate the relative or absolute changes in intracellular calcium concentration.

The following diagram outlines the general workflow for measuring intracellular calcium.

Start Start: Cultured Cells Dye_Loading Load with Fluorescent Ca2+ Indicator Start->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Preincubation Pre-incubate with ML-9 or Vehicle Wash->Preincubation Baseline Establish Baseline Fluorescence Preincubation->Baseline Stimulation Add Stimulus (e.g., Thapsigargin) Baseline->Stimulation Measurement Record Fluorescence Changes Over Time Stimulation->Measurement Analysis Analyze Data to Determine [Ca2+]i Changes Measurement->Analysis End End Analysis->End

Caption: Workflow for measuring intracellular calcium changes.

Signaling Pathways

Store-Operated Calcium Entry (SOCE) and its Inhibition by ML-9

SOCE is a fundamental mechanism for calcium signaling in a wide variety of cells. It is initiated by the depletion of calcium from the endoplasmic reticulum (ER).

Key Steps in SOCE:

  • ER Calcium Depletion: Agonist stimulation of G-protein coupled receptors (GPCRs) or inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump (e.g., by thapsigargin) leads to a decrease in the ER luminal calcium concentration.

  • STIM1 Activation: The ER-resident calcium sensor, STIM1, detects the drop in ER calcium. This triggers a conformational change and oligomerization of STIM1.

  • STIM1 Translocation: Activated STIM1 proteins translocate to ER-plasma membrane junctions.

  • Orai1 Activation: At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel.

  • Calcium Influx: The opening of Orai1 channels allows for the influx of extracellular calcium into the cytoplasm, leading to a sustained increase in [Ca2+]i.

ML-9's Point of Intervention: ML-9 disrupts the SOCE pathway by preventing the formation of STIM1 puncta, which are clusters of activated STIM1 at the ER-plasma membrane junctions.[5][8] This effectively uncouples ER store depletion from the activation of plasma membrane Orai1 channels.

The following diagram depicts the SOCE signaling pathway and the inhibitory action of ML-9.

cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum Orai1 Orai1 Channel Ca_in Intracellular Ca2+ Orai1->Ca_in Ca2+ Influx Ca_out Extracellular Ca2+ Ca_out->Orai1 STIM1_inactive Inactive STIM1 (Ca2+ Bound) STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active Conformational Change & Oligomerization STIM1_active->Orai1 Translocates & Binds ER_Ca ER Ca2+ Agonist Agonist / Thapsigargin ER_depletion ER Ca2+ Depletion Agonist->ER_depletion ER_depletion->STIM1_inactive Causes dissociation of Ca2+ ML9 ML-9 ML9->STIM1_active Prevents Puncta Formation (Inhibits Coupling)

Caption: Inhibition of the SOCE pathway by ML-9.

Conclusion

This compound is a valuable pharmacological tool for investigating calcium signaling. Its dual mechanism of action, encompassing both MLCK inhibition and direct blockade of calcium entry channels, necessitates careful consideration in experimental design and data interpretation. The MLCK-independent effects of ML-9, particularly its inhibition of SOCE and TRP channels, make it a potent modulator of intracellular calcium levels. This guide provides a foundational understanding for researchers and professionals working to unravel the complexities of calcium signaling and its role in health and disease.

References

Pharmacological Profile of ML-9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ML-9, chemically known as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It is widely utilized in cell biology and pharmacology research to investigate the physiological roles of myosin light chain phosphorylation in various cellular processes, particularly smooth muscle contraction.[2] Beyond its well-established role as an MLCK inhibitor, ML-9 exhibits a broader pharmacological profile, including the inhibition of other kinases, modulation of calcium signaling, and induction of autophagy.[1][3][4] This guide provides a comprehensive overview of the pharmacological properties of ML-9, its mechanisms of action, quantitative data on its activity, and detailed experimental protocols for its use in research.

Pharmacological Profile

Mechanism of Action

ML-9 exerts its biological effects through multiple mechanisms:

  • Inhibition of Myosin Light Chain Kinase (MLCK): The primary mechanism of action of ML-9 is the inhibition of MLCK.[2] MLCK is a calcium/calmodulin-dependent protein kinase that phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20).[2] This phosphorylation is a key step in initiating smooth muscle contraction and is also involved in other cellular processes such as cell division, migration, and secretion. ML-9 inhibits MLCK activity, leading to a decrease in MLC20 phosphorylation and subsequent relaxation of smooth muscle.[2]

  • Inhibition of Store-Operated Calcium Entry (SOCE): ML-9 is also known to inhibit store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular calcium stores and mediating sustained calcium signaling.[3][4] It achieves this by inhibiting the interaction between the ER calcium sensor STIM1 and the plasma membrane calcium channel Orai1.[5] This action appears to be independent of its effect on MLCK.[5]

  • Modulation of the Akt/mTOR Signaling Pathway: ML-9 has been shown to inhibit the Akt/mTOR signaling pathway.[3][6] It reduces the phosphorylation of Akt kinase, which in turn downregulates the activity of the mammalian target of rapamycin (mTOR).[3][6] The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

  • Induction of Autophagy: As a consequence of mTOR inhibition, ML-9 can induce autophagy.[3][4] It stimulates the formation of autophagosomes and also appears to inhibit their degradation by acting as a lysosomotropic agent, leading to an accumulation of autophagic vacuoles.[3][4]

Selectivity and Targets

ML-9 exhibits selectivity for MLCK over other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3][4] Its known molecular targets include:

  • Myosin Light Chain Kinase (MLCK)

  • STIM1

  • Akt Kinase

  • Protein Kinase A (PKA)

  • Protein Kinase C (PKC)

  • CaMK

Quantitative Data

The inhibitory activity of ML-9 against various targets has been quantified and is summarized in the table below.

Target/ProcessParameterValueSpecies/Cell LineReference
Myosin Light Chain Kinase (MLCK)Ki4 µM-[1][3][4]
Protein Kinase A (PKA)Ki32 µM-[1][3][4]
Protein Kinase C (PKC)Ki54 µM-[1][3][4]
TRPC6 ChannelsIC507.8 µMMurine (expressed in HEK293)[7]
KCl-induced ContractionEffective Conc.10-30 µMRabbit mesenteric artery[2]
Cardiomyocyte ViabilityEffective Conc.50-100 µM (induces cell death)-[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by ML-9.

MLCK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ Ca_channel->Ca_in influx GPCR GPCR GPCR->Ca_channel activates Agonist Agonist Agonist->GPCR binds CaM Calmodulin (CaM) Ca_in->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_inactive MLCK (inactive) Ca_CaM->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phospho-MLC MLC->pMLC Contraction Muscle Contraction pMLC->Contraction induces ML9 ML-9 ML9->MLCK_active inhibits

Caption: Inhibition of the Myosin Light Chain Kinase (MLCK) signaling pathway by ML-9.

SOCE_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane cluster_cytosol Cytosol STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Orai1 Orai1 Channel STIM1_active->Orai1 interacts with and activates ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_inactive depletion Ca_influx Ca²⁺ Influx (SOCE) Orai1->Ca_influx ML9 ML-9 ML9->STIM1_active inhibits interaction with Orai1

Caption: Inhibition of Store-Operated Calcium Entry (SOCE) by ML-9.

Akt_Autophagy_Signaling cluster_pathway Akt/mTOR and Autophagy Pathway Akt Akt mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits ML9 ML-9 ML9->Akt inhibits

Caption: Modulation of the Akt/mTOR and autophagy signaling pathway by ML-9.

Experimental Protocols

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of ML-9 on MLCK activity by measuring the phosphorylation of a substrate peptide.

Materials:

  • Recombinant MLCK enzyme

  • MLC substrate peptide (e.g., KKRRAARATSDVFA)

  • ATP, [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

  • ML-9

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MLC substrate peptide, and MgCl₂.

  • Add varying concentrations of ML-9 to the reaction mixture.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP, and the MLCK enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each ML-9 concentration and determine the IC₅₀ value.

MLCK_Assay_Workflow cluster_workflow MLCK Inhibition Assay Workflow step1 Prepare Reaction Mixture (Buffer, Substrate, MgCl₂) step2 Add ML-9 (Varying Concentrations) step1->step2 step3 Initiate Reaction (Add ATP, [γ-³²P]ATP, MLCK) step2->step3 step4 Incubate (30°C) step3->step4 step5 Stop Reaction & Spot (Phosphocellulose Paper) step4->step5 step6 Wash Paper (Phosphoric Acid) step5->step6 step7 Measure Radioactivity (Scintillation Counter) step6->step7 step8 Calculate IC₅₀ step7->step8

Caption: Experimental workflow for an MLCK inhibition assay.

Smooth Muscle Contraction Assay

This protocol describes the measurement of isometric contraction in isolated smooth muscle tissue, such as aortic rings, to assess the effect of ML-9.[8]

Materials:

  • Isolated smooth muscle tissue (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂/5% CO₂

  • Contractile agonist (e.g., phenylephrine, KCl)

  • ML-9

  • Isolated tissue bath system with force transducers

Procedure:

  • Dissect and prepare the smooth muscle tissue into rings.

  • Mount the tissue rings in an isolated tissue bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Test the viability of the tissue by inducing a contraction with a high concentration of KCl.

  • After washout and return to baseline, pre-incubate the tissue with varying concentrations of ML-9 for a specified time (e.g., 30 minutes).

  • Induce a contraction with a contractile agonist.

  • Record the isometric contraction using a force transducer.

  • Analyze the data to determine the effect of ML-9 on the contractile response.

Contraction_Assay_Workflow cluster_workflow Smooth Muscle Contraction Assay Workflow step1 Dissect & Prepare Tissue Rings step2 Mount in Tissue Bath & Equilibrate step1->step2 step3 Test Viability (High KCl) step2->step3 step4 Pre-incubate with ML-9 step3->step4 step5 Induce Contraction (Agonist) step4->step5 step6 Record Isometric Force step5->step6 step7 Analyze Data step6->step7

Caption: Experimental workflow for a smooth muscle contraction assay.

Store-Operated Calcium Entry (SOCE) Assay

This protocol describes a method to measure SOCE in cultured cells using a fluorescent calcium indicator.[9][10]

Materials:

  • Cultured cells (e.g., HEK293, Jurkat)

  • Fura-2 AM or other suitable calcium indicator dye

  • Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)

  • Thapsigargin or another SERCA pump inhibitor

  • ML-9

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Load the cells with Fura-2 AM in a suitable buffer.

  • Wash the cells to remove excess dye.

  • Place the cells in a calcium-free buffer.

  • Add thapsigargin to deplete intracellular calcium stores, which will cause a transient increase in cytosolic calcium.

  • Add varying concentrations of ML-9 and incubate for a short period.

  • Add calcium-containing buffer to the cells to initiate SOCE.

  • Measure the change in intracellular calcium concentration by recording the fluorescence ratio of Fura-2 (e.g., 340/380 nm excitation).

  • Quantify the effect of ML-9 on the rate and amplitude of the calcium influx.

SOCE_Assay_Workflow cluster_workflow SOCE Assay Workflow step1 Load Cells with Fura-2 AM step2 Incubate in Ca²⁺-free Buffer step1->step2 step3 Deplete Stores (Thapsigargin) step2->step3 step4 Add ML-9 step3->step4 step5 Add Ca²⁺-containing Buffer step4->step5 step6 Measure Fluorescence Ratio (e.g., 340/380 nm) step5->step6 step7 Quantify Ca²⁺ Influx step6->step7

Caption: Experimental workflow for a store-operated calcium entry (SOCE) assay.

Western Blot Analysis of Akt/mTOR Pathway

This protocol outlines the steps to assess the effect of ML-9 on the phosphorylation status of key proteins in the Akt/mTOR pathway.[3][6]

Materials:

  • Cultured cells (e.g., LNCaP)

  • ML-9

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with ML-9 at the desired concentrations and for the appropriate time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Akt/mTOR Pathway step1 Cell Treatment (with ML-9) step2 Cell Lysis & Protein Quantification step1->step2 step3 SDS-PAGE & Protein Transfer (PVDF) step2->step3 step4 Membrane Blocking step3->step4 step5 Primary Antibody Incubation step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Chemiluminescent Detection step6->step7 step8 Band Quantification step7->step8

Caption: Experimental workflow for Western blot analysis of the Akt/mTOR pathway.

Conclusion

ML-9 is a versatile pharmacological tool with a well-defined primary mechanism of action as an MLCK inhibitor. Its additional effects on SOCE and the Akt/mTOR pathway make it a valuable compound for investigating a range of cellular processes beyond smooth muscle contraction. Researchers using ML-9 should be aware of its multiple targets to accurately interpret experimental results. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for professionals in drug development and biomedical research.

References

Methodological & Application

Application Notes and Protocols for ML-9 Free Base in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ML-9 free base in in vitro assays, with a primary focus on its inhibitory activity against Myosin Light Chain Kinase (MLCK).

Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] MLCK plays a crucial role in the regulation of smooth muscle contraction and other cellular processes by phosphorylating the regulatory light chain of myosin II. ML-9 exerts its inhibitory effect by competing with ATP on the catalytic domain of the kinase. Due to its cell-permeable nature, ML-9 is a valuable tool for investigating the physiological roles of MLCK in various cellular and tissue systems. Beyond MLCK, ML-9 has been shown to inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.

Mechanism of Action

ML-9 primarily functions as an ATP-competitive inhibitor of MLCK. The phosphorylation of the 20,000-Da myosin light chain (LC20) is a key step in initiating smooth muscle contraction. ML-9 inhibits this phosphorylation, leading to a reduction in the actin-myosin interaction and subsequent muscle relaxation.[1] Studies have shown a direct correlation between the extent of LC20 phosphorylation and the initial rate of tension development in smooth muscle, and pre-incubation with ML-9 significantly inhibits both processes in a dose-dependent manner.[1]

Data Presentation

Inhibitory Activity of ML-9 Against Various Kinases
KinaseInhibition Constant (Ki)IC50Organism/SystemReference
Myosin Light Chain Kinase (MLCK)3.8 µM2.0 µMRabbit Portal Vein Myocytes[2]
Myosin Light Chain Kinase (MLCK)4 µM-Not Specified
Protein Kinase A (PKA)32 µM-Not Specified
Protein Kinase C (PKC)54 µM-Not Specified

Experimental Protocols

Protocol 1: In Vitro Myosin Light Chain Kinase (MLCK) Inhibition Assay using a Non-Radioactive, Bioluminescent Method

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ML-9 against MLCK by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • This compound

  • Recombinant smooth muscle MLCK

  • Myosin Light Chain 20 (MLC20) peptide substrate

  • Calmodulin

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • CaCl₂

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • ML-9 Stock Solution Preparation:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in kinase buffer to prepare a series of working concentrations (e.g., 2X final desired concentrations).

  • Kinase Reaction Mixture Preparation (per well):

    • Prepare a master mix containing:

      • Recombinant MLCK (final concentration e.g., 5-10 ng/µL)[3]

      • MLC20 peptide substrate (final concentration e.g., 0.2 µg/µL)[3]

      • Calmodulin (final concentration sufficient for MLCK activation, e.g., 1 µM)

      • CaCl₂ (final concentration e.g., 1 mM)[4]

      • Kinase Buffer

  • Assay Protocol:

    • Add 2 µL of the appropriate ML-9 working solution or vehicle (for control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase reaction mixture to each well.

    • Add 2 µL of ATP solution (final concentration e.g., 50 µM) to initiate the reaction.[3]

    • Incubate the plate at room temperature for 60 minutes.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well.[3]

    • Incubate at room temperature for 30 minutes.[3]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (no ML-9) as 100% activity and a control with a known potent inhibitor or no ATP as 0% activity.

    • Plot the percentage of MLCK activity against the logarithm of the ML-9 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway_of_MLCK_Inhibition_by_ML9 cluster_activation MLCK Activation cluster_phosphorylation Myosin Phosphorylation cluster_inhibition Inhibition by ML-9 CaM Calmodulin MLCK_active Active MLCK CaM->MLCK_active Forms complex Ca2 Ca²⁺ Ca2->CaM Binds MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Forms complex MLC_phos Myosin Light Chain-P (phosphorylated) MLCK_active->MLC_phos Phosphorylates ATP ATP ADP ADP ATP->ADP MLC_unphos Myosin Light Chain (unphosphorylated) MLC_unphos->MLC_phos Contraction Smooth Muscle Contraction MLC_phos->Contraction Leads to ML9 ML-9 ML9->MLCK_active Inhibits

Caption: Signaling pathway of MLCK activation and inhibition by ML-9.

Experimental_Workflow_for_ML9_IC50_Determination prep 1. Prepare Solutions - ML-9 serial dilutions - Kinase reaction mix (MLCK, MLC20, Calmodulin, Ca²⁺) - ATP solution plate 2. Plate Setup (384-well) - Add ML-9/vehicle - Add kinase reaction mix prep->plate initiate 3. Initiate Reaction - Add ATP solution plate->initiate incubate1 4. Incubate - Room temperature for 60 min initiate->incubate1 adp_reagent 5. Add ADP-Glo™ Reagent incubate1->adp_reagent incubate2 6. Incubate - Room temperature for 40 min adp_reagent->incubate2 detect_reagent 7. Add Kinase Detection Reagent incubate2->detect_reagent incubate3 8. Incubate - Room temperature for 30 min detect_reagent->incubate3 read 9. Measure Luminescence incubate3->read analyze 10. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC₅₀ read->analyze

Caption: Experimental workflow for determining the IC₅₀ of ML-9.

References

Application Notes and Protocols for ML-9 Free Base in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ML-9 Free Base

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1] MLCK plays a crucial role in regulating smooth muscle contraction and has been implicated in various cellular processes, including cell migration, proliferation, and apoptosis.[1][2] ML-9 exerts its inhibitory effect by competing with ATP on the catalytic domain of MLCK.

Recent studies have revealed that ML-9 possesses a broader inhibitory profile, also affecting the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting Akt phosphorylation, ML-9 can induce autophagy and apoptosis in cancer cells, making it a valuable tool for cancer research and a potential candidate for therapeutic development. Furthermore, ML-9 has been shown to reduce intracellular calcium concentrations, independently of its MLCK inhibition.[5]

These multifaceted inhibitory activities make ML-9 a versatile pharmacological tool for investigating a variety of cellular processes in cell culture experiments.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of ML-9 in various cell lines as reported in the literature. This data can serve as a starting point for determining the optimal concentration for your specific cell culture experiments.

Cell LineCell TypeAssayIC50 / Effective ConcentrationIncubation TimeReference
LNCaPHuman Prostate CancerCell Viability (MTS)~20-30 µM24 h[6]
PC-3Human Prostate CancerCell Viability (MTS)~30 µM48 h[6]
DU145Human Prostate CancerCell Viability (MTS)~30 µM48 h[6]
Rabbit Mesenteric ArterySmooth MuscleContraction10-30 µM30 min[1]
Guinea Pig TrachealisSmooth MuscleContraction & [Ca2+]i30 µMNot Specified[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for ML-9 is 10 mM.

  • Calculate the Required Amount of ML-9:

    • The molecular weight of this compound is 338.85 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 0.001 L * 338.85 g/mol = 0.00033885 g = 0.339 mg

  • Dissolution:

    • Under sterile conditions in a laminar flow hood, weigh out the calculated amount of ML-9 powder.

    • Add the appropriate volume of DMSO to the ML-9 powder. For the example above, add 1 mL of DMSO.

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Sterilization and Storage:

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile vial.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Cell Viability Assay (e.g., MTT or MTS Assay)

This protocol outlines a general procedure to determine the effect of ML-9 on cell viability and to calculate its IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • ML-9 stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ML-9 Treatment:

    • Prepare serial dilutions of ML-9 from the stock solution in complete cell culture medium to achieve the desired final concentrations. A common range to test is 0.1, 1, 5, 10, 20, 30, 40, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest ML-9 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ML-9.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • Follow the manufacturer's instructions for the MTT or MTS assay.

    • Typically, this involves adding the reagent to each well and incubating for a few hours.

    • If using MTT, a solubilization solution is then added.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the ML-9 concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.

Signaling Pathway and Workflow Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare ML-9 Stock Solution treat_cells Treat Cells with ML-9 prep_stock->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay western_blot Perform Western Blot incubate->western_blot data_analysis Analyze Data (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying the effects of ML-9 in cell culture.

G CaM Ca2+/Calmodulin MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Actin-Myosin Interaction (e.g., Contraction, Migration) pMLC->Contraction ML9 ML-9 ML9->MLCK Inhibits

Caption: ML-9 inhibits the Myosin Light Chain Kinase (MLCK) signaling pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Inhibits ML9 ML-9 ML9->pAkt Inhibits

Caption: ML-9 inhibits the PI3K/Akt/mTOR signaling pathway by reducing Akt phosphorylation.

References

Application Notes and Protocols for ML-9 Free Base in Myosin Light Chain Kinase (MLCK) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, [1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a widely utilized cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK). MLCK plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes such as cell migration and endothelial barrier function. It catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20), a key step in initiating actin-myosin interaction and subsequent cellular contraction. ML-9 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of MLCK. These application notes provide detailed information on the use of ML-9 free base for inhibiting MLCK, including its effective concentrations, experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for ML-9 as an inhibitor of MLCK and other kinases. This information is crucial for designing experiments and interpreting results.

ParameterValueSpecies/SystemReference
MLCK Ki 4 µMNot specified[1][2][3][4][5]
MLCK IC50 3.8 µMSmooth Muscle MLCK (smMLCK)[6]
MLCK IC50 ~12.5 µMSynaptic Terminals[7]
PKA Ki 32 µMNot specified[1][2][3][4][5]
PKC Ki 54 µMNot specified[1][2][3][4][5]
Effective Concentration (in situ) 10-30 µMIntact rabbit mesenteric artery[5][8]
Effective Concentration (in vitro) 1-100 µMHEK293 cells overexpressing TRPC6[9]
TRPC6 Inhibition IC50 7.8 µMMurine TRPC6 in HEK293 cells[9]

Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the experimental conditions, including the source of the enzyme and the substrate concentration. It is recommended to perform a dose-response curve for each specific application.

Signaling Pathways

MLCK Signaling Pathway and Inhibition by ML-9

Myosin Light Chain Kinase is primarily activated by an increase in intracellular calcium levels. Calcium binds to calmodulin (CaM), and the Ca2+/CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates the serine-19 residue on the regulatory light chain of myosin II, leading to a conformational change that enables the myosin head to interact with actin filaments, resulting in muscle contraction or other cellular motile processes. ML-9 acts as a competitive inhibitor at the ATP-binding site of MLCK, thereby preventing the phosphorylation of the myosin light chain.

MLCK_Pathway cluster_activation Upstream Activation cluster_inhibition Inhibition cluster_kinase Kinase Activity cluster_downstream Downstream Effect Ca2 Intracellular Ca²⁺ CaM_Ca2 Ca²⁺/CaM Complex Ca2->CaM_Ca2 + CaM CaM Calmodulin (CaM) MLCK_active Active MLCK CaM_Ca2->MLCK_active Activates ML9 ML-9 ML9->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active MLC_phos Phosphorylated MLC (p-MLC) MLCK_active->MLC_phos ATP → ADP MLC_unphos Myosin Light Chain (MLC) MLC_unphos->MLC_phos Contraction Muscle Contraction / Cellular Motility MLC_phos->Contraction

MLCK signaling pathway and the inhibitory action of ML-9.

Experimental Protocols

Protocol 1: In Vitro MLCK Enzyme Activity Assay

This protocol describes a method to determine the inhibitory effect of ML-9 on MLCK activity in a purified system.

Materials:

  • Purified Myosin Light Chain Kinase (MLCK)

  • Myosin Light Chains (MLC) as substrate

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • DMSO (for dissolving ML-9)

Procedure:

  • Prepare ML-9 Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase assay buffer, MLC substrate, and the desired concentration of ML-9 (or DMSO as a vehicle control). Pre-incubate for 10 minutes at 30°C.

  • Initiate the Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mix. The final ATP concentration should be at the Km for MLCK if determining IC50 values.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 15 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ML-9 concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ML-9 concentration.

InVitro_Assay_Workflow prep_ml9 Prepare ML-9 Stock (in DMSO) prep_reaction Prepare Kinase Reaction Mix (Buffer, MLC, ML-9/DMSO) prep_ml9->prep_reaction pre_incubate Pre-incubate at 30°C prep_reaction->pre_incubate start_reaction Initiate Reaction with [γ-³²P]ATP + ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Papers (Phosphoric Acid) stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC₅₀) quantify->analyze

Workflow for an in vitro MLCK enzyme activity assay.
Protocol 2: Inhibition of Myosin Light Chain Phosphorylation in Cultured Cells

This protocol details the treatment of cultured cells with ML-9 and subsequent analysis of MLC phosphorylation by Western blotting.

Materials:

  • Cultured cells (e.g., smooth muscle cells, endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Agonist to stimulate MLC phosphorylation (e.g., thrombin, KCl)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Serum-starve the cells for a few hours to reduce basal phosphorylation levels, if necessary.

    • Pre-incubate the cells with various concentrations of ML-9 (e.g., 1-50 µM) or vehicle (DMSO) for 30-60 minutes.

    • Stimulate the cells with an appropriate agonist for a short period (e.g., 1-10 minutes) to induce MLC phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total MLC for normalization.

  • Data Analysis:

    • Quantify the band intensities for phospho-MLC and total MLC.

    • Calculate the ratio of phospho-MLC to total MLC for each condition.

    • Determine the inhibitory effect of ML-9 on agonist-induced MLC phosphorylation.

Considerations and Off-Target Effects

While ML-9 is a widely used MLCK inhibitor, it is important to be aware of its potential off-target effects. At higher concentrations, ML-9 can inhibit other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3][4][5] Additionally, studies have shown that ML-9 can directly inhibit store-operated Ca2+ entry by affecting STIM1-plasma membrane interactions and can also inhibit TRPC6 channels independently of its effect on MLCK.[3][4][9] Researchers should consider these potential off-target effects when interpreting their data and may use other, more specific MLCK inhibitors or genetic approaches to confirm their findings.

Conclusion

References

ML-9 Free Base: Application Notes and Protocols for Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 free base, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent and selective inhibitor of myosin light chain kinase (MLCK).[1][2] This property makes it an invaluable tool in the study of smooth muscle physiology and pharmacology. Smooth muscle contraction is fundamentally regulated by the phosphorylation of the 20,000-Da myosin light chain (LC20), a reaction catalyzed by MLCK.[1][3] By inhibiting MLCK, ML-9 provides a mechanism to investigate the role of myosin light chain phosphorylation in various physiological and pathological processes involving smooth muscle, such as vasodilation, bronchodilation, and gastrointestinal motility.[1][4] These application notes provide detailed protocols and quantitative data for the use of ML-9 in smooth muscle research.

Mechanism of Action

The primary mechanism of action of ML-9 is the competitive inhibition of MLCK.[1] An increase in intracellular calcium ([Ca2+]i) activates calmodulin, which in turn activates MLCK.[5][6] Activated MLCK then phosphorylates the regulatory light chain of myosin II, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.[3][7] ML-9 effectively blocks this phosphorylation step, leading to smooth muscle relaxation.[1]

While ML-9 is a selective inhibitor of MLCK, it is important to note its effects on other kinases and cellular processes at higher concentrations. It has been reported to inhibit protein kinase A (PKA) and protein kinase C (PKC) with lower potency.[2][8] Additionally, some studies suggest that ML-9 can independently affect intracellular calcium concentrations by acting as a Ca2+-permeable channel blocker, an effect that is independent of its MLCK inhibition.[4]

Quantitative Data

The following table summarizes the key quantitative parameters of ML-9 inhibition from various studies. This data is crucial for designing experiments and interpreting results.

ParameterValueCell/Tissue TypeCommentsReference(s)
Ki for MLCK 4 µM-Represents the inhibition constant for Myosin Light Chain Kinase.[2][8]
Ki for PKA 32 µM-Indicates lower potency for Protein Kinase A compared to MLCK.[2][8]
Ki for PKC 54 µM-Indicates lower potency for Protein Kinase C compared to MLCK.[2][8]
IC50 for mTRPC6 channels 7.8 µMHEK293 cellsInhibition of murine TRPC6 channels expressed in HEK293 cells.[9]
Effective Concentration for Contraction Inhibition 10-30 µMRabbit mesenteric arteryPreincubation for 30 minutes significantly inhibited KCl-induced contraction.[1]
Effect on [Ca2+]i 30 µMGuinea pig trachealisCaused a decrease in intracellular calcium concentration.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of ML-9 and its application in a typical experiment, the following diagrams are provided.

ML9_Mechanism cluster_cell Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Agonist Stimulation Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation ML9 ML-9 ML9->MLCK_active Inhibition Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Figure 1: Signaling pathway of ML-9 in smooth muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation Isolate Smooth Muscle Tissue (e.g., Aorta, Trachea) Preincubation Pre-incubate with ML-9 (various concentrations) Tissue_Isolation->Preincubation Cell_Culture Culture Smooth Muscle Cells Cell_Culture->Preincubation Stimulation Induce Contraction (e.g., KCl, Agonist) Preincubation->Stimulation Measurement Measure Response Stimulation->Measurement Contraction_Analysis Analyze Contraction Data (e.g., Force, Cell Length) Measurement->Contraction_Analysis Biochemical_Assay Perform Biochemical Assays (e.g., MLC Phosphorylation) Measurement->Biochemical_Assay Dose_Response Generate Dose-Response Curve Contraction_Analysis->Dose_Response Biochemical_Assay->Dose_Response

Figure 2: General experimental workflow for studying ML-9 effects.

Experimental Protocols

The following are detailed protocols for key experiments utilizing ML-9 in smooth muscle research.

Protocol 1: In Vitro MLCK Inhibition Assay

This assay directly measures the inhibitory effect of ML-9 on MLCK activity.

Materials:

  • Purified MLCK enzyme

  • Myosin light chain (MLC) substrate

  • ATP (radiolabeled [γ-³²P]ATP for radioactivity-based assay or non-labeled for luminescence-based assay)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Kinase buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Ca²⁺/Calmodulin solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar for non-radioactive detection

  • Phosphocellulose paper and scintillation counter (for radioactive assay)

  • Microplate reader (for non-radioactive assay)

Procedure:

  • Prepare Reagents: Dilute enzyme, substrate, ATP, and ML-9 to desired concentrations in kinase buffer.

  • Reaction Setup: In a microplate, add the following in order:

    • Kinase buffer

    • ML-9 or vehicle control (e.g., DMSO)

    • MLCK enzyme

    • Ca²⁺/Calmodulin solution

  • Initiate Reaction: Add the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection (Non-Radioactive - ADP-Glo™):

    • Add ADP-Glo™ Reagent to convert remaining ATP to ADP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a microplate reader.

  • Stop Reaction & Detection (Radioactive):

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ML-9 concentration and determine the IC₅₀ value.

Protocol 2: Smooth Muscle Contraction Assay (Isolated Tissue)

This protocol measures the effect of ML-9 on the contractility of isolated smooth muscle tissue strips.

Materials:

  • Isolated smooth muscle tissue (e.g., rabbit mesenteric artery, guinea pig trachea)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other appropriate physiological saline solution), aerated with 95% O₂ / 5% CO₂

  • Contractile agonist (e.g., KCl, phenylephrine, methacholine)

  • This compound stock solution

Procedure:

  • Tissue Preparation: Dissect smooth muscle tissue into strips or rings and mount them in the organ baths containing aerated physiological saline solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Viability Check: Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • ML-9 Pre-incubation: Add ML-9 at the desired concentration (e.g., 10-30 µM) or vehicle control to the organ bath and incubate for 30 minutes.[1]

  • Induce Contraction: Add the contractile agonist to the organ bath to induce contraction.

  • Data Recording: Record the isometric tension development over time until a stable plateau is reached.

  • Data Analysis: Measure the maximal contraction force and compare the responses in the presence and absence of ML-9. Construct a dose-response curve for ML-9's inhibitory effect.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol assesses the effect of ML-9 on intracellular calcium levels in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Agonist to induce Ca²⁺ increase (e.g., methacholine, thapsigargin)

  • This compound stock solution

  • Fluorescence microscopy system or fluorometer

Procedure:

  • Cell Loading: Incubate isolated smooth muscle cells with the Ca²⁺ indicator (e.g., 5 µM Fura-2 AM) for 60 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye and allow for de-esterification of the indicator.

  • Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting [Ca²⁺]i.

  • ML-9 Incubation: Add ML-9 at the desired concentration (e.g., 30 µM) or vehicle control to the cells.[4]

  • Stimulation: Add an agonist to induce an increase in [Ca²⁺]i.

  • Fluorescence Measurement: Continuously record the fluorescence ratio to monitor changes in [Ca²⁺]i.

  • Data Analysis: Quantify the peak and sustained [Ca²⁺]i levels in the presence and absence of ML-9.

Troubleshooting and Considerations

  • Solubility: this compound may have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the experimental buffer is low (typically <0.1%) to avoid off-target effects.

  • Specificity: While ML-9 is a selective MLCK inhibitor, be mindful of its potential off-target effects at higher concentrations, especially on other kinases and ion channels.[2][4][8] Consider using other, more specific MLCK inhibitors (e.g., ML-7) or complementary techniques like siRNA-mediated MLCK knockdown to confirm findings.

  • Cell Type Variability: The effects of ML-9 may vary between different types of smooth muscle and cell lines due to differences in MLCK expression and the contribution of other signaling pathways to contraction.[10]

  • Controls: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent used to dissolve ML-9.

Conclusion

This compound is a well-established and valuable pharmacological tool for investigating the role of MLCK in smooth muscle contraction and other cellular processes. By carefully selecting experimental conditions and being aware of its pharmacological profile, researchers can effectively utilize ML-9 to elucidate the complex signaling pathways governing smooth muscle function.

References

Application Notes and Protocols for Studying Cardiomyocyte Apoptosis Using ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte apoptosis, or programmed cell death of heart muscle cells, is a critical process implicated in the pathogenesis of various cardiovascular diseases, including myocardial infarction, heart failure, and ischemia-reperfusion injury. Understanding the molecular mechanisms that regulate cardiomyocyte apoptosis is paramount for the development of novel therapeutic strategies. ML-9 free base is a potent and selective inhibitor of myosin light chain kinase (MLCK). Emerging evidence suggests that inhibition of MLCK can induce apoptosis in various cell types, including cardiomyocytes, making ML-9 a valuable tool for studying the signaling pathways that link cytoskeletal integrity to cell death.

These application notes provide a comprehensive guide for utilizing this compound to induce and study apoptosis in cardiomyocytes. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data and a visual representation of the proposed signaling pathway.

Mechanism of Action of ML-9 in Cardiomyocyte Apoptosis

ML-9 is a cell-permeable compound that primarily functions as an inhibitor of myosin light chain kinase (MLCK). MLCK is a crucial enzyme that phosphorylates the regulatory light chain of myosin II, a key event in actin-myosin interaction and the maintenance of cytoskeletal tension and structure.

The proposed mechanism for ML-9-induced cardiomyocyte apoptosis involves the following steps:

  • Inhibition of MLCK: ML-9 enters the cardiomyocyte and inhibits the catalytic activity of MLCK.

  • Decreased Myosin Light Chain Phosphorylation: This leads to a reduction in the phosphorylation of the myosin light chain (MLC).

  • Cytoskeletal Destabilization: The dephosphorylation of MLC disrupts the normal actin-myosin interactions, leading to a loss of cytoskeletal integrity and tension.

  • Induction of Apoptosis: The destabilization of the cytoskeleton is a potent stress signal that triggers the intrinsic pathway of apoptosis. This process is characterized by the activation of a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, ML-9 treatment has been shown to lead to the activation of caspase-3, a key executioner caspase.

While the link between MLCK inhibition and caspase-3 activation is established, the precise molecular events that connect cytoskeletal disruption to the activation of the mitochondrial (intrinsic) apoptotic pathway are an area of active investigation. A plausible hypothesis is that the altered cytoskeletal dynamics lead to the release of pro-apoptotic BH3-only proteins from their sequestration sites on the cytoskeleton. These proteins can then activate the pro-apoptotic Bcl-2 family members Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent apoptosome formation and caspase-9 activation.

Data Presentation

The following tables summarize the key quantitative data related to the use of this compound in studying cardiomyocyte apoptosis.

Table 1: Inhibitory Activity of ML-9

TargetKi (μM)
Myosin Light-Chain Kinase (MLCK)4
Protein Kinase A (PKA)32
Protein Kinase C (PKC)54

Ki (inhibition constant) values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Effects of ML-9 on Cardiomyocytes

ParameterConcentration (μM)Incubation TimeObservation
Cell Viability0 - 1000 - 24 hoursNo reduction in viability up to a certain concentration, with significant cell death induced at 50-100 µM.[1]
Cleaved Caspase-3 Levels501 - 4 hoursSignificant increase in cleaved caspase-3 levels.[1]
STIM1 Protein Levels501 - 4 hoursDecreased by approximately 42%.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of ML-9-induced cardiomyocyte apoptosis and a general experimental workflow for its investigation.

Signaling Pathway

ML9_Apoptosis_Pathway cluster_cytoskeleton Cytoskeletal Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ML9 This compound MLCK Myosin Light Chain Kinase (MLCK) ML9->MLCK Inhibition pMLC Phosphorylated Myosin Light Chain (pMLC) MLCK->pMLC Phosphorylation MLC Myosin Light Chain (MLC) Stress Cytoskeletal Stress MLCK->Stress Leads to pMLC->MLC Dephosphorylation Cytoskeleton Cytoskeletal Integrity pMLC->Cytoskeleton BH3_only Release of Pro-apoptotic BH3-only proteins (Hypothesized) Stress->BH3_only Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start Cell_Culture Cardiomyocyte Culture (e.g., primary neonatal rat cardiomyocytes or H9c2 cells) Start->Cell_Culture ML9_Treatment This compound Treatment (Varying concentrations and time points) Cell_Culture->ML9_Treatment Apoptosis_Assays Apoptosis Assays ML9_Treatment->Apoptosis_Assays TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Western_Blot Western Blotting (Caspases, Bcl-2 family, pMLC) Apoptosis_Assays->Western_Blot Caspase_Activity Caspase Activity Assay (e.g., Caspase-3/7 Glo) Apoptosis_Assays->Caspase_Activity Cytochrome_c Cytochrome c Release Assay (Subcellular Fractionation & Western Blot) Apoptosis_Assays->Cytochrome_c Data_Analysis Data Analysis and Interpretation TUNEL->Data_Analysis Western_Blot->Data_Analysis Caspase_Activity->Data_Analysis Cytochrome_c->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Investigating Vascular Smooth Muscle Chemotaxis with ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ML-9 free base, a potent Myosin Light Chain Kinase (MLCK) inhibitor, for the investigation of vascular smooth muscle cell (VSMC) chemotaxis. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental processes.

Introduction

Vascular smooth muscle cell (VSMC) migration is a critical process in both physiological vessel development and pathological conditions such as atherosclerosis and restenosis. Platelet-derived growth factor-BB (PDGF-BB) is a well-established, potent chemoattractant for VSMCs, inducing their migration from the media to the intima of blood vessels.[1] The signaling cascade initiated by PDGF-BB involves multiple protein kinases, leading to the reorganization of the actin cytoskeleton and subsequent cell movement.

Myosin Light Chain Kinase (MLCK) plays a crucial role in the contractile machinery of cells by phosphorylating the myosin light chain, an essential step for actin-myosin interaction and cell motility. ML-9 is a selective inhibitor of MLCK and serves as a valuable tool to probe the involvement of this kinase in VSMC chemotaxis.[2] By inhibiting MLCK, ML-9 is expected to attenuate VSMC migration in response to chemoattractants like PDGF-BB.

Data Presentation

The following table summarizes the key quantitative parameters for designing and interpreting experiments on ML-9's effect on VSMC chemotaxis.

ParameterValueNotes
Test Compound This compoundMyosin Light Chain Kinase (MLCK) inhibitor
Cell Line Rabbit Aortic Smooth Muscle Cells (or other primary VSMCs)
Chemoattractant Platelet-Derived Growth Factor-BB (PDGF-BB)A potent mitogen and chemoattractant for VSMCs
PDGF-BB Concentration 10 - 50 ng/mLEffective concentration for inducing VSMC chemotaxis
ML-9 Working Concentration 10 - 30 µMSuggested range for inhibiting VSMC contraction and migration
Incubation Time (Chemotaxis Assay) 6 - 24 hoursDuration for observing significant cell migration
Pre-incubation Time (ML-9) 30 - 60 minutesTime for ML-9 to effectively inhibit MLCK before chemoattractant stimulation
Assay Method Boyden Chamber / Transwell Assay (8 µm pores)Standard method for quantifying chemotaxis[2]

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions to working concentrations should be made in serum-free cell culture medium.

  • PDGF-BB Stock Solution: Reconstitute lyophilized PDGF-BB in sterile 4 mM HCl to a concentration of 10 µg/mL. Aliquot and store at -20°C. Further dilutions to working concentrations should be made in serum-free cell culture medium containing 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding.

  • Vascular Smooth Muscle Cells (VSMCs): Culture VSMCs (e.g., primary rabbit aortic smooth muscle cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. For chemotaxis assays, cells should be serum-starved for 24 hours prior to the experiment to reduce basal migration.

Boyden Chamber Chemotaxis Assay

This protocol is adapted for a 24-well plate with 8 µm pore size Transwell inserts.

  • Cell Preparation:

    • Grow VSMCs to 80-90% confluency.

    • Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS.

    • On the day of the experiment, detach the cells using trypsin-EDTA, wash with serum-free DMEM, and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

  • Inhibitor Pre-incubation:

    • In a separate tube, incubate the cell suspension with the desired concentration of ML-9 (e.g., 10, 20, 30 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of serum-free DMEM containing PDGF-BB (e.g., 20 ng/mL). For a negative control, add serum-free DMEM without PDGF-BB.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Gently wash the inserts with distilled water and allow them to air dry.

    • Using a microscope, count the number of migrated cells in several random high-power fields for each insert. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.[3]

Cell Viability Assay (e.g., MTT Assay)

It is crucial to ensure that the inhibitory effects of ML-9 on chemotaxis are not due to cytotoxicity.

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free DMEM containing various concentrations of ML-9 (e.g., 10, 20, 30, 50, 100 µM) or vehicle control.

  • Incubation: Incubate the plate for the same duration as the chemotaxis assay (e.g., 24 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway of PDGF-BB Induced VSMC Chemotaxis and Inhibition by ML-9

G cluster_0 PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR Binds to PLC PLCγ PDGFR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular CaM Calmodulin Ca2->CaM Binds to MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLCK_inactive->MLCK_active pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin Filaments pMLC->Actin Interacts with Stress_Fibers Stress Fiber Formation & Contraction Actin->Stress_Fibers Migration Cell Migration Stress_Fibers->Migration ML9 ML-9 ML9->MLCK_active Inhibits

Caption: PDGF-BB signaling cascade leading to VSMC migration and its inhibition by ML-9.

Experimental Workflow for Boyden Chamber Assay

G cluster_workflow Boyden Chamber Assay Workflow A 1. Culture & Serum-Starve VSMCs (24 hours) B 2. Harvest & Resuspend VSMCs A->B C 3. Pre-incubate cells with ML-9 or Vehicle (30-60 min) B->C E 5. Add pre-incubated VSMCs to upper chamber (Transwell insert) C->E D 4. Add PDGF-BB (chemoattractant) to lower chamber D->E F 6. Incubate (6-24 hours) E->F G 7. Remove non-migrated cells F->G H 8. Fix & Stain migrated cells G->H I 9. Quantify migrated cells (Microscopy/Absorbance) H->I G cluster_logic Mechanism of ML-9 Inhibition Chemotactic_Stimulus Chemotactic Stimulus (e.g., PDGF-BB) Signal_Transduction Signal Transduction Cascade Chemotactic_Stimulus->Signal_Transduction MLCK_Activation MLCK Activation Signal_Transduction->MLCK_Activation MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->MLC_Phosphorylation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Contraction MLC_Phosphorylation->Cytoskeletal_Rearrangement Cell_Migration VSMC Migration Cytoskeletal_Rearrangement->Cell_Migration ML9_Intervention ML-9 Inhibition Inhibition ML9_Intervention->Inhibition Inhibition->MLCK_Activation

References

Application Note: Protocol for Dissolving ML-9 Free Base in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solubilization of ML-9 free base in dimethyl sulfoxide (DMSO) for use in various biological assays. ML-9 is a selective inhibitor of myosin light chain kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes.[1] Proper preparation of ML-9 stock solutions is critical for accurate and reproducible experimental results. This document outlines the materials, step-by-step procedure, storage recommendations, and important considerations for working with ML-9 in DMSO.

Introduction to ML-9

ML-9, with the chemical name 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a potent and selective inhibitor of myosin light chain kinase (MLCK).[1] By inhibiting MLCK, ML-9 prevents the phosphorylation of myosin light chains, thereby leading to the inhibition of actin-myosin interaction and subsequent cellular contraction.[1] Its ability to modulate these fundamental cellular processes has made it a valuable tool in studying cell motility, proliferation, and various signaling pathways.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative information for ML-9 hydrochloride, which can be used as a close reference for the free base.

ParameterValueSource
Molecular Weight (HCl salt) 361.29 g/mol [4]
Solubility in DMSO (HCl salt) ≥ 25 mM[4]
Purity ≥98%[4]
Inhibitor Constant (Ki) for MLCK 4 µM[4]
Ki for Protein Kinase A (PKA) 32 µM[4]
Ki for Protein Kinase C (PKC) 54 µM[4]

Experimental Protocol: Dissolving this compound in DMSO

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.

3.1. Materials

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Procedure

  • Preparation: Work in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet, to minimize contamination.[5]

  • Weighing ML-9: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Preparing the DMSO Stock Solution:

    • Transfer the weighed ML-9 powder into a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 25 mM).

  • Dissolution:

    • Gently vortex the tube to facilitate the dissolution of the ML-9 powder.[5]

    • If necessary, sonication can be used to aid in dissolving the compound.

    • Visually inspect the solution to ensure that the ML-9 has completely dissolved and no particulates are visible.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][7]

    • Store the aliquots at -80°C for long-term storage.[8] For short-term storage (up to one month), -20°C is acceptable.[6]

3.3. Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

  • Determine the Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium low to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1%.[9] However, it is recommended to keep the final DMSO concentration at or below 0.1% if possible, especially for sensitive or primary cell lines.[9][10]

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentration of ML-9. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]

  • Control Group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the ML-9.[6]

Signaling Pathway and Experimental Workflow Diagrams

4.1. ML-9 Mechanism of Action

ML9_Mechanism MLCK Myosin Light Chain Kinase (MLCK) MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) ActinMyosin Actin-Myosin Interaction pMLC->ActinMyosin Contraction Cellular Contraction ActinMyosin->Contraction ML9 ML-9 ML9->MLCK Inhibits

Caption: Mechanism of ML-9 as a selective inhibitor of MLCK.

4.2. Experimental Workflow for ML-9 Stock Preparation

Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use weigh Weigh ML-9 Free Base add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex inspect Visually Inspect vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -80°C aliquot->store dilute Dilute in Media for Working Solution store->dilute

Caption: Workflow for preparing ML-9 stock and working solutions.

Stability and Storage

  • Powder: ML-9 powder should be stored at -20°C.[8]

  • DMSO Stock Solution: Store aliquots at -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles as this can affect the stability of the compound.[7] A study on various compounds in DMSO showed that 85% were stable for up to 2 years at 4°C in a DMSO/water mixture, suggesting good stability for many compounds in DMSO under proper storage.[11] However, the stability of a specific compound can vary.[7]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling ML-9 and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin.[5] Handle with care and avoid direct contact.

  • Refer to the Safety Data Sheet (SDS) for ML-9 for comprehensive safety information.[12]

References

ML-9 free base stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 is a selective and cell-permeable inhibitor of myosin light chain kinase (MLCK).[1][2][3] By inhibiting MLCK, ML-9 prevents the phosphorylation of myosin light chains, which is a critical step in the process of smooth muscle contraction and is implicated in various cellular functions such as cell migration, adhesion, and epithelial barrier formation.[1][2][3] ML-9 has also been shown to inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), although at higher concentrations.[3] These characteristics make ML-9 a valuable tool for investigating the physiological roles of MLCK and for screening potential therapeutic agents targeting MLCK-related pathways.

This document provides detailed guidelines for the preparation and storage of ML-9 free base stock solutions, as well as a general protocol for its application in cell-based assays.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₅H₁₇ClN₂O₂S
Molecular Weight324.83 g/mol
CAS Number110448-31-2
Solubility Data
SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-25 mMA versatile solvent for many organic compounds.[4][5]
EthanolLower than DMSOMay be used as an alternative solvent, but solubility is likely to be lower.[4][6]
Storage and Stability
FormStorage TemperatureShelf Life
Solid Powder-20°CUp to 3 years
Stock Solution in Solvent-80°CUp to 1 year
-20°CUp to 1 month (in tightly sealed aliquots)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weigh: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.248 mg of ML-9 (Molecular Weight = 324.83 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

General Protocol for Treating Cultured Cells with ML-9

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow them to reach the desired confluency at the time of treatment. Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the ML-9 stock solution. Prepare serial dilutions of the ML-9 stock solution in complete cell culture medium to achieve the desired final concentrations. A typical final concentration range for ML-9 is 10-100 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest ML-9 concentration used) to account for any solvent effects.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared medium containing the different concentrations of ML-9 (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific experimental design.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting for phosphorylated myosin light chain, immunofluorescence staining, or cell viability assays.

Visualizations

Signaling Pathway of MLCK Inhibition by ML-9

MLCK_Inhibition_Pathway cluster_activation Upstream Activation cluster_inhibition Inhibition Ca2+/Calmodulin Ca2+/Calmodulin MLCK MLCK Ca2+/Calmodulin->MLCK Activates PKC PKC PKC->MLCK Activates Tyrosine_Kinase Tyrosine_Kinase Tyrosine_Kinase->MLCK Activates PKA PKA PKA->MLCK Inhibits ML-9 ML-9 ML-9->MLCK Inhibits MLC MLC MLCK->MLC Phosphorylates p-MLC p-MLC MLC->p-MLC Actomyosin_Contraction Actomyosin_Contraction p-MLC->Actomyosin_Contraction

Caption: Inhibition of Myosin Light Chain Kinase (MLCK) by ML-9.

Experimental Workflow for ML-9 Application

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare ML-9 Stock Solution (e.g., 10 mM in DMSO) Prepare_Working Prepare Working Solutions (Dilute stock in medium) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Prepare_Working Treat_Cells Treat Cells with ML-9 and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Assay Perform Downstream Assay (e.g., Western Blot, IF) Harvest_Cells->Downstream_Assay

References

In Vivo Administration Guide for ML-9 Free Base: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, chemically known as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a well-characterized inhibitor of myosin light chain kinase (MLCK).[1] It serves as a valuable tool for investigating the physiological roles of MLCK in various cellular processes, particularly smooth muscle contraction and cytoskeletal dynamics. While extensively used in in vitro studies, detailed protocols for the in vivo administration of ML-9 free base are not widely documented in publicly available literature. This guide provides a summary of the available data, general protocols for animal studies, and key considerations for researchers planning in vivo experiments with ML-9.

Mechanism of Action

ML-9 is a classical inhibitor of MLCK with an IC50 of 3.8 μM.[1] Myosin light chain kinase is a crucial enzyme that phosphorylates the regulatory light chain of myosin II, a key event triggering the contraction of smooth muscle and playing a role in non-muscle cell motility and cytoskeletal rearrangement. By inhibiting MLCK, ML-9 prevents this phosphorylation, leading to the relaxation of smooth muscles and interference with other MLCK-dependent cellular functions.

Quantitative Data Summary

The following table summarizes the key quantitative data for ML-9 and a related, more potent compound, ML-7.

CompoundParameterValueSpecies/SystemReference
ML-9 IC50 (MLCK inhibition)3.8 µMIn vitro[1]
ML-7 IC50 (MLCK inhibition)300 nMIn vitro[1]

Experimental Protocols

Protocol: Intracameral and Intravitreal Administration of ML-9 in Rabbits[2]

This protocol describes the administration of ML-9 to rabbit eyes to investigate its effect on intraocular pressure and outflow facility.

Animal Model:

  • Male albino rabbits

Materials:

  • This compound

  • Sterile saline solution

  • Anesthetic (e.g., a mixture of ketamine and xylazine)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • 30-gauge needle

  • Tonometer for measuring intraocular pressure

Procedure:

  • Anesthetize the rabbits to ensure immobility and prevent distress.

  • Apply a topical anesthetic to the cornea.

  • For intracameral administration, carefully insert a 30-gauge needle into the anterior chamber of the eye and inject the desired dose of ML-9 solution.

  • For intravitreal administration, inject the ML-9 solution into the vitreous humor.

  • Measure the intraocular pressure and pupil diameter at baseline and at specified time points post-injection using a tonometer.

  • At the end of the experiment, determine the total and uveoscleral outflow facility.

Results from the Study:

  • Intracameral and intravitreal administration of ML-9 resulted in a dose-dependent decrease in intraocular pressure in rabbit eyes.[2]

  • An increase in the outflow facility was also observed following ML-9 administration.[2]

General Considerations for In Vivo Administration

Due to the lack of specific systemic in vivo protocols for ML-9, researchers should consider the following general guidelines for preclinical animal studies. These are based on standard practices and data from studies on other kinase inhibitors.

Vehicle Selection

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. The solubility of this compound in common vehicles should be experimentally determined. For intravenous administration of poorly soluble compounds, a vehicle such as one composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been successfully used for other small molecules in rats.[3]

Route of Administration

Common routes for systemic administration in rodents include:

  • Intravenous (IV): Provides immediate and complete bioavailability.

  • Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption.

  • Oral (PO): Gavage is a precise method for oral dosing.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

Dosage

Determining the appropriate dosage requires careful consideration and pilot studies. As a starting point, researchers can consider the doses used for other MLCK inhibitors, keeping in mind the differences in potency. For instance, a peptide inhibitor of MLCK, PIK7, was administered intravenously to rats at doses of 2.5 mg/kg and 40 mg/kg.

Signaling Pathway and Experimental Workflow Diagrams

To aid in experimental design and understanding of ML-9's function, the following diagrams illustrate its signaling pathway and a general experimental workflow for in vivo studies.

ML9_Signaling_Pathway cluster_upstream Upstream Signaling CaM Calmodulin MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Ca2 Ca2+ Ca2->CaM binds MLC_P Phosphorylated Myosin Light Chain (pMLC) MLCK->MLC_P phosphorylates Contraction Smooth Muscle Contraction Cytoskeletal Reorganization MLC_P->Contraction induces ML9 ML-9 ML9->MLCK inhibits

Caption: Signaling pathway of ML-9 as an inhibitor of Myosin Light Chain Kinase (MLCK).

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Data Collection & Analysis Formulation ML-9 Formulation (Vehicle Selection & Solubility Test) Dosing Dose Determination (Pilot Study) Formulation->Dosing Animal_Prep Animal Model Selection & Acclimatization Animal_Prep->Dosing Administration Administration (e.g., IV, IP, PO) Dosing->Administration Monitoring Post-administration Monitoring (Clinical Signs, Behavior) Administration->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Monitoring->PK_PD Efficacy Efficacy Assessment (e.g., Physiological Measurement) Monitoring->Efficacy Tox Toxicology Assessment (Histopathology, Blood Chemistry) Monitoring->Tox

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion and Future Directions

The available literature provides a strong foundation for the in vitro use of ML-9 as a specific inhibitor of MLCK. However, there is a clear need for comprehensive in vivo studies to establish detailed administration protocols, pharmacokinetic profiles, and safety data for systemic applications. The localized administration protocol in rabbits offers a specific example of its in vivo utility. For systemic studies, researchers should undertake careful dose-finding and toxicity studies, starting with the general principles outlined in this guide. Further research will be crucial to fully unlock the therapeutic and research potential of ML-9 in living organisms.

References

Application Notes and Protocols for Western Blot Analysis Following ML-9 Free Base Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ML-9 free base in cell-based assays and subsequent Western blot analysis. This document outlines the mechanism of action of ML-9, protocols for its use, and methods for analyzing its effects on protein expression and phosphorylation.

Introduction

This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] It also exhibits inhibitory effects on other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.[1][2][3] Additionally, ML-9 has been shown to inhibit Stromal Interaction Molecule 1 (STIM1) activity, which is involved in store-operated calcium entry.[1][2] Its ability to modulate these key signaling molecules makes it a valuable tool for studying various cellular processes, including muscle contraction, cell migration, and autophagy.[1][4] Western blot analysis is a crucial technique to elucidate the specific molecular effects of ML-9 treatment by quantifying changes in the phosphorylation status and expression levels of target proteins.

Mechanism of Action

ML-9 primarily functions as an ATP-competitive inhibitor of MLCK.[5] MLCK is a key enzyme that phosphorylates the regulatory light chain of myosin, a critical step in initiating smooth muscle contraction and playing a role in non-muscle cell motility.[4][6] By inhibiting MLCK, ML-9 prevents myosin light chain phosphorylation, leading to a reduction in actomyosin-based contractile events.[4]

Beyond MLCK, ML-9 can also influence other signaling pathways. Its inhibitory action on PKA and PKC can affect a wide range of cellular functions, including metabolism, gene transcription, and cell proliferation.[1][3] Furthermore, its effect on STIM1 can modulate intracellular calcium signaling.[1][2] Recent studies have also identified ML-9 as a lysosomotropic agent that can induce autophagy by stimulating autophagosome formation and inhibiting their degradation.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Inhibitory Constants (Ki) of ML-9 for Various Kinases

KinaseKi (μM)Reference(s)
Myosin Light Chain Kinase (MLCK)4[1][2]
Protein Kinase A (PKA)32[1][2]
Protein Kinase C (PKC)54[1][2]

Table 2: Effective Concentrations of ML-9 in Cellular Assays

EffectCell TypeConcentration (μM)DurationReference(s)
Inhibition of KCl-induced contraction and LC20 phosphorylationRabbit mesenteric artery10-3030 min[4]
Increased cleaved caspase-3 levelsCardiomyocytes501-4 hours[1][2]
Decreased STIM1 protein levelsCardiomyocytes501-4 hours[1][2]
Induction of cell death (necrosis and apoptosis)Cardiomyocytes50-10024 hours[1][2]

Signaling Pathway Diagram

ML9_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PKC PKC Receptor->PKC STIM1 STIM1 ML9 ML-9 ML9->STIM1 MLCK MLCK ML9->MLCK PKA PKA ML9->PKA ML9->PKC Autophagy Autophagy ML9->Autophagy induces Myosin_Light_Chain Myosin Light Chain MLCK->Myosin_Light_Chain Phosphorylated_MLC Phosphorylated Myosin Light Chain Myosin_Light_Chain->Phosphorylated_MLC  P Actomyosin_Contraction Actomyosin Contraction Phosphorylated_MLC->Actomyosin_Contraction Western_Blot_Workflow Cell_Culture 1. Cell Culture & Seeding ML9_Treatment 2. This compound Treatment Cell_Culture->ML9_Treatment Cell_Lysis 3. Cell Lysis ML9_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 5. Sample Preparation Protein_Quantification->Sample_Preparation SDS_PAGE 6. SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 7. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 8. Blocking Protein_Transfer->Blocking Primary_Antibody 9. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 10. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 11. Detection (ECL) Secondary_Antibody->Detection Analysis 12. Data Analysis Detection->Analysis

References

Application Notes and Protocols for Immunofluorescence Staining with ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 free base is a potent and cell-permeable inhibitor of myosin light chain kinase (MLCK).[1] By targeting MLCK, ML-9 disrupts the phosphorylation of the myosin regulatory light chain (MLC), a key event in the regulation of smooth muscle contraction and cytoskeletal dynamics in non-muscle cells.[1][2][3] This inhibitory action makes ML-9 a valuable tool for investigating the role of MLCK in a variety of cellular processes, including cell migration, adhesion, and division. These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to investigate its effects on protein localization and the cytoskeleton.

Mechanism of Action

ML-9 acts as a competitive inhibitor at the ATP-binding site of MLCK, preventing the transfer of phosphate to the myosin light chain.[1] This inhibition leads to a decrease in MLC phosphorylation, resulting in the relaxation of smooth muscle and disassembly of stress fibers in non-muscle cells. It is important to note that while ML-9 is a potent inhibitor of MLCK, it can also affect other kinases at higher concentrations, such as protein kinase A (PKA) and protein kinase C (PKC). Therefore, careful dose-response studies are recommended to ensure specificity.

Signaling Pathway

The MLCK signaling pathway is a critical regulator of cellular contractility. An influx of intracellular calcium (Ca2+) leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the interaction of myosin with actin filaments, leading to contraction and the generation of intracellular tension. ML-9 directly interferes with this pathway by inhibiting the catalytic activity of MLCK.

MLCK_Pathway cluster_activation Activation cluster_kinase Kinase Activity cluster_inhibition Inhibition cluster_phosphorylation Phosphorylation cluster_response Cellular Response Ca2+ Ca2+ CaM CaM Ca2+->CaM binds Ca2+/CaM Ca2+/CaM CaM->Ca2+/CaM MLCK (inactive) MLCK (inactive) Ca2+/CaM->MLCK (inactive) activates MLCK (active) MLCK (active) MLCK (inactive)->MLCK (active) Myosin Light Chain Myosin Light Chain MLCK (active)->Myosin Light Chain phosphorylates ML-9 ML-9 ML-9->MLCK (active) inhibits p-Myosin Light Chain p-Myosin Light Chain Myosin Light Chain->p-Myosin Light Chain Actin Interaction Actin Interaction p-Myosin Light Chain->Actin Interaction Contraction / Stress Fiber Formation Contraction / Stress Fiber Formation Actin Interaction->Contraction / Stress Fiber Formation

Caption: Myosin Light Chain Kinase (MLCK) Signaling Pathway and Inhibition by ML-9.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Phosphorylated Myosin Light Chain (p-MLC)

This protocol describes the use of ML-9 to inhibit MLCK activity and subsequent immunofluorescence staining to visualize the decrease in phosphorylated myosin light chain.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against phosphorylated myosin light chain (p-MLC)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).

  • ML-9 Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the ML-9 stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a DMSO-only vehicle control.

    • Remove the existing medium from the cells and replace it with the ML-9 containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-MLC antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

IF_Workflow A Cell Seeding on Coverslips B ML-9 or Vehicle Treatment A->B C Fixation (4% PFA) B->C D Permeabilization (Triton X-100) C->D E Blocking (Normal Goat Serum) D->E F Primary Antibody (anti-p-MLC) E->F G Secondary Antibody (Fluorophore-conjugated) F->G H Counterstain (DAPI/Hoechst) G->H I Mounting H->I J Fluorescence Microscopy I->J

Caption: Immunofluorescence Staining Workflow with ML-9 Treatment.

Protocol 2: Visualizing Changes in the Actin Cytoskeleton

This protocol is designed to observe the effects of ML-9 on the organization of the actin cytoskeleton, such as the disassembly of stress fibers.

Materials:

  • Same as Protocol 1, but with Phalloidin conjugated to a fluorophore instead of primary and secondary antibodies for actin staining.

Procedure:

  • Follow steps 1-5 of Protocol 1 (Cell Culture, ML-9 Treatment, Fixation, Permeabilization, and Blocking).

  • Actin Staining:

    • Dilute the fluorophore-conjugated Phalloidin in PBS with 1% BSA.

    • Incubate the cells with the diluted Phalloidin for 30-60 minutes at room temperature, protected from light.

  • Follow steps 8-9 of Protocol 1 (Counterstaining, Mounting, and Imaging).

Data Presentation

Quantitative analysis of immunofluorescence images can provide objective data on the effects of ML-9. This can be achieved by measuring the fluorescence intensity of p-MLC staining or by quantifying changes in the actin cytoskeleton.

Table 1: Quantification of p-MLC Fluorescence Intensity

ML-9 Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SEMPercent Inhibition (%)
0 (Vehicle Control)150.2 ± 10.50
1125.8 ± 9.216.2
588.4 ± 7.141.1
1055.1 ± 5.863.3
2035.6 ± 4.376.3
5020.3 ± 3.186.5

Data are representative and should be generated for each specific cell line and experimental condition.

Table 2: Analysis of Actin Stress Fiber Organization

ML-9 Concentration (µM)Percentage of Cells with Organized Stress Fibers ± SEM
0 (Vehicle Control)85.3 ± 4.2
170.1 ± 5.5
545.8 ± 6.1
1022.4 ± 3.9
208.7 ± 2.5
502.1 ± 1.0

Quantification can be performed by manually counting cells with prominent stress fibers or by using image analysis software to measure fiber density and orientation.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Ensure thorough washing steps.

  • Weak or No Signal:

    • Confirm the activity of ML-9.

    • Check the primary antibody for functionality and optimal dilution.

    • Ensure proper fixation and permeabilization, as some epitopes are sensitive to these steps.

  • Cell Detachment:

    • Handle cells gently during washing steps.

    • Consider using coated coverslips for better cell adherence.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of MLCK in cellular processes. The protocols and guidelines provided here offer a framework for conducting immunofluorescence experiments to visualize and quantify the effects of MLCK inhibition on protein phosphorylation and cytoskeletal organization. By carefully optimizing experimental conditions and employing quantitative image analysis, researchers can gain significant insights into the complex signaling pathways regulated by MLCK.

References

Application Notes: Live-Cell Imaging with ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 is a cell-permeable molecule widely recognized as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] By targeting MLCK, ML-9 prevents the phosphorylation of myosin light chains, a critical step in the actin-myosin interaction that drives cellular contraction and motility.[1] Its utility extends beyond MLCK, as it is also known to inhibit Akt kinase and Stromal Interaction Molecule 1 (STIM1), and directly modulate Ca²⁺-permeable channels.[2][3][4][5] These characteristics make ML-9 a valuable pharmacological tool for the real-time investigation of numerous dynamic cellular processes using live-cell imaging, including cytoskeletal dynamics, cell migration, calcium signaling, and autophagy.

Mechanism of Action

The primary mechanism of ML-9 is the competitive inhibition of the ATP-binding site of MLCK. In a typical signaling cascade, an influx of intracellular calcium ([Ca²⁺]i) leads to the formation of a Ca²⁺/calmodulin complex, which in turn activates MLCK. Activated MLCK then phosphorylates the 20,000-Da myosin regulatory light chain (LC20), enabling myosin ATPase activity and subsequent interaction with actin filaments to generate contractile force. ML-9 directly interferes with this pathway by inhibiting MLCK's enzymatic activity.

However, when interpreting data from experiments using ML-9, it is crucial to consider its other known biological activities. At various concentrations, ML-9 can inhibit other kinases like PKA and PKC, and directly block calcium channels such as TRPC6, independent of its effects on MLCK.[3][4][5] Furthermore, at higher concentrations, ML-9 has been observed to act as a lysosomotropic agent, disrupting autophagy and inducing cell death.[2][3][5][6]

Ca_Calmodulin Ca²⁺/Calmodulin Complex MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK pMLC Phosphorylated MLC (p-MLC) MLCK_active->pMLC Phosphorylates ML9 ML-9 ML9->MLCK_active Inhibits MLC Myosin Light Chain (MLC) Contraction Actin-Myosin Interaction (e.g., Contraction, Motility) pMLC->Contraction

Diagram 1. Primary signaling pathway showing ML-9 inhibition of MLCK.

ML9 ML-9 MLCK MLCK ML9->MLCK STIM1 STIM1 ML9->STIM1 Akt Akt Kinase ML9->Akt Ca_Channels TRPC6 Ca²⁺ Channels ML9->Ca_Channels Other_Kinases Other Kinases (PKA, PKC) ML9->Other_Kinases Lysosomes Lysosomes ML9->Lysosomes Contraction ↓ Cytoskeletal Contraction & Motility MLCK->Contraction Ca_Signaling Altered Ca²⁺ Signaling STIM1->Ca_Signaling Autophagy Autophagy Disruption & Cell Death Akt->Autophagy (inhibition of Akt can promote autophagy) Ca_Channels->Ca_Signaling Lysosomes->Autophagy

Diagram 2. Overview of the multiple cellular targets and effects of ML-9.

Quantitative Data Summary

The following tables provide a summary of reported inhibitory constants and effective concentrations for ML-9 across various targets and cellular systems. These values are critical for designing experiments and interpreting results.

Table 1: Inhibitory Constants (Ki) and IC50 Values

Target ProteinInhibitory Constant (Ki)IC50Source(s)
Myosin Light Chain Kinase (MLCK)4 µM-[3][5][6][7]
Protein Kinase A (PKA)32 µM-[3][5][6][7]
Protein Kinase C (PKC)54 µM-[3][5][6][7]
TRPC6 Channels-7.8 µM[4]

Table 2: Effective Concentrations and Observed Cellular Effects

Cell/Tissue TypeConcentrationObserved EffectSource(s)
Rabbit Mesenteric Artery10 - 30 µMInhibition of KCI-induced contraction and LC20 phosphorylation.[1]
Guinea Pig Tracheal Smooth Muscle10 - 30 µMReduction of intracellular Ca²⁺ concentration and contraction.[3]
Cardiomyocytes50 - 100 µMSignificant induction of cell death (necrosis and apoptosis).[3][6]
LNCaP Prostate Cancer Cells>10 µMConcentration-dependent reduction in cell viability.[8]
Natural Killer (NK) Cells10 - 100 µMDose-dependent inhibition of NK cell cytotoxic activity.[9]

Experimental Protocols

This section provides a generalized protocol for using ML-9 free base in a live-cell imaging experiment. Specific parameters such as cell type, seeding density, and ML-9 concentration should be optimized for each experimental system.

Reagent Preparation
  • ML-9 Stock Solution (10 mM):

    • This compound has a molecular weight of approximately 324.83 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.25 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquoted stock solution at -20°C, protected from light.[7] The solution is typically stable for at least one month.[7]

Live-Cell Imaging Protocol
  • Cell Seeding:

    • Seed cells of interest onto an appropriate imaging vessel (e.g., glass-bottom dishes, 96-well imaging plates).

    • Allow cells to adhere and grow to the desired confluency (typically 50-70%) in a standard cell culture incubator (37°C, 5% CO₂).

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM ML-9 stock solution.

    • Dilute the stock solution directly into pre-warmed, serum-containing or serum-free imaging medium to the desired final concentration (e.g., 1-100 µM, based on the intended target and cell type).

    • Example for 10 µM: Add 1 µL of 10 mM ML-9 stock to 1 mL of imaging medium.

    • Crucial: Prepare a vehicle control using the same final concentration of DMSO as in the ML-9 treated samples (e.g., 0.1% DMSO).

  • Cell Treatment and Imaging:

    • Gently remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging medium.

    • Add the ML-9 working solution (or vehicle control) to the cells.

    • Place the imaging vessel onto the microscope stage, which should be equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

    • Allow cells to equilibrate for a short period (e.g., 15-30 minutes) before starting image acquisition.

    • Acquire images at desired time intervals using appropriate microscopy techniques (e.g., phase contrast, DIC, or fluorescence if using reporter cell lines).

    • Note on Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity during time-lapse imaging.[10]

start Start seed_cells 1. Seed cells onto imaging plates start->seed_cells incubate1 2. Incubate to desired confluency (37°C, 5% CO₂) seed_cells->incubate1 prepare_sol 3. Prepare ML-9 working solution and vehicle control incubate1->prepare_sol treat_cells 4. Replace medium with ML-9 or vehicle control prepare_sol->treat_cells image_cells 5. Place on microscope stage with environmental control treat_cells->image_cells acquire 6. Acquire time-lapse images image_cells->acquire analyze 7. Analyze data (e.g., morphology, motility) acquire->analyze end End analyze->end

Diagram 3. General experimental workflow for live-cell imaging with ML-9.

Data Interpretation Considerations

  • Dose-Response: Perform a dose-response analysis to identify the optimal concentration of ML-9 that affects the process of interest without causing significant cytotoxicity.

  • Specificity: To attribute an observed effect specifically to MLCK inhibition, consider complementary experiments. These may include using other, more specific MLCK inhibitors (e.g., ML-7, which has a similar profile), or using genetic approaches like siRNA-mediated knockdown of MLCK.

  • Off-Target Effects: Be mindful of the potential off-target effects, especially at concentrations above 10 µM.[3][4] If studying calcium signaling, ML-9's direct effect on channels like TRPC6 must be considered.[4] If studying cell survival, its ability to induce apoptosis at high concentrations is a key factor.[6]

  • Temporal Dynamics: Live-cell imaging allows for the analysis of the temporal dynamics of the cellular response. Note the time of onset, duration, and reversibility of the observed effects after ML-9 application. ML-9's inhibition of TRPC6 channels, for instance, has been shown to be rapid and reversible.[4]

References

Application Notes and Protocols for Utilizing ML-9 Free Base in Rabbit Aorta Smooth Muscle Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ML-9 free base, a potent inhibitor of Myosin Light Chain Kinase (MLCK), in studies involving rabbit aorta smooth muscle cell lines. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, facilitating the investigation of vascular smooth muscle physiology and pharmacology.

Introduction to this compound

ML-9, with the chemical name 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a cell-permeable inhibitor of MLCK. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of MLCK. This action prevents the phosphorylation of the 20 kDa myosin light chain (MLC20), a critical step in the initiation of smooth muscle contraction.[1] By inhibiting MLCK, ML-9 effectively uncouples the calcium-calmodulin signaling pathway from the contractile machinery, leading to smooth muscle relaxation.

Mechanism of Action

The contraction of smooth muscle is primarily regulated by the phosphorylation of MLC20. This process is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i), which can be triggered by various contractile agonists.[1] The elevated [Ca²⁺]i leads to the formation of a Ca²⁺-Calmodulin complex, which in turn activates MLCK. Activated MLCK then phosphorylates MLC20, enabling the interaction between actin and myosin filaments and resulting in cell contraction. ML-9 intervenes in this pathway by blocking the activity of MLCK, thereby preventing MLC20 phosphorylation and inhibiting contraction.[1]

Key Applications in Rabbit Aorta Smooth Muscle Cells

  • Investigation of Smooth Muscle Contraction Mechanisms: ML-9 is a valuable tool for elucidating the role of MLCK in agonist-induced contractions. By observing the inhibitory effect of ML-9 on contractions stimulated by various agents (e.g., KCl, norepinephrine, angiotensin II, serotonin, and histamine), researchers can confirm the involvement of the MLCK pathway.[1]

  • Calcium Sensitization Studies: While the primary trigger for contraction is an increase in [Ca²⁺]i, the sensitivity of the contractile apparatus to calcium can be modulated. ML-9 can be used to differentiate between pathways that directly increase [Ca²⁺]i and those that enhance calcium sensitivity, often by inhibiting myosin light chain phosphatase.

  • Drug Discovery and Development: For screening compounds that target vascular smooth muscle relaxation, ML-9 can serve as a positive control for MLCK inhibition.

  • Cell Proliferation and Migration Studies: MLCK has been implicated in cell proliferation and migration. ML-9 can be used to investigate the role of MLCK in these processes in vascular smooth muscle cells, which is relevant to pathologies such as atherosclerosis and restenosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of ML-9 on rabbit aorta smooth muscle cells as reported in the literature.

Table 1: Effect of ML-9 on KCl-Induced Contraction and Myosin Light Chain (LC20) Phosphorylation

ML-9 Concentration (µM)Inhibition of Maximal Rate of KCl-induced ContractionInhibition of Extent of KCl-induced ContractionInhibition of LC20 Phosphorylation
10Significant InhibitionSignificant InhibitionSignificant Inhibition
30Dose-dependent, more potent inhibitionDose-dependent, more potent inhibitionDose-dependent, more potent inhibition

Data synthesized from studies on rabbit mesenteric artery, which has a comparable mechanism of smooth muscle contraction to the aorta.[1]

Table 2: Effect of ML-9 on Agonist-Induced Contractions

AgonistML-9 Effect on Dose-Response Curve
CaCl₂Shift to the right and downward
NorepinephrineShift to the right and downward
SerotoninShift to the right and downward
HistamineShift to the right and downward
Angiotensin IIShift to the right and downward

ML-9 demonstrates non-specific antagonism against a variety of contractile agonists, indicating its central role in the final common pathway of contraction.[1]

Experimental Protocols

Rabbit Aortic Smooth Muscle Cell Culture

Materials:

  • Rabbit Aortic Smooth Muscle Cells (RASMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Culture RASMCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

Induction and Inhibition of Contraction

Materials:

  • Cultured RASMCs on a suitable substrate (e.g., collagen-coated flexible silicone dishes)

  • Contractile agonists (e.g., KCl, Norepinephrine, Angiotensin II)

  • This compound stock solution (dissolved in DMSO)

  • Krebs-Henseleit solution or other physiological salt solution

  • Microscope with image capture capabilities

Protocol:

  • Plate RASMCs on collagen-coated flexible silicone dishes and allow them to adhere and grow to a suitable confluency.

  • Prior to the experiment, replace the culture medium with a physiological salt solution and allow the cells to equilibrate.

  • To assess the inhibitory effect of ML-9, pre-incubate the cells with desired concentrations of ML-9 (e.g., 10-30 µM) for 30 minutes.[1]

  • Induce contraction by adding a contractile agonist (e.g., 50 mM KCl).[1]

  • Observe and record the contraction of the cells by visualizing the wrinkling of the silicone substrate under a microscope.

  • For dose-response experiments, add increasing concentrations of the agonist in the presence or absence of ML-9.

Western Blotting for Myosin Light Chain Phosphorylation

Materials:

  • Cultured RASMCs

  • Contractile agonist

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Myosin Light Chain 2 (Ser19) and anti-total-Myosin Light Chain 2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Grow RASMCs in culture plates to near confluency.

  • Treat the cells with ML-9 or vehicle (DMSO) for the desired time, followed by stimulation with a contractile agonist for a short period (e.g., 10 seconds for KCl).[1]

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total MLC20.

Cell Viability Assay (MTT Assay)

Materials:

  • Cultured RASMCs

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RASMCs in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of ML-9 for the desired duration (e.g., 24, 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Signaling_Pathway cluster_agonists Contractile Agonists cluster_receptors Receptors & Channels cluster_downstream Intracellular Signaling Norepinephrine Norepinephrine Alpha1R α1-Adrenergic R Norepinephrine->Alpha1R AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Serotonin Serotonin HTR 5-HT Receptor Serotonin->HTR Histamine Histamine H1R H1 Receptor Histamine->H1R KCl KCl (Depolarization) VDCC Voltage-Dependent Ca²⁺ Channel KCl->VDCC PLC Phospholipase C Alpha1R->PLC AT1R->PLC HTR->PLC H1R->PLC Ca_influx Ca²⁺ Influx VDCC->Ca_influx IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release CaM Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex CaM->Ca_Calmodulin MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation MLC20 Myosin Light Chain 20 MLCK_active->MLC20 pMLC20 p-Myosin Light Chain 20 MLC20->pMLC20 Phosphorylation Contraction Contraction pMLC20->Contraction Ca_influx->CaM Ca_release->CaM Ca_Calmodulin->MLCK_inactive ML9 ML-9 ML9->MLCK_active Inhibition Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Culture Culture Rabbit Aortic Smooth Muscle Cells Preincubation Pre-incubate with ML-9 (or vehicle) Culture->Preincubation Stimulation Stimulate with Contractile Agonist Preincubation->Stimulation ViabilityAssay Cell Viability Assay (e.g., MTT) Preincubation->ViabilityAssay Long-term incubation ContractionAssay Contraction Assay (Microscopy) Stimulation->ContractionAssay WesternBlot Western Blot for p-MLC20 Stimulation->WesternBlot

References

Application Notes: High-Throughput Screening with ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ML-9 free base is a potent and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes involving the actin-myosin cytoskeleton.[1] Beyond its primary target, ML-9 also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Akt kinase, and it affects the function of Stromal Interaction Molecule 1 (STIM1).[2][3][4][5] This multi-target profile makes ML-9 a valuable pharmacological tool for dissecting signaling pathways and a useful control compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these targets. These application notes provide detailed protocols for utilizing this compound in HTS settings.

Mechanism of Action

ML-9 primarily functions as a competitive inhibitor at the ATP-binding site of MLCK. By inhibiting MLCK, it prevents the phosphorylation of the myosin regulatory light chain (MLC), which is a critical step for the activation of myosin ATPase and subsequent interaction with actin filaments to generate force and cellular contraction.[1] Its activity against other kinases, though less potent, allows for its use in broader screening contexts to probe the selectivity of novel inhibitory compounds. ML-9 has also been shown to induce autophagy by stimulating the formation of autophagosomes.[2][3]

cluster_0 Cellular Input cluster_1 Signaling Cascade cluster_2 Cellular Response CaM Ca²⁺/Calmodulin MLCK MLCK (Active) CaM->MLCK Activates MLC Myosin Light Chain (MLC) pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylates Contraction Actin-Myosin Interaction & Contraction pMLC->Contraction Promotes ML9 This compound ML9->MLCK Inhibits

Caption: Simplified signaling pathway of ML-9 action.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against several kinases. This data is essential for determining appropriate concentrations for use in screening assays and for interpreting results.

Target KinaseInhibition Constant (Ki)NotesReference
Myosin Light Chain Kinase (MLCK)4 µMPrimary target, potent inhibition.[2],[3],[5]
Protein Kinase A (PKA)32 µMModerate inhibition.[2],[3],[5]
Protein Kinase C (PKC)54 µMModerate inhibition.[2],[3],[5]
Cellular EffectEffective ConcentrationCell TypeNotesReference
Induction of Cell Death50-100 µMCardiomyocytesSignificant cell death observed after 24 hours.[2],[3]
Decreased STIM1 Protein Levels50 µMCardiomyocytes~42% decrease after 1-4 hours.[2],[3]
Inhibition of Vascular Contraction10-30 µMRabbit Mesenteric ArteryDose-dependent inhibition of KCl-induced contraction.[1]

High-Throughput Screening Workflow

A typical HTS workflow involves several automated steps to test a large number of compounds efficiently. ML-9 can be incorporated as a positive control for inhibition in assays targeting MLCK or related kinases.

HTS_Workflow A 1. Compound Library Plate Preparation B 2. Assay Plate Dispensing (Enzyme/Substrate/Cells) A->B C 3. Compound Transfer (Test Compounds & ML-9 Control) B->C D 4. Incubation C->D E 5. Reagent Addition (e.g., Detection Reagent) D->E F 6. Signal Reading (Luminescence, Fluorescence) E->F G 7. Data Analysis (Z', IC50 Calculation) F->G

References

Troubleshooting & Optimization

ML-9 free base solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and use of ML-9 free base.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). For some applications, ethanol may also be used. It is not recommended to dissolve this compound directly in aqueous buffers or cell culture media.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer or cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions in your aqueous buffer or medium.

  • Pre-warming the Medium: Warming your cell culture medium or buffer to 37°C before adding the ML-9 stock solution can help maintain solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.

  • Sonication: If precipitation occurs, gentle sonication of the diluted solution in a 37°C water bath may help to redissolve the compound.

Q3: What is the recommended storage condition for this compound powder and stock solutions?

A3:

  • Powder: this compound powder should be stored at -20°C, protected from light and moisture.[2][3]

  • Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2] Under these conditions, the stock solution should be stable for at least one year.[3]

Q4: I am observing lower than expected bioactivity in my experiments. What could be the cause?

A4: Several factors could contribute to reduced bioactivity:

  • Incomplete Dissolution: Ensure your this compound is fully dissolved in the stock solution. Visually inspect for any particulate matter.

  • Precipitation: The compound may have precipitated out of solution upon dilution into your aqueous experimental medium. Refer to the troubleshooting tips in Q2.

  • Degradation: While generally stable, prolonged exposure to light or non-optimal storage conditions can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • pH of the Medium: The solubility and stability of free base compounds can be pH-dependent. While specific data for this compound is limited, significant shifts in the pH of your experimental medium could potentially affect its solubility.

Q5: What is the difference between this compound and ML-9 hydrochloride salt?

A5: The hydrochloride salt form of ML-9 generally exhibits enhanced water solubility and stability compared to the free base form.[4] However, at equivalent molar concentrations, both forms are expected to have comparable biological activity.[4] The choice between the two often depends on the specific requirements of the experimental setup and the preferred solvent system.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound. Please note that precise quantitative data for this compound in many common solvents is limited. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.

SolventMolar Mass ( g/mol )Solubility (at 25°C)
DMSO 324.83Data not definitively available. Expected to be high.
Ethanol 324.83Data not available.
Water 324.83Insoluble.

Note: The molecular weight of this compound is 324.83 g/mol .

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing (Optional but Recommended): If your balance has the required precision, weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, you would need 3.25 mg of this compound per 1 mL of DMSO.

  • Direct Dissolution: Alternatively, if the compound is supplied in a pre-weighed vial, add the calculated volume of DMSO directly to the vial to achieve the desired concentration.

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder.

  • Vortexing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.

Signaling Pathway and Experimental Workflow Diagrams

Myosin Light Chain Kinase (MLCK) Signaling Pathway

ML-9 is a known inhibitor of Myosin Light Chain Kinase (MLCK). This pathway plays a crucial role in regulating smooth muscle contraction and cell motility.

MLCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mlck MLCK Regulation cluster_downstream Downstream Effects GPCR GPCR Activation (e.g., Thrombin, Histamine) PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 Ca_Store Ca2+ Release (from ER/SR) IP3->Ca_Store Calmodulin Calmodulin Ca_Store->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC ML9 ML-9 ML9->MLCK_active Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin Cell_Response Cellular Response (e.g., Contraction, Migration) Actomyosin->Cell_Response Solubility_Troubleshooting_Workflow start Start: ML-9 Solubility Issue check_stock 1. Verify Stock Solution Is it clear and fully dissolved? start->check_stock re_dissolve Re-dissolve stock: - Vortex thoroughly - Gentle warming (37°C) check_stock->re_dissolve No dilution_method 2. Review Dilution Method Are you performing stepwise dilution? check_stock->dilution_method Yes re_dissolve->check_stock prepare_new_stock Prepare fresh stock solution re_dissolve->prepare_new_stock prepare_new_stock->check_stock implement_stepwise Implement stepwise dilution dilution_method->implement_stepwise No check_dmso_conc 3. Check Final DMSO % Is it <0.5%? dilution_method->check_dmso_conc Yes implement_stepwise->check_dmso_conc adjust_dmso_conc Adjust stock concentration or dilution to lower final DMSO % check_dmso_conc->adjust_dmso_conc No warm_medium 4. Warm the Medium Is the aqueous medium pre-warmed to 37°C? check_dmso_conc->warm_medium Yes adjust_dmso_conc->warm_medium pre_warm Pre-warm medium before adding ML-9 warm_medium->pre_warm No sonicate 5. Sonication If precipitate persists, try gentle sonication. warm_medium->sonicate Yes pre_warm->sonicate success Success: Solution is clear sonicate->success Yes fail Issue Persists: Consider alternative formulation (e.g., ML-9 HCl salt) sonicate->fail No apply_sonication Apply gentle sonication at 37°C

References

How to improve ML-9 free base stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of ML-9 free base in solution. It is intended for researchers, scientists, and drug development professionals using ML-9 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For optimal stability and solubility, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. ML-9 hydrochloride, the salt form, can be dissolved in DMSO (up to 25 mM) or 50% ethanol (10 mg/mL). Using a high-grade anhydrous solvent is crucial as water content can promote degradation.

Q2: My this compound solution has changed color or shows precipitation. What are the common causes of degradation?

Degradation of ML-9 in solution can be caused by several factors:

  • Improper Storage: Exposure to light, incorrect temperatures, or air can accelerate degradation. Stock solutions in solvent should be stored at -80°C.[1][2]

  • Solvent Quality: The presence of water or impurities in the solvent can hydrolyze the compound or catalyze degradation reactions.

  • Repeated Freeze-Thaw Cycles: Subjecting a stock solution to multiple freeze-thaw cycles can introduce moisture and degrade the compound. It is highly recommended to prepare single-use aliquots.[3]

  • pH of Working Solutions: When diluting the DMSO stock into aqueous buffers, the pH of the final solution can affect stability. ML-9 is incompatible with strong acids and alkalis.[1][2]

  • Contamination: Accidental introduction of reactive substances, including strong oxidizing or reducing agents, will compromise the stability of ML-9.[1][2]

Q3: How can I improve the stability of my this compound stock solution?

To maximize the shelf-life of your this compound solution, follow these best practices:

  • Use High-Purity Anhydrous Solvent: Always use fresh, high-purity anhydrous DMSO to prepare your initial stock solution.

  • Prepare Fresh or Aliquot: Whenever possible, prepare solutions on the same day of use.[3] If you must store a stock solution, create small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Proper Storage: Store aliquots in tightly sealed vials at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[3][4] Protect the vials from light.

  • Inert Gas Overlay: For maximum protection against oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Consider the Salt Form: If stability issues persist, using the more stable ML-9 hydrochloride (HCl) salt is a reliable alternative.[5]

Q4: What is the difference in stability between this compound and ML-9 HCl?

In general, the salt form of a compound, such as ML-9 HCl, offers enhanced stability and aqueous solubility compared to its free base counterpart.[5] While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt is often preferred for its superior handling and stability characteristics in solution.[5]

Q5: How should I prepare working solutions of ML-9 for cell culture experiments?

To prepare working solutions for cell-based assays, the concentrated DMSO stock solution must be serially diluted in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. Perform pilot studies to determine the DMSO tolerance of your specific cell line.

Quantitative Data Summary

The following tables summarize key quantitative data for ML-9.

Table 1: Solubility of ML-9 Forms

FormSolventMaximum Concentration
ML-9 HydrochlorideDMSO25 mM
ML-9 Hydrochloride50% Ethanol10 mg/mL

Table 2: Storage and Stability of ML-9

FormStorage ConditionRecommended Duration
This compound (Powder)-20°C, tightly sealedUp to 3 years[4]
ML-9 Hydrochloride (Powder)Room Temperature, desiccatedPer manufacturer's recommendation
Stock Solution in Solvent-20°C, aliquoted, sealedUp to 1 month[3]
Stock Solution in Solvent-80°C, aliquoted, sealedUp to 1 year[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM in DMSO)

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[3]

  • Weighing: In a controlled environment, accurately weigh the desired amount of this compound powder. (Molecular Weight of free base: 324.83 g/mol ).[3] For 1 ml of a 10 mM stock, you would need 3.25 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, add 1 mL of anhydrous DMSO to 3.25 mg of this compound.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protective, tightly-sealed vials.

  • Storage: Store the aliquots at -80°C for long-term use.[1][2]

Protocol 2: Preparation of Working Solutions for Cell Culture (e.g., 10 µM)

  • Thaw Stock: Thaw a single aliquot of your 10 mM ML-9 DMSO stock solution.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to create a 10 µM intermediate solution. This helps ensure accurate final dilution and rapid mixing.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture vessel to achieve the final desired concentration. For example, to treat 1 mL of cells with 10 µM ML-9, you would have already achieved this in the intermediate step. If your final desired concentration was 1 µM, you would add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium.

  • Control: Always prepare a vehicle control using the same final concentration of DMSO that is present in the experimental conditions.

Visualizations

ML9_Troubleshooting_Workflow problem problem decision decision process process solution solution start Problem: ML-9 Solution Instability (Precipitation, Color Change) check_solvent Solvent Quality? start->check_solvent check_storage Storage Conditions? check_solvent->check_storage Anhydrous use_anhydrous Use fresh, anhydrous DMSO for stock solution. check_solvent->use_anhydrous Not anhydrous? check_handling Handling Protocol? check_storage->check_handling Correct store_properly Store aliquots at -80°C, protected from light. check_storage->store_properly Incorrect? aliquot Aliquot stock to avoid repeated freeze-thaw cycles. check_handling->aliquot Repeated freeze-thaw? consider_salt For maximum stability, use ML-9 HCl salt form. check_handling->consider_salt No use_anhydrous->check_storage store_properly->check_handling aliquot->consider_salt

Caption: Troubleshooting workflow for this compound solution instability.

ML9_Signaling_Pathway Simplified ML-9 Signaling Pathway cluster_activation Activation Cascade stimulus stimulus protein protein inhibitor inhibitor process process output output Agonist Agonist Stimulus (e.g., GPCR activation) CaM Ca²⁺/Calmodulin Complex Agonist->CaM increases intracellular Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLC_P Phosphorylated MLC (MLC-P) MLCK->MLC_P Phosphorylates Contraction Actomyosin Contraction & Cellular Response MLC_P->Contraction ML9 ML-9 ML9->MLCK Inhibits

Caption: ML-9 inhibits MLCK, preventing actomyosin contraction.

References

Potential off-target effects of ML-9 free base

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals using ML-9, a commonly used inhibitor of Myosin Light Chain Kinase (MLCK). While ML-9 is a valuable tool, its potential for off-target effects can lead to unexpected experimental outcomes. This resource will help you identify and navigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are not consistent with selective MLCK inhibition. What could be the underlying cause?

A1: While ML-9 is known as an MLCK inhibitor, it can affect other cellular targets, especially at higher concentrations. These off-target effects are the most likely cause of results that deviate from the expected phenotype of MLCK inhibition. The primary off-targets include other protein kinases and ion channels.[1][2][3] To begin troubleshooting, compare the observed phenotype with known effects of inhibiting these other pathways.

Q2: I'm observing effects characteristic of PKA or PKC inhibition. Does ML-9 have activity against these kinases?

A2: Yes, ML-9 is known to inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC), though with lower potency than for MLCK.[2][4] If your experimental observations align with PKA or PKC inhibition, it is plausible that ML-9 is acting on these kinases in your system. This is particularly relevant if you are using ML-9 at concentrations above its Ki for MLCK. Refer to the data below to see how the inhibitory constants compare.

Table 1: Comparative Inhibitory Potency of ML-9
TargetTarget ClassK_i_ Value (μM)
MLCKSerine/Threonine Kinase4[2][4]
PKASerine/Threonine Kinase32[2][4]
PKCSerine/Threonine Kinase54[2][4]

Q3: My cells are showing changes in intracellular calcium levels after treatment with ML-9. Is this a known off-target effect?

A3: Yes, ML-9 has been documented to reduce intracellular Ca2+ concentration independently of its effect on MLCK.[1] This is thought to occur through the inhibition of Ca2+-permeable channels, including store-operated calcium entry (SOCE) by inhibiting STIM1-plasma membrane interactions.[1][4] It may also affect TRPC6 channels.[3] Therefore, if your experiments are sensitive to fluctuations in calcium signaling, this off-target effect must be considered.

Q4: How can I experimentally distinguish between the intended on-target (MLCK) effect and a potential off-target effect?

A4: A systematic approach is required to dissect the observed effects.

  • Dose-Response Analysis: Perform a dose-response curve with ML-9. On-target effects should occur at concentrations closer to the Ki for MLCK (~4 μM), while off-target effects on PKA/PKC will require higher concentrations (>30 μM).

  • Use a More Specific Inhibitor: Compare the results from ML-9 with a more potent and specific MLCK inhibitor, such as ML-7 (IC50 = 300 nM).[5] If ML-7 recapitulates the effect at a much lower concentration, it is more likely an on-target MLCK effect.

  • Orthogonal Inhibition: Use specific inhibitors for the suspected off-target pathways (e.g., specific PKA or PKC inhibitors) to see if they produce the same phenotype as ML-9.

  • Rescue Experiments: If possible, overexpress a constitutively active form of MLCK to see if it rescues the phenotype induced by ML-9.

The following workflow diagram illustrates this troubleshooting process.

G start Unexpected Result with ML-9 decision1 Is the effect observed at low concentrations (~4 µM)? start->decision1 ontarget Likely On-Target (MLCK-mediated) decision1->ontarget Yes offtarget_check Suspect Off-Target Effect decision1->offtarget_check No protocol1 Test alternative MLCK inhibitor (e.g., ML-7) offtarget_check->protocol1 protocol2 Test specific PKA/PKC inhibitors offtarget_check->protocol2 protocol3 Measure intracellular Ca2+ levels offtarget_check->protocol3 decision2 Does ML-7 replicate the phenotype? protocol1->decision2 decision3 Do PKA/PKC inhibitors replicate the phenotype? protocol2->decision3 decision4 Are Ca2+ levels altered? protocol3->decision4 decision2->decision3 No conclusion_mlck Confirmed On-Target (MLCK-mediated) decision2->conclusion_mlck Yes decision3->decision4 No conclusion_pkc Likely PKA/PKC Off-Target Effect decision3->conclusion_pkc Yes conclusion_ca Likely Ca2+ Signaling Off-Target Effect decision4->conclusion_ca Yes conclusion_unknown Effect may be due to another unknown off-target or complex interaction decision4->conclusion_unknown No

Caption: Troubleshooting workflow for ML-9 effects.

Q5: What are the primary signaling pathways affected by ML-9's on- and off-target activities?

A5: ML-9 interacts with several key signaling pathways. Its primary intended effect is the inhibition of MLCK, which prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and affecting cell motility. However, its off-target effects can confound results by inhibiting PKA and PKC, which have widespread roles in cellular signaling, and by altering calcium homeostasis, a critical second messenger system.

G cluster_0 cluster_1 On-Target Pathway cluster_2 Off-Target Pathways ML9 ML-9 MLCK MLCK ML9->MLCK Inhibits (Ki=4µM) PKA PKA ML9->PKA Inhibits (Ki=32µM) PKC PKC ML9->PKC Inhibits (Ki=54µM) CaChannels Ca2+ Channels (e.g., TRPC6, SOCE) ML9->CaChannels Inhibits pMLC Phospho-MLC MLCK->pMLC Phosphorylates Contraction Actomyosin Contraction pMLC->Contraction MLC MLC PKA_downstream PKA Substrates PKA->PKA_downstream PKC_downstream PKC Substrates PKC->PKC_downstream Ca_downstream Intracellular Ca2+ Signaling CaChannels->Ca_downstream

Caption: On- and off-target pathways of ML-9.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Validate Off-Target Inhibition (e.g., PKA)

This protocol provides a general framework to test if ML-9 inhibits a suspected off-target kinase, such as PKA, in your experimental context.

Materials:

  • Purified, active PKA enzyme.

  • PKA-specific substrate peptide (e.g., Kemptide).

  • γ-³²P-ATP or a fluorescence-based kinase assay kit.

  • ML-9 stock solution (in DMSO).

  • Kinase reaction buffer.

  • Phosphocellulose paper or materials for chosen assay kit.

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Prepare Kinase Reactions: In separate tubes, prepare the kinase reaction mix containing kinase buffer, the PKA substrate peptide, and either vehicle (DMSO), a known PKA inhibitor (positive control), or varying concentrations of ML-9 (e.g., 1 µM to 100 µM).

  • Enzyme Addition: Add the purified PKA enzyme to each tube to initiate the reaction.

  • ATP Initiation: Start the phosphorylation reaction by adding γ-³²P-ATP (or the relevant reagent for a non-radioactive assay). Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radioactive assays) or by adding the stop reagent from a commercial kit.

  • Quantification:

    • Radioactive Assay: Wash the phosphocellulose papers extensively to remove unbound ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Measure the signal on a plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition at each ML-9 concentration relative to the vehicle control. Plot the results to determine the IC50 value for PKA inhibition, which can then be compared to the value for MLCK.

Protocol 2: Measurement of Intracellular Calcium [Ca²⁺]i

This protocol describes how to use a fluorescent calcium indicator to test if ML-9 affects intracellular calcium levels.

Materials:

  • Cells of interest plated on glass-bottom dishes.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, with and without calcium.

  • ML-9 stock solution.

  • An ionophore such as Ionomycin (positive control).

  • Fluorescence microscope or plate reader equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength measurement (for Fluo-4).

Methodology:

  • Cell Loading: Incubate the cells with the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) and an equal concentration of Pluronic F-127 in HBSS at 37°C for 30-60 minutes.

  • Wash and De-esterification: Wash the cells twice with fresh HBSS to remove excess dye and allow 30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the dye inside the cells.

  • Establish Baseline: Place the dish on the microscope stage or in the plate reader and begin recording the baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm. For Fluo-4, excite at ~490 nm and record emission at ~520 nm.

  • Compound Addition: After establishing a stable baseline for 2-5 minutes, add the desired concentration of ML-9 to the cells. Continue recording to observe any changes in the fluorescence signal.

  • Positive Control: At the end of the experiment, add a positive control like Ionomycin to elicit a maximal calcium response, followed by a chelator like EGTA to obtain a minimal signal for calibration purposes.

  • Data Analysis: For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For Fluo-4, use the F/F0 ratio, where F is the current fluorescence and F0 is the baseline fluorescence. A decrease in the ratio or intensity after ML-9 addition indicates a reduction in intracellular calcium concentration.[1]

References

Technical Support Center: ML-9 Free Base Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of ML-9 free base. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ML-9?

A1: ML-9 is primarily known as a potent, cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK) . By inhibiting MLCK, ML-9 prevents the phosphorylation of myosin light chain, which is a critical step in actin-myosin interaction and smooth muscle contraction.[1][2][3] However, it is not entirely specific and exhibits other activities.

Q2: How does ML-9 induce cytotoxicity in cancer cells?

A2: ML-9 induces cytotoxicity primarily by triggering apoptosis , or programmed cell death.[4][5] Experimental evidence shows that treatment with ML-9 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases like caspase-3, which are hallmark events of apoptosis.[4][5]

Q3: Is ML-9 a specific inhibitor of MLCK?

A3: No, while potent against MLCK, ML-9 is not entirely specific. It has been shown to inhibit other kinases, such as Akt, and can also function as a lysosomotropic agent, affecting autophagy.[3][4] At higher concentrations, it can directly inhibit certain calcium entry channels, an effect that is independent of its action on MLCK. Researchers should consider these off-target effects when interpreting results.

Q4: What concentrations of ML-9 are typically effective for inducing cytotoxicity?

A4: The effective concentration of ML-9 is highly dependent on the cell line and the duration of exposure. Generally, concentrations in the range of 10-50 µM are used in cell culture experiments to induce apoptosis and inhibit cell viability.[4] For specific IC50 values, please refer to the data summary table in Section 2.

Q5: What is the recommended solvent for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) so that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Section 2: Quantitative Data Summary

The cytotoxic and inhibitory effects of ML-9 vary significantly across different cell lines and experimental conditions. This table summarizes reported effective concentrations and half-maximal inhibitory concentrations (IC50).

Cell LineAssay TypeConcentration / IC50ObservationReference
LNCaP (Prostate Cancer)MTS Assay~20-30 µMReduced cell viability after 24h.[4][5][4]
LNCaP (Prostate Cancer)Apoptosis Assay30 µMInduced PARP cleavage and Annexin V staining.[4][5][4]
PC3, DU-145 (Prostate Cancer)MTS Assay30 µMEnhanced cytotoxic effect of docetaxel (5 nM).[4][4]
Natural Killer (NK) CellsCytotoxicity AssayDose-dependentInhibited NK cell lytic activity.[6]
Various Cancer Cell LinesMTT AssayVariesIC50 values are cell line and time-dependent.[7][8][9][9]

Note: IC50 values can be influenced by assay type, incubation time, cell density, and laboratory-specific conditions. Researchers should determine the IC50 for their specific cell line and experimental setup.

Section 3: Signaling Pathways and Experimental Workflow

Signaling Pathway of ML-9 Action

ML-9 primarily acts by inhibiting MLCK, which impacts cytoskeletal functions. In the context of cytotoxicity, it also engages the intrinsic apoptosis pathway, leading to the activation of caspases.

ML9_Signaling_Pathway cluster_cytoskeleton Cytoskeletal Regulation cluster_apoptosis Apoptosis Induction MLCK MLCK pMLC Phosphorylated MLC (pMLC) MLCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) Contraction Actomyosin Contraction pMLC->Contraction Mito Mitochondria Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Cleaves Apoptosis Apoptosis cPARP->Apoptosis ML9 ML-9 ML9->MLCK Inhibits ML9->Mito Induces Stress

Fig. 1: ML-9 inhibits MLCK and induces apoptosis.
General Experimental Workflow for Cytotoxicity Assessment

This workflow outlines the key stages for evaluating the cytotoxic effects of ML-9 on a cell line of interest.

Cytotoxicity_Workflow cluster_assays 4. Viability & Cytotoxicity Assays start 1. Cell Seeding (e.g., 96-well plate) treat 2. ML-9 Treatment (Dose-response & time-course) start->treat incubate 3. Incubation (e.g., 24, 48, 72 hours) treat->incubate MTT MTT Assay (Metabolic Activity) incubate->MTT LDH LDH Assay (Membrane Integrity) incubate->LDH FCM Flow Cytometry (Annexin V/PI for Apoptosis) incubate->FCM WB Western Blot (Caspase-3/PARP Cleavage) incubate->WB analysis 5. Data Analysis (Calculate IC50, % Apoptosis) MTT->analysis LDH->analysis FCM->analysis WB->analysis

Fig. 2: Workflow for ML-9 cytotoxicity testing.

Section 4: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[1][10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of ML-9 in culture medium. Remove the old medium from the wells and add 100 µL of the ML-9 dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[14][15][16][17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for "maximum LDH release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16][18]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16][17]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[16][17]

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16][17]

  • Analysis: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][19][20][21]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with ML-9 for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.[2]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Protocol 4: Western Blot for Cleaved Caspase-3 and PARP

This method detects the cleavage of key apoptotic proteins.[22][23][24][25]

  • Protein Extraction: After treatment with ML-9, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 (p17 fragment) and cleaved PARP (89 kDa fragment).[25] Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[22]

Section 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates. 4. Bubbles in wells.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS. 4. Carefully inspect wells and puncture any bubbles with a sterile pipette tip.
No cytotoxic effect observed 1. ML-9 concentration is too low. 2. Insufficient incubation time. 3. Cell line is resistant to ML-9. 4. ML-9 stock solution has degraded.1. Perform a wider dose-response curve (e.g., 1 µM to 100 µM). 2. Extend the incubation period (e.g., up to 72 hours). 3. Verify the results with a positive control cytotoxic agent. 4. Prepare a fresh stock solution of ML-9.
High cytotoxicity in vehicle control wells 1. DMSO concentration is too high. 2. Contamination (bacterial or fungal). 3. Cells are overly sensitive or unhealthy.1. Ensure the final DMSO concentration is below 0.1%. 2. Check for signs of contamination; use fresh sterile reagents. 3. Use cells at a low passage number and ensure they are in the logarithmic growth phase.
Unexpected morphological changes (e.g., cell rounding, detachment) 1. ML-9 is inhibiting MLCK, affecting the cytoskeleton and cell adhesion. 2. Off-target effects on ion channels or other kinases.1. This is an expected on-target effect and can be noted as a qualitative observation alongside quantitative data. 2. Acknowledge the known non-specific effects of ML-9 in the data interpretation.
Low signal or absorbance in MTT assay 1. Cell density is too low. 2. Insufficient incubation with MTT reagent. 3. Incomplete solubilization of formazan.1. Optimize the initial cell seeding density for your specific cell line. 2. Ensure the 4-hour incubation with MTT is performed. 3. After adding the solubilizer, shake the plate thoroughly to dissolve all crystals.
High background in LDH assay 1. LDH present in the serum of the culture medium. 2. Excessive handling or forceful pipetting causing premature cell lysis.1. Include a "medium only" background control and subtract this value. Consider using serum-free medium for the final hours of treatment if compatible with your cells.[16] 2. Handle the plate gently during reagent addition and transfer steps.

References

Optimizing ML-9 Free Base Incubation Time: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ML-9 free base incubation time in their experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate experimental design and interpretation.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
No observable effect of ML-9 treatment. 1. Suboptimal Incubation Time: The incubation period may be too short for ML-9 to elicit a measurable response. 2. Insufficient Concentration: The concentration of ML-9 may be too low to effectively inhibit its target kinases. 3. Cell Line Insensitivity: The specific cell line may be resistant to the effects of ML-9. 4. Degraded ML-9 Stock Solution: Improper storage may have led to the degradation of the compound.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation period for your specific cell line and assay. 2. Optimize Concentration: Conduct a dose-response experiment with a range of ML-9 concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to identify the effective concentration. 3. Consult Literature: Review published studies that have used ML-9 in similar cell lines or experimental systems to gauge expected sensitivity. 4. Prepare Fresh Stock Solution: Prepare a fresh stock solution of ML-9 in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
High cell toxicity or unexpected off-target effects. 1. Excessive Incubation Time: Prolonged exposure to ML-9, even at lower concentrations, can lead to cytotoxicity. 2. High Concentration: The concentration of ML-9 may be too high, leading to off-target effects and cell death.[1] 3. Off-Target Kinase Inhibition: ML-9 is known to inhibit other kinases besides MLCK, such as PKA and PKC, which could contribute to unexpected phenotypes.1. Reduce Incubation Time: Based on your time-course experiment, select the shortest incubation time that produces the desired effect. 2. Lower Concentration: Use the lowest effective concentration of ML-9 as determined by your dose-response experiment. 3. Consider Specificity: Be aware of the potential for off-target effects and consider using more specific inhibitors if your experimental question requires it. Include appropriate controls to dissect the specific contribution of MLCK inhibition.
Precipitation of ML-9 in culture medium. 1. Poor Solubility in Aqueous Solutions: this compound has limited solubility in aqueous media. Adding a concentrated DMSO stock directly to the medium can cause it to precipitate. 2. High Final DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, leading to cellular stress and affecting experimental outcomes.1. Serial Dilutions: Prepare intermediate dilutions of your ML-9 stock in cell culture medium before adding it to the final culture vessel. Ensure thorough mixing after each dilution step. 2. Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound?

A1: The optimal concentration and incubation time for ML-9 are highly dependent on the cell type and the specific biological question being investigated. Based on available literature, a good starting point for many cell lines is a concentration range of 10-50 µM with an initial incubation time of 4 to 24 hours. However, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). To minimize degradation, store the stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly.

Q3: What are the primary cellular targets of ML-9?

A3: ML-9 is a potent inhibitor of Myosin Light Chain Kinase (MLCK). It also exhibits inhibitory activity against Protein Kinase A (PKA) and Protein Kinase C (PKC), though with lower potency. Additionally, ML-9 has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key regulator of store-operated calcium entry.

Q4: Can ML-9 induce apoptosis or inhibit cell proliferation?

A4: Yes, ML-9 has been shown to induce apoptosis and inhibit cell proliferation in various cell types. The specific outcome and the concentration/incubation time required to observe these effects are cell-type dependent. For example, in some cancer cell lines, prolonged incubation with ML-9 can lead to cell cycle arrest and subsequent apoptosis. Shorter incubation times may be sufficient to observe inhibition of cell migration or other MLCK-dependent processes without inducing cell death.

Experimental Protocols

Protocol 1: Determining Optimal ML-9 Concentration (Dose-Response)

Objective: To determine the effective concentration range of ML-9 for a specific cell line and assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Prepare a 50 mM stock solution of ML-9 in anhydrous DMSO.

  • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare a series of dilutions of the ML-9 stock solution in complete cell culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 100 µM (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of ML-9.

  • Incubate the plate for a predetermined time (e.g., 24 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Plot the cell viability against the ML-9 concentration to determine the IC50 (the concentration that inhibits 50% of the response).

Protocol 2: Determining Optimal ML-9 Incubation Time (Time-Course)

Objective: To determine the optimal incubation time for a fixed concentration of ML-9.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • Multiple 96-well microplates

  • Cell-based assay of interest (e.g., migration assay, apoptosis assay)

Procedure:

  • Prepare a working concentration of ML-9 in complete cell culture medium based on the results of the dose-response experiment (e.g., the IC50 or a concentration that gives a sub-maximal effect).

  • Seed cells in multiple 96-well plates at a consistent density. Allow cells to adhere overnight.

  • Treat the cells with the prepared ML-9 working solution. Include a vehicle control group.

  • Incubate the plates for different durations (e.g., 1, 4, 8, 12, 24, 48 hours).

  • At each time point, terminate the experiment for one plate and perform the desired cell-based assay according to its protocol.

  • Analyze the results for each time point to determine the incubation time that yields the optimal response for your assay.

Data Presentation

Table 1: Examples of ML-9 Incubation Times and Concentrations in Various Cell Lines
Cell LineExperimental GoalConcentration (µM)Incubation TimeReference
CardiomyocytesInduction of cell death50-10024 hours[2]
CardiomyocytesIncrease in cleaved caspase-3501-4 hours[2]
Vascular Smooth MuscleInhibition of contraction10-3030 minutes[3]
Human Lung Adenocarcinoma (A549)Inhibition of proliferationNot Specified72 hours[4]
Human Colorectal Adenocarcinoma (HT-29)Decrease in cell proliferation62.5 mg/mL24, 48, 72 hours

Visualizations

ML9_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare ML-9 Stock (in DMSO) dose_response Dose-Response (Varying Concentrations) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plates seed_cells->dose_response time_course Time-Course (Varying Durations) seed_cells->time_course assay Perform Target Assay (e.g., Viability, Migration) dose_response->assay time_course->assay data_analysis Data Analysis & Interpretation assay->data_analysis

Caption: Workflow for optimizing ML-9 incubation time.

MLCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects CaM Ca2+/Calmodulin MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates ML9 ML-9 ML9->MLCK Inhibits pMLC Phosphorylated MLC (pMLC) Contraction Actomyosin Contraction & Cellular Processes pMLC->Contraction Leads to

Caption: Simplified MLCK signaling pathway and the inhibitory action of ML-9.

ML9_Multiple_Targets cluster_targets Inhibitory Targets of ML-9 ML9 ML-9 MLCK MLCK ML9->MLCK Potent Inhibition PKA PKA ML9->PKA Inhibition PKC PKC ML9->PKC Inhibition STIM1 STIM1 ML9->STIM1 Inhibition

Caption: Multiple kinase targets of ML-9.

References

Troubleshooting ML-9 free base experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-9 free base.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ML-9?

ML-9 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It competitively blocks the ATP-binding site of the enzyme, preventing the phosphorylation of the myosin light chain. This inhibition leads to the relaxation of smooth muscle and affects other cellular processes dependent on MLCK activity, such as cell migration and division. ML-9 also inhibits STIM1-plasma membrane interactions, which can prevent store-operated Ca2+ entry (SOCE).

Q2: What are the known off-target effects of ML-9?

While ML-9 is selective for MLCK, it can inhibit other kinases at higher concentrations, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] It is crucial to use the lowest effective concentration of ML-9 to minimize these off-target effects.

Q3: What is the difference between this compound and ML-9 hydrochloride?

This compound is the unprotonated form of the molecule, while ML-9 hydrochloride is the salt form. The hydrochloride salt generally has higher water solubility and stability. However, at equivalent molar concentrations, both forms exhibit comparable biological activity. The choice between the two often depends on the specific experimental requirements and the solvent being used.

Q4: How should I store this compound?

This compound powder should be stored at -20°C. Stock solutions are typically prepared in DMSO and should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Results

Problem 1: No or weak inhibition of Myosin Light Chain (MLC) phosphorylation observed in Western blot.

Possible Causes & Solutions:

  • Suboptimal ML-9 Concentration:

    • Verify the IC50: The half-maximal inhibitory concentration (IC50) of ML-9 for MLCK can vary depending on the cell type and experimental conditions. Refer to the literature for typical effective concentrations in your system.

    • Titrate ML-9: Perform a dose-response experiment to determine the optimal concentration of ML-9 for your specific cell line and experimental setup.

  • Incorrect Antibody or Antibody Dilution:

    • Use a phospho-specific antibody: Ensure you are using an antibody that specifically recognizes the phosphorylated form of MLC (e.g., Phospho-Myosin Light Chain 2 (Ser19)).

    • Optimize antibody dilution: Titrate your primary and secondary antibodies to find the optimal dilutions for a strong signal-to-noise ratio.

  • Issues with Western Blot Protocol:

    • Include phosphatase inhibitors: Add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of MLC after cell lysis.

    • Proper blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST) to minimize non-specific antibody binding.

  • ML-9 Degradation:

    • Prepare fresh solutions: Prepare fresh ML-9 stock solutions from powder, as prolonged storage of diluted solutions can lead to degradation.

    • Proper storage: Ensure stock solutions are stored correctly at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Problem 2: Unexpected cell death or toxicity observed in cell viability assays (e.g., MTT assay).

Possible Causes & Solutions:

  • High ML-9 Concentration:

    • Review literature: High concentrations of ML-9 (typically >50 µM) can induce apoptosis or necrosis in some cell types.[1]

    • Determine cytotoxic concentration: Perform a dose-response experiment to identify the concentration range that inhibits MLCK without causing significant cell death in your specific cell line.

  • Solvent Toxicity:

    • Use low DMSO concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced toxicity.

    • Include a vehicle control: Always include a vehicle control (cells treated with the same concentration of solvent without ML-9) to assess the effect of the solvent on cell viability.

  • Off-target Effects:

    • Consider kinase inhibition profile: At higher concentrations, ML-9 can inhibit other kinases like PKA and PKC, which could contribute to cytotoxicity.[1]

Problem 3: Inconsistent or non-reproducible results in kinase assays.

Possible Causes & Solutions:

  • Substrate or ATP Concentration:

    • Optimize substrate concentration: Ensure you are using the optimal concentration of the MLCK substrate in your assay.

    • Verify ATP concentration: The inhibitory effect of ML-9 is competitive with ATP. Ensure the ATP concentration in your assay is appropriate and consistent across experiments.

  • Enzyme Activity:

    • Use active enzyme: Ensure the MLCK enzyme used in the assay is active. Check the manufacturer's specifications and storage conditions.

    • Enzyme titration: Perform an enzyme titration to determine the optimal amount of MLCK for your assay.

  • Assay Conditions:

    • Maintain consistent buffer conditions: Ensure the pH, ionic strength, and other components of the assay buffer are consistent across all experiments.

    • Control temperature and incubation times: Precise control of temperature and incubation times is critical for reproducible kinase assay results.

Data Presentation

Table 1: Inhibitory Activity of ML-9 against Various Kinases

KinaseKi (μM)
Myosin Light Chain Kinase (MLCK)3.8
Protein Kinase A (PKA)32
Protein Kinase C (PKC)42

Ki values represent the concentration of ML-9 required to produce half-maximum inhibition.

Table 2: Effective Concentrations of ML-9 in Cellular Assays

Cell LineAssayEffective Concentration (μM)Observed EffectReference
Various Smooth Muscle CellsContraction Assays10 - 30Inhibition of contraction[2]
CardiomyocytesCell Viability50 - 100Induction of cell death[1]

Experimental Protocols

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
  • Cell Treatment: Plate cells and treat with desired concentrations of ML-9 for the appropriate duration. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 12% acrylamide).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., anti-p-MLC2 (Ser19)) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total MLC).

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ML-9. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

G cluster_0 Cellular Signaling CaM Calmodulin (CaM) MLCK_inactive Inactive MLCK CaM->MLCK_inactive activates Ca Ca2+ Ca->CaM binds MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin promotes Contraction Smooth Muscle Contraction/ Cell Motility Actin_Myosin->Contraction ML9 ML-9 ML9->MLCK_active inhibits

Caption: Signaling pathway of MLCK and its inhibition by ML-9.

G cluster_workflow Troubleshooting Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (ML-9, antibodies, enzymes) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Start->Check_Protocol Check_Equipment Calibrate and Check Equipment (plate reader, gel rig) Start->Check_Equipment Redo_Experiment Repeat Experiment with Controls (positive, negative, vehicle) Check_Reagents->Redo_Experiment Check_Protocol->Redo_Experiment Check_Equipment->Redo_Experiment Literature_Review Consult Literature for Similar Issues Literature_Review->Redo_Experiment Analyze_Data Re-analyze Data Redo_Experiment->Analyze_Data Analyze_Data->Literature_Review Conclusion Identify Cause of Issue Analyze_Data->Conclusion

Caption: Experimental workflow for troubleshooting unexpected results.

Caption: Logical diagram for diagnosing experimental issues.

References

Technical Support Center: Negative Controls for ML-9 Free Base Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and using appropriate negative controls in experiments involving the kinase inhibitor ML-9 free base.

Frequently Asked Questions (FAQs)

Q1: What is ML-9 and what are its primary targets?

ML-9 is a potent inhibitor of Myosin Light Chain Kinase (MLCK), a key enzyme in smooth muscle contraction and other cellular processes. However, it's important to note that ML-9 is not entirely specific and can inhibit other kinases and proteins at varying concentrations. Its known targets include:

  • Primary Target: Myosin Light Chain Kinase (MLCK)

  • Secondary Targets: Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt kinase.

  • Other Targets: Stromal interaction molecule 1 (STIM1), a protein involved in calcium signaling.

This promiscuity, or off-target activity, is a critical consideration when designing experiments and interpreting results.

Q2: Why is a negative control essential when using ML-9?

A negative control is crucial to ensure that the observed biological effects are due to the inhibition of the intended target (MLCK) and not a consequence of off-target effects or non-specific chemical interactions. Without a proper negative control, it is difficult to attribute the experimental outcome specifically to ML-9's action on its primary target.

Q3: What are the characteristics of an ideal negative control for ML-9?

An ideal negative control for ML-9 would be a molecule that is structurally very similar to ML-9 but is biologically inactive against MLCK and other known off-targets. This "inactive analog" would have similar physicochemical properties (e.g., solubility, cell permeability) to ML-9, ensuring that any differences in biological effects can be attributed to the inhibitory activity of ML-9 rather than differences in chemical structure.

Q4: Is there a commercially available, inactive analog of ML-9?

Currently, there is no widely available, commercially produced compound that is marketed as a structurally identical, inactive analog of ML-9. The naphthalenesulfonamide scaffold, from which ML-9 is derived, is known to have broad activity against many kinases, making the design of a truly inactive analog challenging.

Q5: What are the recommended alternatives for a negative control in ML-9 experiments?

Given the lack of a perfect inactive analog, researchers can employ several alternative control strategies:

  • Use a Structurally Related but Less Active or Differently Selective Compound: ML-7 is another naphthalenesulfonamide-based MLCK inhibitor. While it is not inactive, it has a different selectivity profile compared to ML-9.[1] Using ML-7 as a comparator can help to dissect which effects are specific to ML-9's unique inhibitory profile.

  • Use a Structurally Unrelated Inhibitor of the Same Target: Employing an MLCK inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to MLCK inhibition.

  • Vehicle Control: This is the most basic control and is essential in all experiments. The vehicle is the solvent used to dissolve the ML-9 (e.g., DMSO). This control accounts for any effects of the solvent on the experimental system.

  • Cellular "Knockout" or "Knockdown" Models: Using cells where the primary target (MLCK) has been genetically removed or its expression is significantly reduced can provide strong evidence that the effects of ML-9 are on-target.

  • Inactive Mutant of the Target Kinase: In in-vitro kinase assays, using a catalytically inactive mutant of MLCK can help to confirm that ML-9's effects are dependent on the kinase's activity.

Troubleshooting Guide

This section addresses common issues encountered during ML-9 experiments and the role of negative controls in resolving them.

Problem Possible Cause Troubleshooting Step with Negative Controls
Unexpected or off-target effects observed. ML-9 is inhibiting other kinases (PKA, PKC, Akt) or proteins (STIM1).Compare the results with a comparator control like ML-7, which has a different selectivity profile. If the effect persists with ML-7, it might be a general effect of MLCK inhibition. If the effect is unique to ML-9, it is more likely an off-target effect.
High background or non-specific effects. The experimental phenotype is caused by the chemical scaffold of ML-9 or the vehicle.Run a vehicle control (e.g., DMSO) at the same concentration used for ML-9. If an ideal inactive analog were available, it would be the best control here.
Inconsistent results between experiments. Variability in experimental conditions (e.g., cell density, incubation time, ML-9 concentration).Consistently include both positive and negative controls in every experiment to monitor for variability and ensure the assay is performing as expected.
Observed effect is much stronger or weaker than expected. The effective concentration of ML-9 is different in your specific cell type or assay.Perform a dose-response curve for ML-9. A proper negative control should show no effect across the same concentration range.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of ML-9 and a comparator compound, ML-7, against their primary target and key off-targets. This data is essential for designing experiments and interpreting results.

CompoundMLCK Ki (μM)PKA Ki (μM)PKC Ki (μM)
ML-9 43254
ML-7 0.32142

Data compiled from publicly available sources. Ki values can vary between different assay conditions.

Experimental Protocols: General Guidelines for Using a Negative Control with ML-9

The following is a generalized protocol. Researchers should adapt it to their specific experimental setup.

  • Compound Preparation:

    • Prepare stock solutions of ML-9 and your chosen negative control (e.g., ML-7 or vehicle) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions to determine the optimal concentration for your experiment.

  • Cell Culture and Treatment:

    • Plate cells at a consistent density.

    • Treat cells with ML-9, the negative control, and a vehicle control in parallel.

    • Ensure all treatments have the same final concentration of the vehicle.

  • Assay Performance:

    • Perform your desired functional assay (e.g., Western blot for phosphorylation of MLC, cell migration assay, etc.).

    • Collect data at appropriate time points.

  • Data Analysis:

    • Normalize the data from the ML-9 treated group to the vehicle control.

Visualizing Experimental Logic and Pathways

ML-9 Signaling Pathway and Off-Targets

ML9_Pathway ML-9 Signaling Pathway and Off-Targets ML9 ML-9 MLCK MLCK ML9->MLCK Inhibits (Primary Target) PKA PKA ML9->PKA Inhibits PKC PKC ML9->PKC Inhibits Akt Akt ML9->Akt Inhibits STIM1 STIM1 ML9->STIM1 Inhibits pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Cellular_Effects Cellular Effects (e.g., Contraction, Migration) pMLC->Cellular_Effects Off_Target_Effects Off-Target Effects PKA->Off_Target_Effects PKC->Off_Target_Effects Akt->Off_Target_Effects STIM1->Off_Target_Effects

Caption: Signaling pathway of ML-9, highlighting its primary and off-targets.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results with ML-9 Start Unexpected Experimental Result Check_Vehicle Does the vehicle control show the same effect? Start->Check_Vehicle Vehicle_Effect Result is likely due to the solvent. Check_Vehicle->Vehicle_Effect Yes Check_Comparator Does a comparator control (e.g., ML-7) produce the same effect? Check_Vehicle->Check_Comparator No End Conclusion Vehicle_Effect->End On_Target_Effect Effect is likely related to MLCK inhibition. Check_Comparator->On_Target_Effect Yes Off_Target_Effect Effect may be a specific off-target of ML-9. Check_Comparator->Off_Target_Effect No On_Target_Effect->End Check_Concentration Is the ML-9 concentration appropriate? (Perform dose-response) Off_Target_Effect->Check_Concentration Concentration_Issue Adjust concentration or consider cytotoxicity. Check_Concentration->Concentration_Issue Concentration_Issue->End

Caption: A logical workflow for troubleshooting unexpected results in ML-9 experiments.

Logic for Selecting an Appropriate Negative Control

Negative_Control_Selection Logical Framework for Negative Control Selection Start Need a Negative Control for ML-9 Ideal_Control Is a structurally identical, inactive analog available? Start->Ideal_Control Use_Ideal Use the inactive analog. Ideal_Control->Use_Ideal Yes Alternative_Strategy Select an alternative control strategy. Ideal_Control->Alternative_Strategy No Vehicle_Control Always include a vehicle control. Use_Ideal->Vehicle_Control Comparator_Control Use a comparator control (e.g., ML-7). Alternative_Strategy->Comparator_Control Unrelated_Inhibitor Use a structurally unrelated MLCK inhibitor. Alternative_Strategy->Unrelated_Inhibitor Genetic_Control Use a genetic model (knockout/knockdown). Alternative_Strategy->Genetic_Control Comparator_Control->Vehicle_Control Unrelated_Inhibitor->Vehicle_Control Genetic_Control->Vehicle_Control

Caption: Decision tree for selecting an appropriate negative control for ML-9 experiments.

References

Interpreting unexpected results with ML-9 free base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML-9 free base.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ML-9?

ML-9 is a selective and potent inhibitor of myosin light chain kinase (MLCK).[1] It acts as an ATP-competitive inhibitor. ML-9 also inhibits other kinases and proteins, but typically at higher concentrations.

Q2: What is the difference between this compound and ML-9 hydrochloride (HCl)?

While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt form generally has enhanced water solubility and stability compared to the free base.[1] The choice between the two often depends on the specific requirements of the experimental buffer system and desired formulation.

Q3: How should I prepare and store ML-9 stock solutions?

For long-term storage (months to years), ML-9 powder should be stored at -20°C.[2] To prepare a stock solution, dissolve ML-9 in a suitable solvent like DMSO. For example, ML-9 hydrochloride is soluble up to 25 mM in DMSO. Once in solution, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to a year to minimize freeze-thaw cycles.[2] Before use, allow the product to equilibrate to room temperature for at least one hour.

Q4: At what concentration should I use ML-9?

The optimal concentration of ML-9 depends on the intended target and the cell type being used. Due to its activity against multiple kinases, the concentration must be carefully chosen to achieve selectivity. Refer to the inhibitor profile table below for guidance. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Interpreting Unexpected Results: Troubleshooting Guide

Q1: I'm observing effects that don't seem related to MLCK inhibition. What could be the cause?

This is likely due to the off-target effects of ML-9. Besides MLCK, ML-9 is known to inhibit Akt kinase, Protein Kinase A (PKA), Protein Kinase C (PKC), and Stromal Interaction Molecule 1 (STIM1) activity.[1][2] These off-target effects are more pronounced at higher concentrations. Review the inhibitor profile table to see if the concentration you are using is high enough to significantly inhibit other kinases. Consider lowering the concentration or using a more specific inhibitor if off-target effects are a concern.

Q2: My cells are showing signs of toxicity and death. Is this an expected outcome?

Yes, this can be an expected outcome, particularly at higher concentrations. Studies in cardiomyocytes have shown that while there is no reduction in viability at lower concentrations, concentrations between 50-100 μM can significantly induce cell death through both necrosis and apoptosis.[1] This cytotoxic effect is associated with an increase in cleaved caspase-3 levels.[1] If cell death is not the intended outcome of your experiment, consider performing a dose-response curve to find a concentration that inhibits the target of interest without causing significant toxicity.

Q3: I've noticed changes in autophagy in my cells after treatment with ML-9. Why is this happening?

ML-9 is a known inducer of autophagy.[1][2][3] It stimulates the formation of autophagosomes while also inhibiting their degradation.[1] This dual effect can lead to a significant accumulation of autophagic vesicles within the cell. If this effect is confounding your experimental results, it is an important factor to consider in your data interpretation.

Q4: My results are inconsistent between experiments. What are some potential sources of variability?

Inconsistent results can arise from several factors:

  • Stock Solution Stability: Ensure your stock solution is stored correctly and that you are not using a solution that has undergone multiple freeze-thaw cycles. It is best to prepare and use solutions on the same day if possible.[3]

  • Solubility: this compound has lower aqueous solubility than the HCl salt. Ensure the compound is fully dissolved in your media to get a consistent final concentration.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all affect how cells respond to treatment. Standardize these parameters across experiments.

  • Incubation Time: The effects of ML-9 can be time-dependent. Ensure you are using a consistent incubation time for all experiments.

Data Presentation

Table 1: Inhibitor Profile of ML-9

This table summarizes the inhibitory constants (Ki) of ML-9 against its primary target and major off-targets. Use this data to select a concentration that maximizes specificity for your target of interest.

TargetKi (μM)Reference(s)
Myosin Light Chain Kinase (MLCK)4[1][2]
Protein Kinase A (PKA)32[1][2]
Protein Kinase C (PKC)54[1][2]

Table 2: Reported Effective Concentrations of ML-9 for Cellular Effects

This table provides a range of concentrations reported in the literature to elicit specific biological responses. These should be used as a starting point for your own dose-response experiments.

Cellular EffectConcentration Range (μM)Cell TypeReference(s)
Increased Cleaved Caspase-350Cardiomyocytes[1]
Decreased STIM1 Protein Levels50Cardiomyocytes[1]
Significant Cell Death50 - 100Cardiomyocytes[1]
Induction of AutophagyNot specified, but observedMultiple[1][2][3]

Experimental Protocols

Protocol 1: General Protocol for Evaluating Cell Viability using MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of ML-9.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the ML-9 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest ML-9 treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[5]

  • Solubilization: Add 100-150 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the crystals and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

Protocol 2: General Protocol for Western Blotting to Detect Phosphorylated Proteins

This protocol provides a general workflow for detecting changes in protein phosphorylation downstream of kinases inhibited by ML-9.

  • Cell Lysis: After treating cells with ML-9, wash them with ice-cold PBS. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often recommended over milk.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C with gentle agitation. It is also essential to probe a separate blot (or the same stripped and re-probed blot) with an antibody against the total, non-phosphorylated form of the protein as a loading control.[8]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8] Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

ML9_Signaling_Pathway cluster_targets Molecular Targets of ML-9 cluster_effects Downstream Cellular Effects ML9 This compound MLCK MLCK (Primary Target) Ki = 4 µM ML9->MLCK Inhibits Akt Akt (Off-Target) ML9->Akt Inhibits PKA PKA (Off-Target) Ki = 32 µM ML9->PKA Inhibits PKC PKC (Off-Target) Ki = 54 µM ML9->PKC Inhibits STIM1 STIM1 (Off-Target) ML9->STIM1 Inhibits MyosinPhos ↓ Myosin Light Chain Phosphorylation MLCK->MyosinPhos Autophagy ↑ Autophagy Akt->Autophagy Apoptosis ↑ Apoptosis (at high conc.) Akt->Apoptosis CaEntry ↓ Store-Operated Ca²⁺ Entry STIM1->CaEntry CellMotility ↓ Cell Motility / Contraction MyosinPhos->CellMotility

Caption: Signaling pathway showing the primary and off-targets of ML-9.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed CheckConc Is the ML-9 concentration appropriate? Start->CheckConc CheckOffTarget Could this be an off-target effect? CheckConc->CheckOffTarget Yes CheckProtocol Review Experimental Protocol (e.g., storage, controls, cell handling) CheckConc->CheckProtocol No CheckToxicity Is cell death or autophagy a known effect at this conc.? CheckOffTarget->CheckToxicity Yes ReviewData Re-evaluate results considering all known ML-9 effects CheckOffTarget->ReviewData No CheckToxicity->ReviewData Yes CheckToxicity->ReviewData No ModifyExp Modify Experiment: - Titrate ML-9 concentration - Use more specific inhibitor - Add controls CheckProtocol->ModifyExp End Interpretation Complete ReviewData->End ModifyExp->Start Re-run

Caption: Troubleshooting workflow for interpreting unexpected results with ML-9.

Concentration_Effect_Relationship Concentration Increasing ML-9 Concentration → node1 Low Conc. (~4 µM) Selective MLCK Inhibition node2 Medium Conc. (~30-60 µM) Inhibition of PKA, PKC, Akt + Potential for off-target effects node3 High Conc. (50-100 µM) Broad Kinase Inhibition + Induction of Apoptosis/Cytotoxicity

Caption: Relationship between ML-9 concentration and its biological effects.

References

ML-9 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML-9, a potent inhibitor of Myosin Light Chain Kinase (MLCK). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on ML-9's interactions with other reagents to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when using ML-9 in various experimental setups.

Q1: My expected inhibition of smooth muscle contraction is not observed or is weaker than expected. What could be the issue?

A1: Several factors could contribute to this observation:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of ML-9. For smooth muscle preparations, effective concentrations typically range from 10-30 µM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific tissue and experimental conditions.

  • Pre-incubation Time: ML-9 requires sufficient time to penetrate the tissue and inhibit MLCK. A pre-incubation period of at least 30 minutes is recommended.[1]

  • Reagent Stability: Ensure your ML-9 stock solution is properly stored and has not degraded. Prepare fresh dilutions in your experimental buffer for each experiment.

  • Presence of Competing Agonists: High concentrations of contractile agonists (e.g., CaCl2, norepinephrine, serotonin, histamine, and angiotensin II) can compete with the inhibitory effect of ML-9.[1] Consider reducing the agonist concentration or increasing the ML-9 concentration.

  • Alternative Contraction Pathways: The smooth muscle contraction in your model might be partially independent of the MLCK pathway. Consider investigating other signaling pathways involved in calcium sensitization.

Q2: I am observing unexpected off-target effects in my cell-based assay. How can I mitigate these?

A2: ML-9 is known to have off-target effects, particularly at higher concentrations. These include inhibition of Protein Kinase A (PKA), Protein Kinase C (PKC), and Stromal Interaction Molecule 1 (STIM1), as well as blockade of Ca2+ channels.[2][3][4]

  • Titrate ML-9 Concentration: Use the lowest effective concentration of ML-9 that inhibits MLCK without significantly affecting other kinases. A careful dose-response analysis is crucial.

  • Use More Specific Inhibitors: If off-target effects on PKA or PKC are a concern, consider using more selective inhibitors for these kinases as controls to delineate the specific effects of ML-9 on the MLCK pathway.

  • Control for Calcium Channel Blockade: ML-9 can inhibit Ca2+-permeable channels independently of MLCK inhibition.[2] To distinguish between these effects, you can use a different MLCK inhibitor, such as Wortmannin, which does not affect intracellular Ca2+ concentration, as a comparative control.[2]

  • Monitor STIM1-Mediated Effects: Be aware that ML-9 can inhibit STIM1, which is involved in store-operated calcium entry (SOCE).[3][4] If your experimental system is sensitive to changes in SOCE, consider alternative methods to modulate MLCK activity.

Q3: I am seeing a decrease in cell viability in my long-term experiments with ML-9. Why is this happening?

A3: Prolonged exposure to ML-9, especially at higher concentrations (50-100 µM), can induce cell death in some cell types, such as cardiomyocytes.[4] This may be linked to ML-9's effect on autophagy and lysosomal function.[3][5]

  • Optimize Incubation Time: Limit the duration of ML-9 exposure to the minimum time required to observe the desired effect.

  • Perform Viability Assays: Always include a cell viability assay (e.g., MTT or trypan blue exclusion) in your experimental design to monitor the health of your cells.

  • Lower ML-9 Concentration: Use the lowest possible effective concentration to minimize cytotoxicity.

Q4: I am having trouble dissolving ML-9 for my experiments. What is the recommended procedure?

A4: ML-9 hydrochloride is soluble in DMSO.

  • Stock Solution: Prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock can be prepared by dissolving the appropriate amount of ML-9 in DMSO.

  • Working Dilution: For cell culture experiments, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6][7] Dilute your DMSO stock solution directly into your pre-warmed cell culture medium immediately before use.

  • Precipitation: If you observe precipitation upon dilution in aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility. It is best to add the ML-9/DMSO stock to the aqueous solution with vigorous mixing.

Quantitative Data Summary

ParameterValueTarget/SystemReference
Ki for MLCK 4 µMPurified enzyme[4]
Ki for PKA 32 µMPurified enzyme[4]
Ki for PKC 54 µMPurified enzyme[4]
Effective Concentration (Smooth Muscle Contraction) 10-30 µMRabbit mesenteric artery[1]
IC50 for TRPC6 Inhibition 7.8 µMHEK293 cells[8]
Concentration Inducing Cardiomyocyte Death 50-100 µMNeonatal rat cardiomyocytes[4]
Solubility in DMSO ≥ 9.03 mg/mL (25 mM)

Experimental Protocols

Protocol 1: Inhibition of Smooth Muscle Contraction

This protocol describes a general procedure for assessing the inhibitory effect of ML-9 on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

  • Organ bath system with force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2 / 5% CO2, maintained at 37°C

  • Contractile agonist (e.g., phenylephrine, carbachol)

  • ML-9 hydrochloride

  • DMSO

Procedure:

  • Tissue Preparation: Mount the smooth muscle strips in the organ baths containing physiological salt solution and allow them to equilibrate under a resting tension for at least 60 minutes. Replace the buffer every 15-20 minutes.

  • Viability Check: Elicit a reference contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • ML-9 Incubation: Add ML-9 (dissolved in DMSO, final DMSO concentration <0.1%) to the organ bath at the desired final concentration (e.g., 10, 20, or 30 µM). Incubate for at least 30 minutes. Include a vehicle control (DMSO alone) in a separate organ bath.

  • Agonist-Induced Contraction: Add the contractile agonist to the organ baths to elicit a concentration-response curve.

  • Data Analysis: Record the contractile force and plot the concentration-response curves for the agonist in the presence and absence of ML-9. Calculate the EC50 values and maximal response to determine the inhibitory effect of ML-9.

Protocol 2: In Vitro Kinase Assay for MLCK Inhibition

This protocol outlines a method to determine the inhibitory activity of ML-9 on MLCK using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant MLCK enzyme

  • Myosin light chain (MLC) peptide substrate

  • ATP

  • Kinase assay buffer

  • ML-9 hydrochloride

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of ML-9 in the kinase assay buffer. Prepare a master mix containing MLCK enzyme, MLC peptide substrate, and ATP in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the ML-9 dilutions. To initiate the reaction, add the master mix to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the ML-9 concentration and determine the IC50 value.

Protocol 3: Calcium Imaging in Cultured Cells

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to stimuli in the presence of ML-9.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonist that induces calcium release (e.g., carbachol, histamine)

  • ML-9 hydrochloride

  • DMSO

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.

  • Wash and De-esterification: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

  • ML-9 Incubation: Add ML-9 dissolved in HBSS (final DMSO concentration <0.1%) to the cells and incubate for the desired time (e.g., 30 minutes).

  • Baseline Fluorescence: Acquire baseline fluorescence images of the cells.

  • Stimulation and Imaging: Add the calcium-mobilizing agonist and immediately start acquiring a time-lapse series of fluorescence images.

  • Data Analysis: Measure the change in fluorescence intensity over time in individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration. Compare the calcium response in ML-9 treated cells to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

Myosin Light Chain Kinase (MLCK) Signaling Pathway

MLCK_Pathway Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR releases Ca²⁺ PKC PKC DAG->PKC activates Ca2_in [Ca²⁺]i SR->Ca2_in Ca2_channel Ca²⁺ Channel Ca2_channel->Ca2_in Calmodulin Calmodulin Ca2_in->Calmodulin CaM_Ca2 Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca2 binds Ca²⁺ MLCK_inactive MLCK (inactive) CaM_Ca2->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction ML_9 ML-9 ML_9->Ca2_channel inhibits ML_9->MLCK_active inhibits ML_9->PKC inhibits (off-target)

Caption: The MLCK signaling pathway leading to smooth muscle contraction and points of inhibition by ML-9.

Experimental Workflow for Assessing ML-9 Efficacy

Experimental_Workflow start Start: Prepare Cells/Tissue pre_incubation Pre-incubate with ML-9 or Vehicle Control start->pre_incubation stimulation Stimulate with Agonist pre_incubation->stimulation measurement Measure Response (e.g., Contraction, Ca²⁺ flux, Phosphorylation) stimulation->measurement data_analysis Data Analysis and Comparison measurement->data_analysis conclusion Conclusion: Determine Inhibitory Effect of ML-9 data_analysis->conclusion

Caption: A generalized experimental workflow for evaluating the inhibitory effects of ML-9.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic start Unexpected Experimental Result check_concentration Is ML-9 Concentration Optimal? start->check_concentration check_incubation Is Pre-incubation Time Sufficient? check_concentration->check_incubation Yes adjust_concentration Adjust ML-9 Concentration check_concentration->adjust_concentration No check_reagent Is ML-9 Stock Solution Stable? check_incubation->check_reagent Yes increase_incubation Increase Pre-incubation Time check_incubation->increase_incubation No check_off_target Could Off-Target Effects be Responsible? check_reagent->check_off_target Yes prepare_fresh Prepare Fresh ML-9 Solution check_reagent->prepare_fresh No use_controls Use Specific Inhibitors as Controls check_off_target->use_controls No end Re-run Experiment check_off_target->end Yes adjust_concentration->end increase_incubation->end prepare_fresh->end use_controls->end

Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using ML-9.

References

Technical Support Center: Minimizing Off-Target Kinase Inhibition of ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target kinase inhibition of ML-9 free base in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ML-9 and what is its primary target?

ML-9, or 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a small molecule inhibitor primarily known to target Myosin Light Chain Kinase (MLCK).[1] By inhibiting MLCK, ML-9 interferes with the phosphorylation of the myosin light chain, a critical step in smooth muscle contraction and other cellular processes involving cytoskeletal dynamics.

Q2: What are the known off-target effects of ML-9?

While ML-9 is widely used as an MLCK inhibitor, it is known to inhibit other kinases, which can lead to off-target effects in experimental systems. Documented off-targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt (also known as Protein Kinase B).[1] ML-9 has also been reported to inhibit Stromal Interaction Molecule 1 (STIM1) activity, which is involved in store-operated calcium entry.

Q3: Why is it important to minimize off-target effects?

Q4: How can I determine if ML-9 is causing off-target effects in my experiment?

If you observe unexpected or inconsistent results when using ML-9, it is prudent to investigate potential off-target effects. This can be achieved by:

  • Using a structurally unrelated inhibitor: Employing a different MLCK inhibitor with a distinct chemical scaffold can help confirm that the observed phenotype is due to MLCK inhibition and not an off-target effect of ML-9.

  • Performing dose-response experiments: A clear dose-dependent effect on the phenotype of interest that correlates with the known IC50 or Ki of ML-9 for MLCK strengthens the evidence for on-target activity.

  • Validating with genetic approaches: Techniques such as siRNA or CRISPR-Cas9 to knockdown or knockout MLCK can be used to see if the genetic perturbation phenocopies the effect of ML-9.

  • Directly measuring the activity of suspected off-target kinases: If you suspect inhibition of PKA, PKC, or Akt, you can perform specific activity assays for these kinases in the presence of ML-9.

Troubleshooting Guide: Addressing Potential Off-Target Effects

This guide provides a systematic approach to troubleshooting and minimizing off-target kinase inhibition when using ML-9.

Experimental Workflow for Minimizing Off-Target Effects

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Interpretation A Determine Optimal ML-9 Concentration C Perform In Vitro Kinase Assay A->C Inform assay concentration B Select Appropriate Controls E Use Cellular Target Engagement Assay B->E Validate specificity G Analyze Selectivity Profile C->G Generate IC50 data D Conduct Kinome-Wide Profiling D->G Provide broad selectivity data H Correlate with Phenotypic Data E->H Confirm on-target effect in cells F Employ Genetic Knockdown/Knockout F->H Phenocopy inhibitor effect G->H Interpret off-target potential

Caption: A logical workflow for minimizing and validating ML-9 off-target effects.

Data Presentation: Kinase Inhibition Profile of ML-9

The following table summarizes the known inhibitory constants (Ki) of ML-9 for its primary target and key off-targets. A lower Ki value indicates a higher binding affinity.

KinaseKi (μM)Reference
Myosin Light Chain Kinase (MLCK)4[1]
Protein Kinase A (PKA)32[1]
Protein Kinase C (PKC)54[1]
AktNot explicitly defined as Ki, but inhibited[1]

Note: This table is not exhaustive and a comprehensive kinome scan would provide a more complete picture of ML-9's selectivity. Researchers are encouraged to perform their own selectivity profiling for kinases relevant to their studies.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol provides a general framework for determining the IC50 of ML-9 against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • This compound stock solution (in DMSO)

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

  • 0.75% Phosphoric acid wash buffer

Procedure:

  • Prepare Serial Dilutions of ML-9: Create a series of ML-9 dilutions in kinase reaction buffer. The final concentrations should bracket the expected IC50 value. Include a DMSO-only control.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the substrate peptide, and the diluted ML-9 or DMSO control.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose filter paper.

  • Washing:

    • Wash the filter paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the dried filter paper spots into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each ML-9 concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the ML-9 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol describes a method to quantify the engagement of ML-9 with a target kinase within living cells.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vectors for the target kinase fused to NanoLuc® luciferase (donor) and a promiscuous kinase tracer fused to a fluorescent acceptor (e.g., HaloTag®).

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • This compound stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence and fluorescence.

Procedure:

  • Cell Transfection:

    • Co-transfect the mammalian cells with the NanoLuc®-fused kinase expression vector and the HaloTag®-fused tracer vector.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of ML-9 in Opti-MEM®.

    • Add the diluted ML-9 or DMSO control to the wells containing the transfected cells.

    • Incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Lysis and Substrate Addition:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

  • Detection:

    • Measure the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the ML-9 concentration and fit the data to determine the IC50 value for target engagement.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of ML-9's primary target and key off-targets.

MLCK Signaling Pathway

G CaM Ca2+/Calmodulin MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction ML9 ML-9 ML9->MLCK Inhibits

Caption: Simplified MLCK signaling pathway and the inhibitory action of ML-9.

Akt Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival ML9 ML-9 ML9->Akt Inhibits G Hormone Hormone GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Substrates Substrate Proteins PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response ML9 ML-9 ML9->PKA Inhibits G Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2 Ca2+ IP3->Ca2 Releases Ca2->PKC Activates Substrates Substrate Proteins PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response ML9 ML-9 ML9->PKC Inhibits G StoreDepletion ER Ca2+ Store Depletion STIM1 STIM1 StoreDepletion->STIM1 Activates Orai1 Orai1 Channel STIM1->Orai1 Activates Ca_influx Ca2+ Influx Orai1->Ca_influx Signaling Downstream Ca2+ Signaling Ca_influx->Signaling ML9 ML-9 ML9->STIM1 Inhibits

References

ML-9 Technical Support Center: Troubleshooting Guide & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML-9, a widely used inhibitor in cellular signaling research. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using ML-9 for studying its effects on Ca2+-permeable channels. Here you will find troubleshooting tips and frequently asked questions to navigate common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ML-9?

ML-9 is primarily known as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It competitively blocks the ATP binding site of MLCK, thereby preventing the phosphorylation of the myosin light chain. However, it is crucial to note that ML-9 also directly inhibits Ca2+-permeable channels, an effect that is independent of its MLCK inhibition.[2]

Q2: Which Ca2+-permeable channels are affected by ML-9?

ML-9 has been shown to inhibit store-operated calcium entry (SOCE), which is a major pathway for calcium influx in many cell types.[3][4][5] This inhibition is achieved, at least in part, by preventing the formation of STIM1 puncta, which are essential for the activation of Orai channels, the primary pores for SOCE.[2][3] Additionally, ML-9 has been demonstrated to directly inhibit members of the Transient Receptor Potential Canonical (TRPC) channel family, such as TRPC6.[6][7]

Q3: How can I differentiate between ML-9's effects on MLCK and its direct inhibition of Ca2+ channels in my experiment?

This is a critical experimental consideration. To distinguish between these two effects, you can use the following strategies:

  • Use a structurally different MLCK inhibitor: Employ another MLCK inhibitor with a different mechanism of action, such as wortmannin. Wortmannin inhibits MLCK but has been shown not to affect intracellular Ca2+ concentration ([Ca2+]i) in the same way as ML-9.[2][7] If your observed effect on calcium signaling persists with ML-9 but not with wortmannin, it is likely due to the direct channel-blocking activity of ML-9.

  • Use a direct channel blocker: Compare the effects of ML-9 with a known blocker of SOCE or TRP channels, such as SKF-96365. If ML-9 and SKF-96365 produce similar effects on Ca2+ influx, it further supports a direct channel inhibition mechanism.[2]

  • Molecular biology approaches: If possible, use techniques like siRNA to knock down MLCK expression. If the phenomenon you are studying is still inhibited by ML-9 in MLCK-deficient cells, it points towards an MLCK-independent mechanism.

Q4: What is a typical working concentration for ML-9?

The effective concentration of ML-9 can vary depending on the cell type and the specific channel being studied. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. However, based on published data, concentrations in the range of 10-100 µM are commonly used to inhibit Ca2+-permeable channels.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete inhibition of Ca2+ influx with ML-9. The concentration of ML-9 may be too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
The Ca2+ influx in your system may be mediated by channels insensitive to ML-9.Use a broader spectrum Ca2+ channel blocker or a combination of inhibitors to identify the channels involved. Consider using specific inhibitors for other potential channels (e.g., voltage-gated calcium channels).
Unexpected or off-target effects are observed. ML-9 is known to have off-target effects on other kinases and ion channels at higher concentrations.Refer to the "Known Off-Target Effects of ML-9" table below. Use the lowest effective concentration of ML-9. Confirm your findings using a structurally unrelated inhibitor with a similar mechanism of action.
Difficulty in distinguishing between MLCK-dependent and -independent effects. The observed phenotype could be a composite of both MLCK inhibition and direct channel blockade.Refer to FAQ Q3 for strategies to dissect these two pathways, such as using wortmannin or siRNA against MLCK.
Variability in results between experiments. Inconsistent cell health, passage number, or loading of fluorescent indicators.Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure consistent loading of Ca2+ indicators like Fura-2 AM by optimizing loading time and concentration.

Quantitative Data: Inhibitory Potency of ML-9

Target Inhibitor IC50 / Ki Cell/System
Myosin Light Chain Kinase (MLCK)ML-9IC50: 3.8 µMin vitro
Store-Operated Ca2+ Entry (SOCE)ML-9IC50: 4.6 µMEndothelial Cells
TRPC6 ChannelML-9IC50: 7.8 µMHEK293 cells overexpressing murine TRPC6

Experimental Protocols

Protocol: Measuring Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and the effect of ML-9.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, pH 7.4

  • Ca2+-free HBS (as above, but without CaCl2 and with 0.5 mM EGTA)

  • Thapsigargin (SERCA pump inhibitor)

  • ML-9

  • Ionophore (e.g., Ionomycin) for calibration

  • Fluorescence imaging system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation:

    • Plate cells on poly-L-lysine coated glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Wash cells once with HBS.

    • Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Perfuse the cells with HBS and record the baseline Fura-2 ratio (F340/F380) for 2-5 minutes.

  • Store Depletion and ML-9 Treatment:

    • To study the effect of ML-9 on SOCE, pre-incubate the cells with the desired concentration of ML-9 in HBS for 10-20 minutes before store depletion.

    • Switch the perfusion to Ca2+-free HBS containing ML-9 and 1-2 µM thapsigargin to deplete intracellular Ca2+ stores. This will cause a transient increase in [Ca2+]i due to Ca2+ leak from the endoplasmic reticulum.

    • Continue recording until the [Ca2+]i returns to a stable baseline.

  • Measuring SOCE:

    • Reintroduce HBS containing 1.8 mM CaCl2 (and ML-9 if testing its inhibitory effect). The subsequent rise in the F340/F380 ratio represents SOCE.

    • Record until the signal reaches a stable plateau.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, perfuse the cells with a solution containing a high concentration of a calcium ionophore (e.g., 5 µM ionomycin) in HBS to obtain the maximum fluorescence ratio (Rmax).

    • Then, perfuse with a Ca2+-free HBS containing the ionophore and a Ca2+ chelator (e.g., 5 mM EGTA) to obtain the minimum fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute [Ca2+]i.

Data Analysis:

The change in [Ca2+]i is represented by the ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm. The magnitude of SOCE can be quantified by measuring the peak increase in the F340/F380 ratio upon re-addition of extracellular Ca2+ or by calculating the area under the curve.

Visualizations

SOCE_Pathway_and_ML9_Inhibition cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca2+ Orai1 Orai1 Channel Ca_ext->Orai1 7. Ca2+ Influx (SOCE) Ca_cyt Ca2+ Orai1->Ca_cyt PLC PLC IP3 IP3 PLC->IP3 3. Generates IP3R IP3R IP3->IP3R 4. Binds STIM1 STIM1 STIM1->Orai1 6. STIM1 senses low ER Ca2+ and translocates to activate Orai1 Ca_ER Ca2+ IP3R->Ca_ER 5. Releases Ca2+ Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binds GPCR->PLC 2. Activates ML9 ML-9 ML9->Orai1 Inhibits ML9->STIM1 Prevents Puncta Formation

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and points of inhibition by ML-9.

Experimental_Workflow A 1. Culture cells on coverslips B 2. Load cells with Fura-2 AM A->B C 3. Acquire baseline fluorescence in Ca2+-containing buffer B->C D 4. Pre-incubate with ML-9 (or vehicle) C->D E 5. Perfuse with Ca2+-free buffer + Thapsigargin (+/- ML-9) to deplete ER stores D->E F 6. Re-introduce Ca2+-containing buffer (+/- ML-9) to initiate SOCE E->F G 7. Record Ca2+ influx F->G H 8. Data analysis (calculate F340/F380 ratio) G->H

Caption: Experimental workflow for investigating the effect of ML-9 on SOCE.

Logical_Relationship cluster_ML9 ML-9 cluster_effects Observed Effects cluster_controls Experimental Controls ML9_node ML-9 Application MLCK_inhibition MLCK Inhibition ML9_node->MLCK_inhibition Channel_block Direct Ca2+ Channel Blockade ML9_node->Channel_block Wortmannin Use Wortmannin (MLCK inhibitor, no channel effect) MLCK_inhibition->Wortmannin Differentiates siRNA MLCK siRNA (Genetic knockdown) MLCK_inhibition->siRNA Confirms SKF96365 Use SKF-96365 (Direct channel blocker) Channel_block->SKF96365 Compares

Caption: Logical relationships for dissecting the dual mechanism of ML-9.

References

Technical Support Center: Ensuring Specificity in ML-9 Free Base Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting experiments with ML-9 free base. Our goal is to help you ensure the specificity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

ML-9 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] It competitively blocks the ATP binding site of the enzyme, thereby preventing the phosphorylation of the myosin light chain. This inhibition leads to the relaxation of smooth muscle and affects other cellular processes dependent on MLCK activity.[2]

Q2: What are the known off-target effects of ML-9?

While ML-9 is a selective inhibitor of MLCK, it also exhibits inhibitory activity against other kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC), but at higher concentrations.[1][3] It has also been reported to inhibit STIM1 activity.[1][3] Researchers should consider these off-target effects when designing experiments and interpreting data.

Q3: What is the difference between this compound and ML-9 hydrochloride?

This compound is the uncharged form of the molecule. The hydrochloride salt of ML-9 is also commercially available. Generally, the salt form exhibits enhanced water solubility and stability compared to the free base.[3] However, at equivalent molar concentrations, both forms are expected to have comparable biological activity.[3]

Q4: How should this compound be stored?

  • Powder: Store the solid compound at -20°C for long-term storage (up to 2 years).

  • Stock Solutions: Prepare stock solutions in an organic solvent like DMSO. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q5: At what concentration should I use ML-9 in my cell-based assays?

The optimal concentration of ML-9 will vary depending on the cell type and the specific experimental conditions. A typical starting point for inhibiting MLCK in cell culture is in the range of 10-30 µM.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Be aware that at higher concentrations (50-100 µM), ML-9 can induce cell death in some cell types.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of ML-9 in aqueous buffer or cell culture medium. This compound has limited aqueous solubility. The DMSO concentration in the final working solution may be too low to maintain solubility. The buffer or medium composition (e.g., high salt concentration, presence of certain proteins) may promote precipitation.Prepare a high-concentration stock solution of ML-9 in 100% DMSO. When preparing the working solution, add the ML-9 stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid mixing. Avoid adding the stock solution directly to a static solution. If precipitation persists, consider using ML-9 hydrochloride, which has better aqueous solubility. You can also try pre-warming the aqueous solution to 37°C before adding the ML-9 stock.
Inconsistent or no inhibition of the target pathway. The concentration of ML-9 may be too low. The incubation time may be insufficient. The ML-9 solution may have degraded. The target cells may not be sensitive to ML-9.Perform a dose-response experiment to determine the optimal concentration. Optimize the incubation time for your specific cell type and experimental endpoint. Always use freshly prepared dilutions from a properly stored stock solution. Include a positive control (a known activator of the pathway) and a negative control (vehicle-treated cells) to validate your experimental setup. Confirm the expression and activity of MLCK in your cell line.
Observed effects may be due to off-target inhibition. ML-9 can inhibit other kinases like PKA and PKC at higher concentrations.Use the lowest effective concentration of ML-9 determined from your dose-response curve to minimize off-target effects. To confirm that the observed effect is due to MLCK inhibition, consider using a structurally different MLCK inhibitor, such as ML-7, as a complementary experiment.[4] You can also use molecular techniques like siRNA-mediated knockdown of MLCK to validate your findings.[4]
High background in Western blot for phosphorylated Myosin Light Chain (pMLC). Non-specific antibody binding. Inadequate blocking.Use a high-quality, specific primary antibody for pMLC. Optimize your blocking conditions by trying different blocking agents (e.g., 5% BSA in TBST for phospho-proteins) and increasing the blocking time. Ensure thorough washing steps between antibody incubations.

Data Presentation

Table 1: Inhibitory Constants of ML-9 for Various Kinases

KinaseInhibition Constant (Kᵢ)
Myosin Light Chain Kinase (MLCK)4 µM[1][3]
Protein Kinase A (PKA)32 µM[1][3]
Protein Kinase C (PKC)54 µM[1][3]

Note: Lower Kᵢ values indicate higher potency.

Experimental Protocols

Protocol: Inhibition of Myosin Light Chain (MLC) Phosphorylation and Western Blot Analysis

This protocol provides a general framework. Optimization of cell number, antibody dilutions, and incubation times is recommended for specific cell lines and experimental conditions.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency. b. Prepare a working solution of ML-9 in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.5%). c. Treat the cells with the desired concentration of ML-9 (e.g., 10-30 µM) for a predetermined time (e.g., 30 minutes).[2] d. Include the following controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO as the ML-9 treated cells.
  • Positive Control (optional): Treat cells with a known activator of MLC phosphorylation (e.g., a vasoconstrictor for smooth muscle cells) to ensure the pathway is active.
  • Negative Control (optional): Untreated cells.

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris. d. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting: a. Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phosphorylated MLC (pMLC) overnight at 4°C. g. Wash the membrane several times with TBST. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. k. To normalize for protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein like GAPDH.

Mandatory Visualizations

Signaling_Pathway cluster_inhibition ML-9 Inhibition cluster_pathway MLCK Signaling Pathway ML9 ML-9 MLCK_active MLCK (active) ML9->MLCK_active inhibits CaM Ca²⁺/Calmodulin MLCK_inactive MLCK (inactive) CaM->MLCK_inactive binds MLCK_inactive->MLCK_active activates pMLC Phosphorylated MLC MLCK_active->pMLC phosphorylates ATP ATP ADP ADP MLC Myosin Light Chain MLC->pMLC Contraction Cellular Response (e.g., Contraction) pMLC->Contraction

Caption: Signaling pathway of MLCK and the inhibitory action of ML-9.

Experimental_Workflow start Start cell_culture Cell Culture & Treatment (ML-9 or Vehicle) start->cell_culture lysis Cell Lysis (with inhibitors) cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pMLC) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General experimental workflow for analyzing MLC phosphorylation after ML-9 treatment.

Troubleshooting_Logic start Unexpected Result check_concentration Is ML-9 concentration optimal? start->check_concentration check_solubility Is ML-9 precipitating? start->check_solubility check_offtarget Could it be an off-target effect? start->check_offtarget check_controls Are controls working as expected? start->check_controls dose_response Perform dose-response curve check_concentration->dose_response solubility_solution Optimize solubilization protocol check_solubility->solubility_solution offtarget_validation Use alternative inhibitor or siRNA check_offtarget->offtarget_validation control_validation Validate positive/negative controls check_controls->control_validation

References

ML-9 free base lot-to-lot variability concerns

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ML-9 Free Base

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound. The information below addresses common issues, with a particular focus on mitigating lot-to-lot variability to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

ML-9 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3][4] Its primary mechanism involves inhibiting the phosphorylation of the 20,000-Da myosin light chain (LC20), which is a critical step in the actin-myosin interaction required for smooth muscle contraction.[5] By preventing this phosphorylation, ML-9 effectively antagonizes contractions induced by various agonists.[5]

Ca_Calmodulin Ca²⁺/Calmodulin Complex MLCK_active MLCK (Active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (Inactive) pMLC Phosphorylated MLC (pMLC) MLCK_active->pMLC Phosphorylates ML9 ML-9 ML9->MLCK_active Inhibits MLC Myosin Light Chain (MLC) Contraction Actin-Myosin Interaction (e.g., Smooth Muscle Contraction) pMLC->Contraction

Diagram 1: Primary signaling pathway of ML-9 targeting MLCK.
Q2: What are the known off-target effects of ML-9?

While ML-9 is most potent against MLCK, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. The primary known off-targets include Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3][4] ML-9 has also been reported to inhibit Akt kinase and Stromal Interaction Molecule 1 (STIM1) activity and can induce autophagy.[1][2] Awareness of these off-target effects is crucial for interpreting experimental results.

Target KinaseInhibition Constant (Ki)Reference
Myosin Light Chain Kinase (MLCK)4 µM[1][2][3]
Protein Kinase A (PKA)32 µM[1][2][3]
Protein Kinase C (PKC)54 µM[1][2][3]
Q3: What is lot-to-lot variability and why is it a concern for this compound?

Lot-to-lot variation refers to the differences in purity, potency, or the presence of impurities between different manufacturing batches of a chemical compound.[6][7] For a kinase inhibitor like ML-9, this variability can significantly impact experimental outcomes, leading to a lack of reproducibility. A new lot may have a slightly different potency (IC50), contain minor impurities that cause off-target effects, or have different solubility characteristics. It is crucial for laboratories to have procedures in place to quantify this variation before using a new lot in critical experiments.[6][7]

Q4: How can I assess the quality and consistency of a new lot of this compound?

Before using a new lot of ML-9 in your main experiments, it is best practice to perform a qualification workflow. This involves verifying the compound's identity, purity, and activity to ensure it performs consistently with previous lots.

start Receive New Lot of ML-9 check_coa Review Certificate of Analysis (CoA) - Purity (e.g., >98%?) - Identity (e.g., NMR, MS) start->check_coa solubility Perform Solubility Test - Test in experimental solvent (e.g., DMSO) - Visually inspect for precipitates check_coa->solubility activity Conduct Functional Assay - In vitro kinase assay to determine IC50 - Compare to previous lot's IC50 solubility->activity decision Is IC50 within ±10% of reference lot? activity->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot - Contact Supplier - Troubleshoot Assay decision->reject No

Diagram 2: Recommended workflow for qualifying a new lot of ML-9.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected results between experiments.

Q: I am observing high variability or a loss of inhibitory effect with my ML-9. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can often be traced back to compound handling, experimental setup, or lot-to-lot variability. Follow these troubleshooting steps:

  • Confirm Compound Integrity:

    • Proper Storage: Ensure the compound is stored as recommended, typically at -20°C in a tightly sealed vial.[3]

    • Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. If you need to make stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to one month.[3]

    • Solubility Issues: Before use, allow the product to equilibrate to room temperature for at least one hour.[3] After diluting the stock into your aqueous experimental buffer, ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) and consistent across all conditions, including the vehicle control.

  • Validate Potency of the Current Lot:

    • Lot-to-lot differences in potency are a primary cause of inconsistent results.[6]

    • Action: Perform a dose-response experiment with every new lot to determine its IC50 value in your specific assay. Compare this value to the manufacturer's specification and data from previous lots.

    Example of Lot-to-Lot Variability Data (Hypothetical)

    Lot Number Purity (HPLC) IC50 (MLCK Assay) Notes
    Lot A (Reference) 99.2% 4.1 µM Used for initial study publication.
    Lot B 98.5% 4.5 µM Within acceptable range.
    Lot C 97.9% 6.8 µM Significant drop in potency.

    | Lot D | 99.5% | 3.9 µM | High purity, consistent potency. |

  • Review Experimental Protocol:

    • Ensure all reagents are fresh and that incubation times and temperatures are consistent.

    • Verify that the concentration of ATP in your kinase assay is at or near its Km value for the kinase, as IC50 values for ATP-competitive inhibitors can shift with different ATP concentrations.

Issue 2: Unexpected cellular toxicity or off-target effects.

Q: My cells are showing unexpected phenotypes (e.g., apoptosis, changes in morphology) that don't seem related to MLCK inhibition. Could this be caused by ML-9?

A: Yes, this is possible, especially at higher concentrations where off-target activity becomes more prominent. ML-9 has known effects on several other important signaling pathways.

ML9 ML-9 MLCK MLCK (Primary Target) Ki = 4 µM ML9->MLCK High Potency PKA PKA Ki = 32 µM ML9->PKA Lower Potency PKC PKC Ki = 54 µM ML9->PKC Lower Potency Akt Akt Kinase ML9->Akt Lower Potency STIM1 STIM1 ML9->STIM1 Lower Potency Autophagy Autophagy (Induces) ML9->Autophagy Induces

References

Best practices for handling and storing ML-9 free base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing ML-9 free base in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.[3]

Q2: How should I handle this compound safely in the laboratory?

A2: this compound should be handled with care, following standard laboratory safety procedures. It is important to avoid inhalation of the powder and contact with eyes and skin.[4] Engineering controls, such as using a fume hood or ensuring adequate ventilation, are recommended.[4] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn.[4]

Q3: What is the primary mechanism of action of ML-9?

A3: ML-9 is a selective and potent inhibitor of Myosin Light Chain Kinase (MLCK).[1][5][6] By inhibiting MLCK, ML-9 prevents the phosphorylation of the myosin light chain, which in turn inhibits the actin-myosin interaction responsible for smooth muscle contraction.[5] It also exhibits inhibitory activity against other kinases such as PKA, PKC, and Akt kinase, and can inhibit stromal interaction molecule 1 (STIM1) activity.[1][3][6]

Q4: Can ML-9 induce autophagy?

A4: Yes, ML-9 has been shown to induce autophagy by stimulating the formation of autophagosomes and inhibiting their degradation.[1][3][6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent experimental results Improper storage leading to degradation of the compound.Ensure this compound powder is stored at -20°C and solutions at -80°C.[1][2][4] Aliquot stock solutions to minimize freeze-thaw cycles.[3] Allow the product to equilibrate to room temperature for at least one hour before use.[3]
Inaccurate solution preparation.Verify calculations for preparing stock solutions and dilutions. Use calibrated equipment for measurements.
Off-target effects observed ML-9 inhibits other kinases (PKA, PKC, Akt) at higher concentrations.Use the lowest effective concentration of ML-9. Perform dose-response experiments to determine the optimal concentration for your specific application. Consider using a more specific MLCK inhibitor if off-target effects are a concern.[1][3][6]
ML-9 can reduce intracellular Ca2+ concentration independently of MLCK inhibition.[7]Be aware of this potential effect and consider its implications for your experimental model. If studying Ca2+ signaling, it may be necessary to use alternative inhibitors or experimental designs.
Poor solubility of this compound This compound has lower water solubility compared to its hydrochloride salt form.[6]For applications requiring higher aqueous solubility, consider using ML-9 hydrochloride.[8] If using the free base, ensure the appropriate solvent is used for the stock solution (e.g., DMSO).
Unexpected cell death High concentrations of ML-9 (50-100 μM) can induce cell death in some cell types, such as cardiomyocytes.[1][6]Determine the cytotoxic concentration of ML-9 for your specific cell line using a viability assay. Use concentrations below the cytotoxic threshold for your experiments.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 324.83 g/mol [1][3][9]
Molecular Formula C15H17ClN2O2S[1][3][9]
CAS Number 110448-31-2[1][3][4]
Storage (Powder) -20°C for up to 3 years[1][2]
Storage (in Solvent) -80°C for up to 1 year[1][2]
Ki for MLCK 4 µM[1][3][6]
Ki for PKA 32 µM[1][3][6]
Ki for PKC 54 µM[1][3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Safety Precautions: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[3]

  • Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM). Use the molecular weight of this compound (324.83 g/mol ) for calculations.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.[3][4]

Protocol 2: Inhibition of Smooth Muscle Contraction
  • Tissue Preparation: Prepare isolated smooth muscle strips (e.g., rabbit mesenteric artery) as per standard laboratory protocols.

  • Pre-incubation: Pre-incubate the muscle strips with ML-9 at the desired concentration (e.g., 10-30 µM) for 30 minutes.[5]

  • Induction of Contraction: Induce contraction using a contractile agonist (e.g., 50 mM KCl, norepinephrine, serotonin).[5]

  • Measurement: Measure the isometric tension development and phosphorylation of the 20,000-Da myosin light chain (LC20) at various time points.

  • Data Analysis: Compare the results from ML-9-treated tissues with control (vehicle-treated) tissues to determine the inhibitory effect of ML-9.

Visualizations

Signaling_Pathway_of_ML9_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Contractile Agonist Receptor Receptor Agonist->Receptor Ca2_Calmodulin Ca2+/Calmodulin Complex Receptor->Ca2_Calmodulin ↑ [Ca2+]i MLCK_inactive MLCK (inactive) Ca2_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Actin_Myosin Actin-Myosin Interaction Myosin_LC_P->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction ML9 ML-9 ML9->MLCK_active Inhibition

Caption: Signaling pathway of ML-9 inhibition of smooth muscle contraction.

Troubleshooting_Workflow Start Start: Inconsistent Results Check_Storage Check Storage Conditions (-20°C powder, -80°C solution?) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting? Temp equilibration?) Check_Storage->Check_Handling Yes Correct_Storage Action: Correct Storage & Re-run Experiment Check_Storage->Correct_Storage No Check_Concentration Evaluate ML-9 Concentration (Dose-response performed?) Check_Handling->Check_Concentration Yes Refine_Handling Action: Refine Handling Protocol Check_Handling->Refine_Handling No Consider_Off_Target Consider Off-Target Effects (Inhibiting other kinases?) Check_Concentration->Consider_Off_Target Yes Optimize_Concentration Action: Optimize Concentration & Use Controls Check_Concentration->Optimize_Concentration No Solubility_Issue Assess Solubility (Using free base or HCl salt?) Consider_Off_Target->Solubility_Issue Yes Use_Alternative Action: Consider Alternative Inhibitor Consider_Off_Target->Use_Alternative No Use_HCl_Salt Action: Use ML-9 HCl for better solubility Solubility_Issue->Use_HCl_Salt No Consult_Support Consult Technical Support Solubility_Issue->Consult_Support Yes

Caption: Troubleshooting workflow for experiments using ML-9.

Experimental_Workflow Start Experiment Planning Prepare_Stock Prepare ML-9 Stock Solution Start->Prepare_Stock Cell_Culture Prepare Cells/Tissue Start->Cell_Culture Treatment Treat with ML-9 (and controls) Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Data_Collection Data Collection (e.g., Western Blot, Imaging) Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for using ML-9.

References

Validation & Comparative

A Comparative Guide to MLCK Inhibitors: ML-9 Free Base vs. Wortmannin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cellular processes regulated by Myosin Light Chain Kinase (MLCK), the choice of a specific and effective inhibitor is paramount. MLCK plays a crucial role in a variety of physiological functions, most notably the contraction of smooth muscle, by phosphorylating the regulatory light chain of myosin II.[1] This guide provides an objective comparison of two commonly used MLCK inhibitors, ML-9 and wortmannin, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

Mechanism of Action: Targeting the Myosin Light Chain Kinase

The canonical pathway for MLCK activation begins with an increase in intracellular calcium ([Ca2+]i). This calcium binds to calmodulin (CaM), and the resulting Ca2+/CaM complex activates MLCK. The activated kinase then phosphorylates the myosin regulatory light chain (MLC), enabling the myosin head to interact with actin filaments and generate force, leading to events like smooth muscle contraction.[2] This process is reversed by myosin light chain phosphatase (MLCP), which dephosphorylates MLC to induce relaxation.[3] Both ML-9 and wortmannin interfere with this pathway but through distinct mechanisms.

MLCK_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibitor Action cluster_contraction Contraction Cascade Agonist Agonist (e.g., Hormone) Receptor GPCR Agonist->Receptor ↑ [Ca²⁺]i PLC PLC Receptor->PLC ↑ [Ca²⁺]i IP3 IP3 PLC->IP3 ↑ [Ca²⁺]i Ca Ca²⁺ IP3->Ca ↑ [Ca²⁺]i CaM Calmodulin (CaM) Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Ca->CaM MLCK_inactive MLCK (Inactive) Ca_CaM->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC ATP to ADP ML9 ML-9 ML9->MLCK_active Competitive Inhibition Wort Wortmannin Wort->MLCK_active Irreversible Inhibition MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P MLC_P->MLC Dephosphorylation Contraction Cellular Response (e.g., Contraction) MLC_P->Contraction MLCP MLC Phosphatase (MLCP) MLCP->MLC_P

Caption: The MLCK signaling pathway, illustrating activation by Ca²⁺/Calmodulin and points of intervention for ML-9 and Wortmannin.

ML-9 Free Base: ML-9, a naphthalenesulfonamide derivative, acts as a selective and potent inhibitor of MLCK.[4][5] Its mechanism is primarily competitive with respect to ATP, meaning it vies for the ATP-binding site on the kinase.[6] This mode of action is reversible.

Wortmannin: Originally identified as a fungal metabolite, wortmannin is a potent, irreversible inhibitor of MLCK.[6][7] It forms a covalent bond with the catalytic domain of the enzyme, leading to a permanent loss of activity.[8] This inhibition can be mitigated by high concentrations of ATP, suggesting wortmannin also acts at or near the catalytic site.[6] Crucially, wortmannin is also a widely recognized and potent covalent inhibitor of phosphoinositide 3-kinases (PI3Ks), a significant consideration for its use in research.[7][8]

Quantitative Comparison of Inhibitor Performance

The efficacy and specificity of an inhibitor are best understood through quantitative data. The following table summarizes key inhibitory constants for ML-9 and wortmannin against MLCK and other common off-target kinases.

ParameterThis compoundWortmanninReference
Target Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK)
Inhibition ModeReversible, ATP-competitiveIrreversible, Covalent[6]
Kᵢ (MLCK)3.8 - 4 µM~0.2 - 0.3 µM[5][9]
IC₅₀ (MLCK)3.8 µM~200 nM[5][10]
Off-Target Kinases
Kᵢ (PKA)32 µMNo significant inhibition at 10 µM[9][11]
Kᵢ (PKC)54 µMLittle effect at 10 µM[9][11]
IC₅₀ (PI3K)Not a primary target~1-5 nM[7][8]
IC₅₀ (DNA-PK)Not a primary target16 nM[8]
Other Effects
Cellular EffectsInhibits store-operated Ca²⁺ entry (SOCE)Abolishes force without changing [Ca²⁺]i[9][12]

Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values are approximations from multiple sources and can vary based on experimental conditions.

Experimental Protocols

To assess the inhibitory effects of ML-9 and wortmannin, standardized assays are employed. Below are representative protocols for both in vitro and cell-based experiments.

In Vitro MLCK Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block MLCK's enzymatic activity on its substrate.

Caption: Workflow for an in vitro MLCK inhibition assay using radiolabeled ATP or a luminescence-based method.

Methodology:

  • Reaction Setup: In a reaction tube, combine purified MLCK, the myosin light chain substrate, Ca²⁺, and calmodulin in a suitable kinase buffer.

  • Inhibitor Pre-incubation: Add varying concentrations of ML-9, wortmannin, or a vehicle control (like DMSO) to the reaction tubes. Pre-incubate for a set time (e.g., 10 minutes at 28-30°C) to allow the inhibitor to bind to the enzyme.[8]

  • Initiation: Start the phosphorylation reaction by adding ATP. For detection, radiolabeled γ-[³²P]ATP is often used.[13]

  • Termination: After a specific incubation period (e.g., 5-30 minutes), stop the reaction by adding a quenching solution like trichloroacetic acid or acetic acid.[8][13]

  • Detection & Analysis: The extent of MLC phosphorylation is measured. If using γ-[³²P]ATP, this is done by separating the proteins via SDS-PAGE and quantifying the incorporated radioactivity.[13] Alternatively, non-radioactive methods like the ADP-Glo™ assay can measure the amount of ADP produced, which correlates with kinase activity.[14] Plotting the remaining kinase activity against inhibitor concentration allows for the calculation of the IC₅₀ value.

Cellular Assay: Vascular Smooth Muscle Contraction

This protocol assesses the inhibitor's efficacy in a more physiologically relevant context.

Methodology:

  • Tissue Preparation: Isolate vascular smooth muscle strips, such as the rabbit mesenteric artery or guinea pig trachea.[12][15] Mount the strips in an organ bath for isometric tension recording.

  • Inhibitor Incubation: Pre-incubate the tissue with desired concentrations of ML-9 or wortmannin for a sufficient duration (e.g., 30 minutes).[15]

  • Contraction Induction: Induce muscle contraction using a stimulating agent like high-potassium solution (KCl) or an agonist such as methacholine.[12][15]

  • Measurement: Record the isometric force generated by the muscle strip. The reduction in force in the presence of the inhibitor indicates its effectiveness.

  • Biochemical Analysis (Optional): At peak contraction, tissues can be flash-frozen to halt enzymatic activity. The level of MLC phosphorylation can then be quantified using techniques like Western blotting with phospho-specific antibodies.[15]

Head-to-Head Comparison: Choosing the Right Inhibitor

FeatureThis compoundWortmannin
Specificity More selective for MLCK over PKA and PKC.[9] However, it has known off-target effects, notably inhibiting Ca²⁺-permeable channels, which can confound studies of calcium signaling.[12]Highly potent against PI3-kinases (in the low nM range), making it a non-specific choice if PI3K pathways are active.[7] It is more selective than ML-9 against PKA and PKC.[6]
Potency Less potent against MLCK, with Kᵢ and IC₅₀ values in the low micromolar (µM) range.[5]More potent against MLCK, with IC₅₀ values in the high nanomolar (nM) range.[10]
Reversibility Reversible, competitive inhibitor.[6] This allows for washout experiments to study the recovery of MLCK function.Irreversible, covalent inhibitor.[6] Its effects are long-lasting and cannot be reversed by simple removal of the compound.
Ideal Use Case Suitable for studies where PI3K signaling must remain intact and where its effects on Ca²⁺ channels can be controlled for or are not a confounding factor.Useful when a potent and irreversible inhibition of MLCK is required and the cellular system under study has minimal or known PI3K signaling involvement. Often used to demonstrate that force production is independent of changes in [Ca²⁺]i.[16]

Conclusion

Both ML-9 and wortmannin are effective inhibitors of MLCK that have been instrumental in elucidating the kinase's function. However, they are not interchangeable.

  • ML-9 offers better selectivity against PI3K but is less potent and can independently alter intracellular calcium dynamics, a critical consideration for many MLCK-related studies.[12]

  • Wortmannin provides potent, irreversible inhibition of MLCK but its profound effect on the PI3K signaling pathway makes it unsuitable for experiments where this pathway is active or under investigation.[7][8]

The ultimate choice depends on the specific biological question and the experimental system. Researchers must carefully consider the potential off-target effects of each compound and incorporate appropriate controls to ensure that the observed results are directly attributable to the inhibition of Myosin Light Chain Kinase.

References

A Comparative Guide to ML-9 and Y-27632 in Chemotaxis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used kinase inhibitors, ML-9 and Y-27632, in the context of chemotaxis research. Understanding the distinct and overlapping mechanisms of these inhibitors is crucial for designing and interpreting cell migration experiments. This document outlines their mechanisms of action, presents available experimental data, details relevant protocols, and visualizes the signaling pathways involved.

Introduction to ML-9 and Y-27632

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. The cellular machinery governing this movement is complex, relying on dynamic rearrangements of the actin cytoskeleton, which are controlled by a network of signaling pathways. Key to this regulation are serine/threonine kinases that modulate the activity of motor proteins like myosin II.

ML-9 is primarily known as a potent inhibitor of Myosin Light Chain Kinase (MLCK) . By targeting MLCK, ML-9 prevents the phosphorylation of the myosin light chain, a critical step for the activation of myosin II and subsequent cell contraction.[1]

Y-27632 is a well-established and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is a key downstream effector of the small GTPase RhoA and plays a central role in regulating cell shape, adhesion, and motility through various downstream targets, including the phosphorylation of myosin light chain.[2][3][4]

While both inhibitors can affect myosin-driven contractility, their primary targets, MLCK and ROCK, are situated at different points in the signaling cascade, leading to potentially different overall effects on chemotaxis.

Mechanism of Action and Specificity

Both ML-9 and Y-27632 are ATP-competitive inhibitors. Their specificity is a critical factor in experimental design.

InhibitorPrimary TargetOther Targets
ML-9 Myosin Light Chain Kinase (MLCK)Protein Kinase A (PKA), Protein Kinase C (PKC)
Y-27632 Rho-associated Kinase (ROCK1 & ROCK2)Protein Kinase C (PKC) isoforms (at higher concentrations)

Quantitative Data on Chemotaxis Inhibition

The following tables summarize available quantitative data on the effects of ML-9 and Y-27632 on cell migration and related processes. It is important to note that the effects of these inhibitors can be highly cell-type and context-dependent.

Table 1: Dose-Dependent Effects of Y-27632 on Cell Migration

Cell TypeAssayConcentration (µM)Observed EffectReference
Human Periodontal Ligament Stem CellsTranswell Migration10Significant increase in migrated cells (111.1 ± 4.9 vs. 53.86 ± 5.93 in control)[5]
Human Periodontal Ligament Stem CellsTranswell Migration20Significant increase in migrated cells (120.03 ± 11.96 vs. 53.86 ± 5.93 in control)[5]
Human Foreskin FibroblastsWound Healing10~50% faster wound closure[6]
Human Hepatic Stellate CellsWound Healing1Significant increase in migration after 8h[7]
Human Hepatic Stellate CellsWound Healing10Significant increase in migration after 8h[7]
Microglial BV2 CellsTranswell Migration10Suppression of Aβ-induced chemotaxis[8]
SW620 Colon Cancer Cells3D Collagen InvasionNot specified3.5-fold increase in invasion depth at low cell density[9]

Table 2: Dose-Dependent Effects of ML-9 on Myosin Light Chain Phosphorylation and Contraction

SystemAssayConcentration (µM)Observed EffectReference
Vascular Smooth MuscleKCl-induced Contraction10-30Dose-dependent inhibition of contraction and MLC phosphorylation[1]
Lamellipodial CellsCell Morphology5-10Conversion of lamellipodia to blebbing[10]

Signaling Pathways in Chemotaxis

The following diagrams illustrate the signaling pathways targeted by ML-9 and Y-27632 that are critical for chemotaxis.

MLCK_Pathway cluster_upstream Upstream Signaling cluster_target MLCK Pathway cluster_downstream Downstream Effects Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Calmodulin Calmodulin Ca2->Calmodulin MLCK MLCK Calmodulin->MLCK MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates ML9 ML-9 ML9->MLCK inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC MyosinII Myosin II Activation pMLC->MyosinII Contraction Actomyosin Contraction & Lamellipodia Dynamics MyosinII->Contraction ROCK_Pathway cluster_upstream Upstream Signaling cluster_target ROCK Pathway cluster_downstream Downstream Effects Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP activates ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates LIMK LIM Kinase ROCK->LIMK activates Y27632 Y-27632 Y27632->ROCK inhibits pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC dephosphorylates MLC->pMLC Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction Cofilin Cofilin LIMK->Cofilin inhibits pCofilin pCofilin LIMK->pCofilin Actin_Dynamics Actin Cytoskeletal Rearrangement Cofilin->Actin_Dynamics pCofilin->Actin_Dynamics Chemotaxis_Workflow A Cell Culture & Serum Starvation B Cell Detachment & Resuspension A->B C Pre-incubation with Inhibitor (ML-9 or Y-27632) B->C E Addition of Cell Suspension to Upper Chamber C->E D Addition of Chemoattractant to Lower Chamber D->E F Incubation (4-24 hours) E->F G Removal of Non-migrated Cells F->G H Fixation & Staining of Migrated Cells G->H I Microscopic Quantification or Absorbance Reading H->I

References

A Researcher's Guide to Alternatives for MLCK Inhibition Beyond ML-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying the role of Myosin Light Chain Kinase (MLCK), the limitations of the widely-used inhibitor ML-9 necessitate a careful consideration of alternative pharmacological tools. This guide provides a comprehensive comparison of alternative MLCK inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

ML-9, while historically significant in elucidating the function of MLCK, suffers from a lack of specificity, exhibiting off-target effects on other kinases and ion channels. This can lead to ambiguous or misleading experimental outcomes. This guide explores more potent and selective alternatives, including small molecules like ML-7, Wortmannin, and Fasudil, as well as highly specific peptide inhibitors and promising natural compounds.

Comparative Analysis of MLCK Inhibitors

The following table summarizes the key quantitative data for ML-9 and its alternatives. It is important to note that potency and selectivity can be influenced by the specific MLCK isoform (e.g., smooth muscle, non-muscle, skeletal) and the experimental conditions of the kinase assay.

InhibitorTypeMechanism of ActionMLCK Kᵢ/IC₅₀Selectivity Notes
ML-9 Naphthalene SulfonamideATP-competitiveKᵢ: 4 µMAlso inhibits Protein Kinase A (PKA) (Kᵢ: 32 µM), Protein Kinase C (PKC) (Kᵢ: 54 µM), and TRPC6 channels.[1][2]
ML-7 Naphthalene SulfonamideATP-competitiveKᵢ: 0.3 µM (smMLCK)Over 30-fold more potent than ML-9 for MLCK.[3] Also inhibits PKA (Kᵢ: 21 µM) and PKC (Kᵢ: 42 µM).[4]
Wortmannin Fungal MetaboliteIrreversible, covalentIC₅₀: ~0.3 µMPotent inhibitor of Phosphoinositide 3-kinase (PI3K) at nanomolar concentrations.[5][6][7] Its use as a specific MLCK inhibitor is limited.
Fasudil Pyridine DerivativeATP-competitiveKᵢ: 36 µMPrimarily a Rho-kinase (ROCK) inhibitor (Kᵢ: 1.6 µM).[4] Its effect on MLCK is significantly less potent.
Peptide 18 Synthetic PeptideSubstrate-competitiveIC₅₀: 50 nMHighly selective for MLCK, with over 4,000-fold selectivity against CaM Kinase II and PKA.[8][9]
Quercetin Flavonoid (Natural)ATP-competitiveIC₅₀: 170 nMA naturally occurring compound with inhibitory activity against various kinases.[10]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the MLCK signaling pathway and a general workflow for comparing MLCK inhibitors.

MLCK_Signaling_Pathway GPCR GPCRs PLC PLC GPCR->PLC Agonist RhoA RhoA GPCR->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER releases PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 CaM Calmodulin (CaM) Ca2->CaM CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 MLCK MLCK CaM_Ca2->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Migration Cell Migration & Adhesion pMLC->Migration ROCK Rho Kinase (ROCK) RhoA->ROCK MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->pMLC Dephosphorylates PKC->MLCP Inhibits

Caption: The MLCK signaling pathway is primarily activated by an increase in intracellular calcium which forms a complex with calmodulin to activate MLCK.

Experimental_Workflow start Start inhibitor_prep Prepare Inhibitor Stock Solutions start->inhibitor_prep assay_setup Set up Kinase Assay (e.g., ADP-Glo) inhibitor_prep->assay_setup incubation Incubate with MLCK, Substrate, and ATP assay_setup->incubation data_acq Measure Kinase Activity (Luminescence) incubation->data_acq ic50 Calculate IC₅₀ Values data_acq->ic50 selectivity Perform Selectivity Profiling (Kinase Panel) ic50->selectivity end End selectivity->end

Caption: A generalized workflow for the in vitro comparison of MLCK inhibitors using a kinase activity assay.

Detailed Experimental Protocols

In Vitro MLCK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a non-radioactive, luminescence-based assay to measure MLCK activity and inhibition.

Materials:

  • MLCK enzyme (e.g., human recombinant)

  • Myosin Light Chain (MLC) protein or a suitable peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (dissolved in DMSO)

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x concentration of the test inhibitor diluted in kinase buffer. Add 2.5 µL of a 2x concentration of the MLCK enzyme and substrate mix.

  • Initiation: To start the reaction, add 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the MLCK activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Cardiac MLCK Assay with Phosphate-Affinity SDS-PAGE

This method allows for the direct visualization of substrate phosphorylation.

Materials:

  • Recombinant cardiac MLCK (cMLCK)

  • Recombinant calmodulin

  • Recombinant ventricular myosin regulatory light chain (MLC2v)

  • Reaction Buffer (e.g., 20 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.01% Tween 20, 2 mM DTT, pH 7.5)

  • ATP

  • Phosphate-affinity SDS-PAGE gels

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, cMLCK (e.g., 5 nM), calmodulin (e.g., 250 nM), and MLC2v (e.g., 12 µM).

  • Initiation: Start the reaction by adding ATP to a final concentration of 150 µM.

  • Incubation: Incubate the reaction at 25°C for various time points (e.g., 0, 15, 30, 60, 90 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the phosphorylated and unphosphorylated MLC2v using phosphate-affinity SDS-PAGE.

  • Visualization and Quantification: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and quantify the band intensities corresponding to phosphorylated and unphosphorylated MLC2v to determine the extent of phosphorylation.

Conclusion

The selection of an appropriate MLCK inhibitor is critical for the integrity of experimental findings. While ML-9 has been a valuable tool, its lack of specificity warrants the consideration of more advanced alternatives. For studies requiring high potency and improved selectivity over other common kinases, ML-7 presents a viable option. For investigations demanding the highest degree of specificity, peptide-based inhibitors like Peptide 18 are unparalleled, albeit with potential differences in cell permeability and stability. Naturally occurring compounds such as Quercetin offer interesting avenues for exploration but may also exhibit broad kinase inhibitory profiles. Wortmannin and Fasudil are generally not recommended for studies where specific MLCK inhibition is the primary goal due to their potent off-target effects on PI3K and ROCK, respectively. Researchers are encouraged to carefully evaluate the data presented and consider the specific requirements of their experimental system when choosing an MLCK inhibitor.

References

Validating ML-9 Free Base Results: A Comparative Guide to Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Substantiating Small Molecule Inhibitor Data with Genetic Methods.

In the pursuit of understanding and modulating cellular processes, small molecule inhibitors are invaluable tools. ML-9 free base is a widely used inhibitor of Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction, cell migration, and proliferation. However, the utility of any small molecule inhibitor is contingent on its specificity. To ensure that the observed biological effects of ML-9 are indeed due to the inhibition of MLCK and not off-target interactions, it is crucial to validate these findings with a more specific method, such as genetic knockdown of the MLCK gene.

This guide provides a comprehensive comparison of using this compound versus genetic knockdowns (siRNA/shRNA) to study MLCK function. It includes a summary of quantitative data, detailed experimental protocols for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparison of Pharmacological Inhibition and Genetic Knockdown

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (siRNA/shRNA)
Mechanism of Action Reversibly binds to the ATP-binding site of MLCK, inhibiting its kinase activity.Degrades MLCK mRNA (siRNA) or inhibits its translation (shRNA), leading to reduced protein expression.
Specificity Can exhibit off-target effects by inhibiting other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as other proteins like STIM1. One study demonstrated that ML-9 can inhibit TRPC6 channels independently of MLCK.Generally considered more specific to the target protein, though off-target effects due to unintended mRNA silencing can occur.
Kinetics Rapid onset of action, with effects observable within minutes to hours of administration.Slower onset, requiring 24-72 hours for significant protein depletion.
Reversibility Effects are reversible upon removal of the compound.Effects are long-lasting and, in the case of stable shRNA expression, can be permanent in a cell lineage.
Dosage/Efficiency Effective concentrations typically range from 10-50 µM in cell culture. The half-maximal inhibitory concentration (IC50) for MLCK is approximately 12.5 µM in some assays.Knockdown efficiency can vary, but often achieves >70% reduction in target protein expression as confirmed by Western blot.
Typical Applications Acute studies, dose-response experiments, and initial target validation.Validating findings from small molecule inhibitors, studying the long-term consequences of protein loss.

Signaling Pathway and Experimental Validation

The following diagrams illustrate the MLCK signaling pathway and the workflow for validating ML-9's effects using genetic knockdowns.

MLCK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_inhibition Methods of Inhibition Ca2+/Calmodulin Ca2+/Calmodulin MLCK MLCK Ca2+/Calmodulin->MLCK Activates RhoA/ROCK RhoA/ROCK RhoA/ROCK->MLCK Activates Myosin_Light_Chain Myosin Light Chain (MLC) MLCK->Myosin_Light_Chain Phosphorylates p-MLC Phosphorylated MLC (p-MLC) Myosin_Light_Chain->p-MLC Actomyosin_Contraction Actomyosin Contraction & Cellular Processes p-MLC->Actomyosin_Contraction ML-9 ML-9 ML-9->MLCK Inhibits siRNA/shRNA siRNA/shRNA siRNA/shRNA->MLCK Knocks Down

Caption: MLCK Signaling Pathway and Points of Intervention.

Validation_Workflow cluster_experiment Experimental Groups cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Conclusion A Control (Vehicle/Scrambled siRNA) D Cell Migration Assay (e.g., Wound Healing) A->D E Apoptosis Assay (e.g., TUNEL) A->E F Western Blot for p-MLC and total MLCK A->F B ML-9 Treatment B->D B->E B->F C MLCK siRNA/shRNA Transfection C->D C->E C->F G Compare Phenotypic Outcomes (Migration distance, % Apoptosis) D->G E->G H Correlate with Molecular Data (p-MLC levels, MLCK expression) F->H I Validate On-Target Effect of ML-9 G->I H->I

Caption: Experimental Workflow for Validating ML-9 Effects.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • ML-9 Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

  • Treatment: Replace the existing cell culture medium with the medium containing ML-9 or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 4, 24 hours) before proceeding to downstream assays.

Genetic Knockdown of MLCK using siRNA
  • siRNA Preparation: Resuspend lyophilized MLCK-specific siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to create a stock solution.

  • Transfection Reagent Preparation: In separate tubes, dilute the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in serum-free medium.

  • Incubation: After a few hours of incubation, add serum-containing medium. Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest the cells and perform Western blotting to confirm the reduction in MLCK protein levels compared to the scrambled siRNA control.

Western Blotting for MLCK and Phospho-MLC
  • Cell Lysis: Wash the treated/transfected cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MLCK, phospho-MLC (p-MLC), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Migration (Wound Healing) Assay
  • Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the center of the cell monolayer.

  • Treatment/Transfection: For ML-9 experiments, replace the medium with fresh medium containing the desired concentration of ML-9 or vehicle. For knockdown experiments, perform the wound healing assay after 48-72 hours of transfection.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Apoptosis (TUNEL) Assay
  • Cell Preparation: Culture and treat cells with ML-9 or transfect with siRNA as described above.

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: Add a streptavidin-HRP conjugate, which binds to the biotinylated nucleotides. Then, add a substrate for HRP (such as DAB) to generate a colored precipitate in apoptotic cells.

  • Microscopy: Visualize the cells under a microscope. Apoptotic cells will have darkly stained nuclei.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells to quantify the apoptotic rate.

Conclusion

The validation of data obtained using small molecule inhibitors like this compound with genetic knockdown techniques is a critical step in ensuring the reliability and specificity of research findings. While ML-9 is a valuable tool for studying the acute effects of MLCK inhibition, its potential for off-target effects necessitates confirmation of its on-target activity. Genetic knockdowns, by directly reducing the expression of the target protein, provide a more specific and complementary approach. By employing the comparative data and detailed protocols outlined in this guide, researchers can confidently validate their findings and contribute to a more robust understanding of MLCK's role in various biological processes.

A Comparative Guide to ML-9 and ML-7: Potency and Selectivity as Myosin Light Chain Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ML-9 and ML-7, two widely used small molecule inhibitors of Myosin Light Chain Kinase (MLCK). By examining their potency, selectivity, and underlying mechanisms, this document aims to equip researchers with the critical information needed to select the appropriate tool compound for their specific experimental needs.

Introduction to ML-9 and ML-7

ML-9 and ML-7 are naphthalene sulfonamide derivatives that function as competitive inhibitors of ATP at the catalytic site of MLCK.[1][2][3] MLCK plays a pivotal role in the regulation of smooth muscle contraction and cellular processes involving cytoskeletal rearrangement by phosphorylating the regulatory light chain of myosin II. Both compounds are cell-permeable, making them valuable tools for in vitro and in vivo studies. ML-9 is chemically identified as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, while ML-7 is 1-(5-iodonaphthalene-1-sulphonyl) 1H-hexahydro 1, 4-diazepine hydrochloride.[1]

Potency and Selectivity Comparison

The inhibitory activity of ML-9 and ML-7 has been characterized against their primary target, MLCK, as well as other related kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). The data, summarized in the table below, highlights the superior potency of ML-7 for MLCK inhibition.

CompoundTargetPotency (Ki or IC50)Reference
ML-7 MLCK Ki: 0.3 µM (300 nM) [2][4]
PKAKi: 21 µM[2]
PKCKi: 42 µM[2]
ML-9 MLCK IC50: 3.8 µM; Ki: 4 µM [1]
PKAKi: 32 µM
PKCKi: 54 µM

Key Observations:

  • Potency: ML-7 is approximately 10-fold more potent than ML-9 in inhibiting MLCK.[1][2]

  • Selectivity: Both compounds exhibit greater selectivity for MLCK over PKA and PKC.

    • ML-7 is approximately 70-fold more selective for MLCK than for PKA and 140-fold more selective than for PKC.[3]

    • ML-9 is approximately 8-fold more selective for MLCK than for PKA and 13.5-fold more selective than for PKC.

This data indicates that while both are effective MLCK inhibitors, ML-7 offers a more potent and selective profile, which can be crucial for minimizing off-target effects in experimental systems.

Experimental Protocols

The determination of the inhibitory constants (Ki and IC50) for ML-9 and ML-7 against MLCK, PKA, and PKC typically involves in vitro kinase assays. Below is a generalized protocol representative of the methodologies used.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay measures the phosphorylation of a myosin light chain substrate by MLCK in the presence and absence of the inhibitors.

Materials:

  • Purified smooth muscle MLCK

  • Myosin light chains (MLC20) as substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Calmodulin

  • CaCl₂

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • ML-9 or ML-7 at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, CaCl₂, calmodulin, and myosin light chains.

  • Inhibitor Incubation: Add varying concentrations of ML-9 or ML-7 to the reaction mixture and incubate for a predetermined time at 30°C. A control reaction without any inhibitor is also prepared.

  • Enzyme Addition: Add purified MLCK to the mixture to initiate the kinase reaction.

  • Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate the reaction for 10-20 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the myosin light chain substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

PKA and PKC Inhibition Assays

Similar principles are applied to determine the inhibitory activity of ML-9 and ML-7 against PKA and PKC. The key differences lie in the specific substrates and activators used.

  • PKA Assay: A specific PKA substrate peptide (e.g., Kemptide) is used. The reaction is initiated by the catalytic subunit of PKA and does not require calmodulin or CaCl₂.

  • PKC Assay: A specific PKC substrate peptide is used. The reaction requires the presence of phospholipids (e.g., phosphatidylserine) and diacylglycerol (DAG) as activators, in addition to CaCl₂.

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the roles of ML-9 and ML-7, the following diagrams visualize the key signaling pathway, a typical experimental workflow, and a logical comparison of the inhibitors.

MLCK_Signaling_Pathway cluster_activation Upstream Activation cluster_kinase Kinase Activity cluster_inhibition Inhibition Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds Ca2+/Calmodulin Ca2+/Calmodulin MLCK (inactive) MLCK (inactive) Ca2+/Calmodulin->MLCK (inactive) Activates MLCK (active) MLCK (active) MLCK (inactive)->MLCK (active) ADP ADP MLCK (active)->ADP MLC (unphosphorylated) MLC (unphosphorylated) MLCK (active)->MLC (unphosphorylated) Phosphorylates ATP ATP ATP->MLCK (active) Substrate MLC-P (phosphorylated) MLC-P (phosphorylated) MLC (unphosphorylated)->MLC-P (phosphorylated) Actomyosin Contraction Actomyosin Contraction MLC-P (phosphorylated)->Actomyosin Contraction Leads to ML-9 / ML-7 ML-9 / ML-7 ML-9 / ML-7->MLCK (active) Inhibits (ATP competitive)

Caption: MLCK signaling pathway and points of inhibition by ML-9 and ML-7.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) Incubate Incubate Kinase, Substrate, and Inhibitor Reagents->Incubate Inhibitors Prepare Inhibitor Dilutions (ML-9 / ML-7) Inhibitors->Incubate Initiate Initiate Reaction (Add [γ-³²P]ATP) Incubate->Initiate Terminate Terminate Reaction (Spot on Membrane) Initiate->Terminate Wash Wash to Remove Unincorporated ATP Terminate->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Calculate Calculate % Inhibition, IC50, and Ki Measure->Calculate

Caption: General experimental workflow for a radiometric kinase inhibition assay.

Selectivity_Comparison Inhibitors Inhibitors ML7_MLCK MLCK (Ki = 0.3 µM) ML9_MLCK MLCK (IC50 = 3.8 µM) ML7_PKA PKA (Ki = 21 µM) ML7_MLCK->ML7_PKA ~70x more selective ML7_PKC PKC (Ki = 42 µM) ML7_MLCK->ML7_PKC ML9_PKA PKA (Ki = 32 µM) ML9_MLCK->ML9_PKA ~8x more selective ML9_PKC PKC (Ki = 54 µM) ML9_MLCK->ML9_PKC ~13.5x more selective

Caption: Logical comparison of ML-7 and ML-9 selectivity for MLCK over PKA and PKC.

Conclusion

Both ML-9 and ML-7 are valuable chemical probes for investigating the physiological roles of MLCK. However, the experimental data clearly demonstrates that ML-7 is a more potent and selective inhibitor of MLCK compared to ML-9. Researchers requiring a higher degree of target specificity to minimize confounding off-target effects should consider ML-7 as the preferred compound. For studies where a broader kinase inhibition profile might be acceptable or even desirable, ML-9 remains a viable option. Careful consideration of the specific experimental context and the potential for off-target effects is paramount when interpreting data generated with either of these inhibitors.

References

Orthogonal Methods to Confirm ML-9 Free Base Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods to validate the biological effects of ML-9 free base. ML-9 is a widely used pharmacological tool, primarily known as a potent inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] However, like many kinase inhibitors, ML-9 is not entirely specific and can exert effects on other cellular targets. Therefore, employing a multi-pronged approach with orthogonal methods is crucial to confidently attribute an observed phenotype to the inhibition of a specific target.

This guide outlines experimental strategies to independently verify the on-target and potential off-target effects of ML-9, presents alternative pharmacological tools, and provides detailed protocols for key validation assays.

Understanding the Target Profile of ML-9

ML-9's primary and secondary targets, along with their respective inhibitory constants (Ki), are summarized below. This information is critical for designing experiments with appropriate controls and for interpreting results.

TargetTarget TypeInhibitory Constant (Ki)Alternative Inhibitors
Myosin Light Chain Kinase (MLCK) Serine/Threonine Kinase4 µM[1][2][3]ML-7, Wortmannin, Fasudil, KT5926, Peptide Inhibitors
Protein Kinase A (PKA)Serine/Threonine Kinase32 µM[1][2][3]H-89, KT5720
Protein Kinase C (PKC)Serine/Threonine Kinase54 µM[1][2][3]Gö 6983, Sotrastaurin
Akt KinaseSerine/Threonine KinaseNot specifiedMK-2206, Perifosine
STIM1 Calcium SensorNot specifiedSKF-96365, YM-58483, 2-APB
Autophagy Cellular ProcessInducerRapamycin (inducer), Chloroquine (inhibitor), Bafilomycin A1 (inhibitor), 3-Methyladenine (inhibitor)

Confirming MLCK Inhibition

The primary mechanism of ML-9 is the inhibition of MLCK, a key enzyme in smooth muscle contraction and cellular motility. To confirm that the observed effects of ML-9 are due to MLCK inhibition, a combination of in vitro and cell-based assays should be employed.

Experimental Workflow for MLCK Inhibition Validation

cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Kinase Assay Biochemical Kinase Assay Alternative Inhibitor Control Alternative Inhibitor Control Biochemical Kinase Assay->Alternative Inhibitor Control Compare IC50 Western Blot (p-MLC) Western Blot (p-MLC) Immunofluorescence (p-MLC) Immunofluorescence (p-MLC) Western Blot (p-MLC)->Immunofluorescence (p-MLC) Confirm localization ML-9 Treatment ML-9 Treatment ML-9 Treatment->Biochemical Kinase Assay ML-9 Treatment->Western Blot (p-MLC)

Caption: Workflow for validating MLCK inhibition by ML-9.

Experimental Protocols

1. In Vitro MLCK Kinase Assay (Non-Radioactive)

This assay measures the amount of ADP produced from the kinase reaction, which correlates with MLCK activity.

  • Materials:

    • Recombinant human MLCK

    • Myosin light chain (MLC) peptide substrate

    • ML-9, ML-7 (or other alternative inhibitor)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ATP

  • Procedure:

    • Prepare serial dilutions of ML-9 and the alternative inhibitor in kinase buffer.

    • In a 96-well plate, add 5 µl of each inhibitor dilution.

    • Add 2 µl of a solution containing MLCK and MLC peptide substrate to each well.

    • Add 2 µl of ATP solution to initiate the reaction.

    • Incubate at 30°C for 1 hour.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

2. Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This cell-based assay directly measures the phosphorylation of MLC, the downstream substrate of MLCK.

  • Materials:

    • Cell line of interest (e.g., smooth muscle cells, HeLa)

    • ML-9, ML-7 (or other alternative inhibitor)

    • Cell lysis buffer with phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of ML-9 or the alternative inhibitor for the desired time.

    • Lyse the cells in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-MLC antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe with an anti-total MLC antibody for loading control.

    • A dose-dependent decrease in p-MLC levels with both ML-9 and the alternative MLCK inhibitor supports MLCK-specific inhibition.

Investigating STIM1-Mediated Calcium Entry

ML-9 has been reported to inhibit Stromal Interaction Molecule 1 (STIM1), a key regulator of store-operated calcium entry (SOCE). This off-target effect can be investigated using calcium imaging techniques.

Signaling Pathway of STIM1-Mediated SOCE

ER Ca2+ Depletion ER Ca2+ Depletion STIM1 Oligomerization STIM1 Oligomerization ER Ca2+ Depletion->STIM1 Oligomerization STIM1 Translocation STIM1 Translocation STIM1 Oligomerization->STIM1 Translocation Orai1 Activation Orai1 Activation STIM1 Translocation->Orai1 Activation Ca2+ Influx (SOCE) Ca2+ Influx (SOCE) Orai1 Activation->Ca2+ Influx (SOCE)

Caption: Simplified STIM1 signaling pathway leading to SOCE.

Experimental Protocol

Store-Operated Calcium Entry (SOCE) Assay

This assay measures the influx of extracellular calcium following the depletion of intracellular calcium stores.

  • Materials:

    • Cell line of interest (e.g., HEK293, Jurkat)

    • Fura-2 AM or Fluo-4 AM calcium indicator dye

    • ML-9, SKF-96365 (or other STIM1/SOCE inhibitor)

    • Thapsigargin (SERCA pump inhibitor to deplete ER calcium stores)

    • Calcium-free buffer (e.g., HBSS without Ca2+)

    • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • Procedure:

    • Load cells with Fura-2 AM or Fluo-4 AM according to the manufacturer's protocol.

    • Wash the cells and resuspend them in calcium-free buffer.

    • Treat the cells with ML-9 or the alternative STIM1 inhibitor.

    • Place the cells in a fluorometer or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add thapsigargin to deplete intracellular calcium stores, which will cause a transient increase in cytosolic calcium.

    • Once the fluorescence returns to baseline, add calcium-containing buffer to initiate SOCE.

    • Monitor the increase in fluorescence, which represents the influx of extracellular calcium.

    • Compare the rate and magnitude of the calcium influx in ML-9 treated cells to untreated cells and cells treated with a known STIM1 inhibitor. A reduction in SOCE with both compounds suggests an effect on the STIM1-Orai1 pathway.

Assessing Effects on Autophagy

ML-9 has been shown to induce autophagy. This can be confirmed by monitoring the formation of autophagosomes and the flux of the autophagic pathway.

Autophagy Signaling Pathway

Cellular Stress Cellular Stress ULK1 Complex Activation ULK1 Complex Activation Cellular Stress->ULK1 Complex Activation Phagophore Formation Phagophore Formation ULK1 Complex Activation->Phagophore Formation LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Phagophore Formation->LC3-I to LC3-II Conversion Autophagosome Maturation Autophagosome Maturation LC3-I to LC3-II Conversion->Autophagosome Maturation Fusion with Lysosome Fusion with Lysosome Autophagosome Maturation->Fusion with Lysosome Degradation Degradation Fusion with Lysosome->Degradation

Caption: Key steps in the autophagy pathway.

Experimental Protocols

1. LC3 Turnover Assay by Western Blot

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. To assess autophagic flux, the experiment is performed in the presence and absence of a lysosomal inhibitor.

  • Materials:

    • Cell line of interest

    • ML-9, Rapamycin (inducer), Chloroquine or Bafilomycin A1 (inhibitors)

    • Cell lysis buffer

    • Primary antibody: anti-LC3B

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Plate cells and treat with ML-9 or a known autophagy modulator.

    • For flux experiments, treat a parallel set of cells with the compound of interest in combination with a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the last 2-4 hours of the treatment period.

    • Lyse the cells and perform Western blotting as described for p-MLC.

    • Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (upper band) and LC3-II (lower band).

    • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels indicates an increase in autophagosome number. A further accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an induction of autophagic flux.

2. Fluorescence Microscopy of LC3 Puncta

This method visualizes the localization of LC3 to autophagosomes.

  • Materials:

    • Cells stably expressing GFP-LC3 or mRFP-GFP-LC3

    • ML-9, Rapamycin, Chloroquine

    • Formaldehyde for fixation

    • DAPI for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Plate GFP-LC3 expressing cells on coverslips.

    • Treat cells with ML-9 or control compounds.

    • Fix the cells with 4% formaldehyde.

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta suggests an increase in autophagosome formation.

By employing these orthogonal methods, researchers can build a more complete and accurate understanding of the cellular effects of ML-9, distinguishing its primary on-target activity from potential off-target contributions. This rigorous approach is essential for the reliable interpretation of experimental data in drug discovery and cell biology research.

References

A Comparative Guide to ML-9 Free Base and ML-9 Hydrochloride Salt for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ML-9 free base and its hydrochloride (HCl) salt form. ML-9 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes.[1][2][3][4] It also exhibits inhibitory effects on Protein Kinase A (PKA), Protein Kinase C (PKC), Akt kinase, and Stromal Interaction Molecule 1 (STIM1) activity.[2][3][5][6][7] This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on which form of ML-9 is best suited for their experimental needs.

Physicochemical Properties: Free Base vs. Hydrochloride Salt

The primary distinction between the two forms lies in their physicochemical properties, which can significantly impact experimental design, particularly concerning solubility and stability. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This conversion is a common strategy in pharmacology to improve the solubility and stability of amine-containing compounds.[8][9]

PropertyThis compoundML-9 Hydrochloride SaltReference
Molecular Formula C₁₅H₁₇ClN₂O₂SC₁₅H₁₇ClN₂O₂S·HCl[4][10]
Molecular Weight 324.8 g/mol 361.29 g/mol [4][10]
Appearance Solid powderWhite powder[11][12]
Solubility Data not widely available; generally lower aqueous solubility.DMSO: ~25-30 mg/mL (72 mM) Water: 10 mg/mL Ethanol: ~0.5-6 mg/mL[4][5][6][13]
Stability Stable under recommended storage conditions.Generally boasts enhanced stability compared to the free base.[2][11]
Efficacy and Biological Activity

From a biological standpoint, both the free base and the hydrochloride salt of ML-9 are expected to exhibit comparable efficacy when used at equivalent molar concentrations.[2] The active pharmacological component is the ML-9 molecule itself. Once dissolved, the hydrochloride salt dissociates, releasing the same active this compound to interact with its biological targets.

The established inhibitory constants (Ki) for ML-9 are attributed to the active molecule and are therefore applicable to both forms.

Target KinaseInhibitory Constant (Ki)Reference
MLCK 4 µM[2][3][6][7]
PKA 32 µM[2][3][6][7]
PKC 54 µM[2][3][6][7]

The primary mechanism of action involves the inhibition of MLCK, which in turn prevents the phosphorylation of the myosin light chain. This action blocks the actin-myosin interaction, leading to the relaxation of smooth muscle and inhibition of cellular contraction.[1]

Key Differences and Selection Criteria

The choice between this compound and its hydrochloride salt hinges on practical laboratory considerations.

G cluster_0 Choice of ML-9 Form cluster_1 Key Considerations Freebase This compound Solubility Solubility Freebase->Solubility Lower Aqueous Solubility Stability Stability Freebase->Stability Standard HCl_Salt ML-9 Hydrochloride Salt HCl_Salt->Solubility Higher Aqueous Solubility HCl_Salt->Stability Enhanced Application Experimental Application Solubility->Application Stability->Application

Decision logic for selecting between ML-9 forms.
  • ML-9 Hydrochloride Salt: Recommended for most applications, especially those requiring aqueous buffers. Its superior solubility and stability simplify stock solution preparation and ensure consistency in experiments.

  • This compound: May be suitable for non-aqueous solvent systems or specific formulation studies where the presence of the hydrochloride ion is undesirable.

Experimental Protocols and Methodologies

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. Note that when preparing a stock solution of a specific molarity, the different molecular weights of the free base and hydrochloride salt must be taken into account.[14]

Protocol for ML-9 Hydrochloride Salt (e.g., 25 mM Stock in DMSO):

  • Weighing: Weigh out the required amount of ML-9 HCl powder (MW: 361.29 g/mol ). For 1 mL of a 25 mM stock, weigh 9.03 mg.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] We do not recommend storing aqueous solutions for more than one day.[4]

Protocol for this compound:

  • Weighing: Weigh out the required amount of this compound powder (MW: 324.8 g/mol ).

  • Dissolving: Use an appropriate organic solvent like DMSO. Due to lower aqueous solubility, preparing high-concentration stocks in aqueous buffers is not recommended.

  • Mixing: Vortex or sonicate until fully dissolved.

  • Storage: Store aliquots at -20°C or -80°C.[3]

In Vitro MLCK Inhibition Assay Workflow

This generalized protocol outlines the steps to measure the inhibitory effect of ML-9 on MLCK activity.

G A Prepare Assay Buffer (e.g., MOPS, MgCl₂, CaCl₂, Calmodulin) E Initiate Reaction: Add Substrate and [γ-³²P]ATP A->E B Prepare MLCK Enzyme and Myosin Light Chain Substrate B->E C Prepare Serial Dilutions of ML-9 (Free Base or HCl) D Incubate MLCK with ML-9 (Pre-incubation Step) C->D D->E F Incubate at 30°C to allow phosphorylation E->F G Stop Reaction (e.g., using phosphoric acid) F->G H Spot reaction mixture onto phosphocellulose paper and wash G->H I Quantify ³²P incorporation (Scintillation Counting) H->I J Calculate % Inhibition and IC₅₀ I->J

Workflow for an in vitro MLCK kinase assay.
Signaling Pathway of ML-9 in Smooth Muscle Contraction

ML-9's primary therapeutic and research application is its ability to induce smooth muscle relaxation by inhibiting MLCK. The pathway is a cornerstone of cellular contractility regulation.

G Ca ↑ Intracellular Ca²⁺ Ca_CaM Ca²⁺-CaM Complex Ca->Ca_CaM binds CaM Calmodulin (CaM) CaM->Ca_CaM MLCK_active MLCK (Active) Ca_CaM->MLCK_active activates MLCK_inactive MLCK (Inactive) MLCK_inactive->MLCK_active MLC_P Phosphorylated MLC (MLC-P) MLCK_active->MLC_P phosphorylates ML9 ML-9 ML9->MLCK_active Inhibits (Ki = 4 µM) MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Actin-Myosin Interaction Smooth Muscle Contraction MLC_P->Contraction

ML-9 inhibits the Ca²⁺/Calmodulin-dependent MLCK pathway.

This diagram illustrates that an increase in intracellular calcium leads to the formation of a Ca²⁺-Calmodulin complex, which activates MLCK. Activated MLCK then phosphorylates the myosin light chain, enabling the interaction with actin that results in muscle contraction. ML-9 directly inhibits active MLCK, blocking this cascade.[1]

Conclusion

Both this compound and ML-9 hydrochloride are effective inhibitors of MLCK and other kinases. The choice between them is not based on biological efficacy but on practical handling properties. For the vast majority of in vitro and cell-based assays, the ML-9 hydrochloride salt is the superior choice due to its enhanced aqueous solubility and stability, which facilitates easier and more reliable experimental execution. The free base form should be reserved for specific applications where its unique chemical properties are required. Researchers must always account for the difference in molecular weight between the two forms to ensure accurate molar concentrations in their experiments.

References

A Head-to-Head Comparison of Myosin Light Chain Kinase (MLCK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell migration and barrier function. Its involvement in pathological conditions such as inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target MLCK, each with distinct characteristics. This guide provides an objective, data-driven comparison of several prominent MLCK inhibitors to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and specificity of a kinase inhibitor are paramount for its utility in research and potential for therapeutic development. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while comparison of IC50 values against a panel of related kinases reveals the inhibitor's selectivity. The following table summarizes the available quantitative data for common MLCK inhibitors.

InhibitorTarget KinaseIC50 / KiReference(s)
ML-7 MLCKIC50: 300 nM[1]
PKAKi: 21 µM
PKCKi: 42 µM
ML-9 MLCKIC50: 3.8 µM
PKA-
PKC-
K-252a MLCKKi: 20 nM
PKCIC50: 32.9 nM
CaM KinaseIC50: 1.8 nM
Phosphorylase KinaseIC50: 1.7 nM
KT5926 MLCKIncreased selectivity over K-252a[1]
Quercetin MLCKDirect inhibitor, specific IC50 not reported[1]
Capsaicin MLCKIndirectly affects MLCK expression[1]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and substrate used. Direct comparison between studies should be made with caution.

Mechanism of Action

The primary mechanism of action for many of these inhibitors is competitive binding at or near the ATP-binding site on the MLCK molecule[1]. This prevents the transfer of phosphate from ATP to the myosin light chain, thereby inhibiting smooth muscle contraction and other MLCK-dependent cellular processes.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the MLCK signaling pathway and a general workflow for screening MLCK inhibitors.

MLCK_Signaling_Pathway cluster_activation Upstream Activation cluster_mlck MLCK Regulation cluster_downstream Downstream Effects Ca_Calmodulin Ca2+/Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive GPCR GPCR/ Receptor Tyrosine Kinase PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release Ca_release->Ca_Calmodulin MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Smooth Muscle Contraction & Other Cellular Processes pMLC->Contraction

Caption: Simplified MLCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Purified MLCK Enzyme - Myosin Light Chain Substrate - ATP - Kinase Buffer Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions Inhibitors->Incubation Reaction Kinase Reaction Occurs (Phosphorylation) Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Phosphorylation (e.g., ADP-Glo, Radioactivity) Termination->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: General experimental workflow for MLCK inhibitor screening.

Detailed Experimental Protocols

Objective comparison of inhibitors requires standardized experimental protocols. Below are representative methodologies for in vitro kinase assays, which are fundamental for determining IC50 values.

In Vitro MLCK Kinase Assay (Generic Protocol)

This protocol outlines the basic steps for measuring MLCK activity and its inhibition. Specific details may vary based on the detection method used (e.g., radiometric, luminescence-based).

Materials:

  • Purified active MLCK enzyme

  • Myosin light chain (MLC) as a substrate (peptide or full-length protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • MLCK inhibitor candidates

  • Detection reagent (e.g., [γ-32P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit)

  • Microplate reader (scintillation counter or luminometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the MLCK inhibitor in the kinase assay buffer. Prepare a master mix containing the kinase assay buffer, MLC, and ATP.

  • Reaction Setup: In a microplate, add the inhibitor dilutions. To initiate the reaction, add the purified MLCK enzyme to the master mix and then dispense into the wells containing the inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg2+, or the 'ADP-Glo™ Reagent' which also depletes remaining ATP).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add the detection reagent which converts the ADP produced to a luminescent signal, and measure the light output with a luminometer[2].

  • Data Analysis: Calculate the percentage of MLCK activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A non-radioactive, bioluminescent ADP detection assay can be performed according to the manufacturer's protocol[3]. The final concentrations in the kinase reaction could be, for example, 20 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.01% Tween 20, 2 mM DTT, 150 μM ATP, 5 nM cMLCK, 250 nM calmodulin, and varying concentrations of the MLC substrate[3].

In Vitro PKA and PKC Kinase Assays (for Selectivity Profiling)

To assess the selectivity of MLCK inhibitors, similar in vitro kinase assays are performed using other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).

Key Differences from MLCK Assay:

  • Enzyme: Purified active PKA or PKC is used instead of MLCK.

  • Substrate: A specific substrate for PKA (e.g., Kemptide) or PKC (e.g., a PKC-specific peptide) is used.

  • Activators: PKA activity is typically stimulated by cAMP, while PKC activity requires cofactors like Ca2+, phospholipids, and diacylglycerol. These must be included in the reaction buffer.

The general procedure of incubation, termination, and detection remains similar to the MLCK assay, allowing for a comparative analysis of the inhibitor's effect on different kinases.

Conclusion

The choice of an MLCK inhibitor should be guided by the specific requirements of the study. For potent and relatively selective MLCK inhibition in cellular assays, ML-7 is often a preferred choice due to its lower IC50 compared to ML-9 . K-252a and its derivative KT5926 offer high potency but may exhibit off-target effects on other kinases, necessitating careful interpretation of results. Naturally derived compounds like Quercetin show promise as direct MLCK inhibitors, though more quantitative data is needed to fully characterize their potency and selectivity. Capsaicin appears to modulate MLCK expression rather than directly inhibiting its kinase activity.

Researchers should always consider the selectivity profile of an inhibitor and, where possible, use multiple inhibitors or complementary techniques like genetic knockdown to validate their findings. The experimental protocols provided here offer a foundation for conducting rigorous in vitro assessments of MLCK inhibitors.

References

Validating the Inhibitory Effect of ML-9 on Akt Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML-9, a known inhibitor of Akt phosphorylation, with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies on the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Overview of ML-9 and Alternative Akt Inhibitors

ML-9 is a small molecule inhibitor that has been shown to downregulate the Akt/mTOR pathway. However, it is important to note that ML-9 is a multi-target inhibitor, also demonstrating potent inhibition of Myosin Light Chain Kinase (MLCK) and Stromal Interaction Molecule 1 (STIM1).[1][2] This lack of specificity is a crucial consideration for researchers aiming to dissect the specific role of Akt phosphorylation in their experimental models.

As alternatives, several other small molecule inhibitors have been developed with varying degrees of specificity and potency for the Akt kinase. This guide will focus on a comparative analysis of ML-9 with three such alternatives: Perifosine, MK-2206, and GSK690693.

Quantitative Comparison of Inhibitor Potency

InhibitorTarget(s)Reported IC50/Ki ValuesReference(s)
ML-9 Akt kinase, MLCK, STIM1, PKA, PKCKi: 4 µM (MLCK), 32 µM (PKA), 54 µM (PKC)[1]
Perifosine AktIC50: 4.7 µM in MM.1S cells[3]
MK-2206 Akt1, Akt2, Akt3IC50: 5 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)[4][5]
GSK690693 Akt1, Akt2, Akt3IC50: ~10 nM (pan-Akt)[6]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell line and assay method used.

Experimental Protocols

Validating the inhibitory effect of these compounds on Akt phosphorylation is commonly achieved through Western blotting. This technique allows for the specific detection of the phosphorylated forms of Akt at key residues, namely Serine 473 (Ser473) and Threonine 308 (Thr308).

Detailed Western Blot Protocol for Phospho-Akt (p-Akt)

This protocol provides a general framework for assessing the inhibition of Akt phosphorylation in cell lysates. Optimization of antibody concentrations and incubation times may be required for specific cell types and experimental setups.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of inhibitors (e.g., ML-9, Perifosine, MK-2206, GSK690693) for the appropriate duration.

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-Akt (Thr308) overnight at 4°C. A typical antibody dilution is 1:1000 in 5% BSA/TBST.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt and a loading control protein such as GAPDH or β-actin.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the key pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p(Thr308) mTORC2 mTORC2 mTORC2->Akt p(Ser473) pAkt_T308 p-Akt (Thr308) pAkt_S473 p-Akt (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) pAkt_T308->Downstream pAkt_S473->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt Signaling Pathway.

Western_Blot_Workflow start Cell Treatment with Inhibitors lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Akt Ser473/Thr308) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow.

Conclusion

When selecting an inhibitor for studying Akt phosphorylation, researchers must consider the trade-off between specificity and the existing body of literature. While ML-9 has been shown to affect the Akt pathway, its multi-target nature complicates the interpretation of results. For studies requiring high specificity to dissect the direct role of Akt, inhibitors such as MK-2206 and GSK690693, with their potent and more selective profiles, represent superior alternatives. Perifosine also offers a more targeted approach compared to ML-9. The choice of inhibitor should be guided by the specific research question and validated using robust experimental methods like the Western blot protocol detailed in this guide.

References

A Researcher's Guide to Effective Negative Controls for the Kinase Inhibitor ML-9

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of control strategies for researchers, scientists, and drug development professionals.

ML-9 is a cell-permeable compound that primarily functions as an inhibitor of Myosin Light Chain Kinase (MLCK), playing a crucial role in regulating smooth muscle contraction and other cellular processes.[1] However, it's important to note that ML-9 is not entirely specific for MLCK and has been shown to inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.[2] This multi-target nature underscores the critical need for meticulous controls to attribute observed biological effects specifically to the inhibition of MLCK.

The Challenge of a Single Inactive Analog

The concept of a single "inactive" analog for a kinase inhibitor like ML-9 is challenging due to its polypharmacology. A compound that is structurally similar to ML-9 but does not inhibit MLCK might still interact with other kinases or cellular targets, leading to unforeseen biological effects. Therefore, a multi-faceted approach to negative controls is often more scientifically sound.

Recommended Negative Control Strategies

Instead of relying on a single, non-existent inactive analog, researchers should employ a combination of the following control strategies to ensure the specificity of their findings.

1. Vehicle Control: The most fundamental control is the use of the solvent (e.g., DMSO, water) in which ML-9 is dissolved at the same final concentration used in the experimental conditions. This accounts for any effects of the solvent on the cells or assay system.

3. Kinase-Dead Mutants: A powerful genetic approach is the use of cells expressing a kinase-dead mutant of MLCK. If the biological effect of ML-9 is absent in cells expressing the kinase-dead MLCK, it provides strong evidence that the effect is mediated through the inhibition of MLCK's enzymatic activity.

4. RNA Interference (RNAi) or CRISPR/Cas9-mediated Knockdown/Knockout: Depleting the expression of MLCK using siRNA, shRNA, or CRISPR/Cas9 gene editing is another excellent genetic strategy. If the phenotype observed with ML-9 treatment is mimicked by the genetic knockdown or knockout of MLCK, it strongly supports the on-target effect of the inhibitor.

Data Presentation: Comparing Control Strategies

The following table summarizes hypothetical comparative data for the different control strategies in a cellular assay measuring a specific MLCK-dependent process (e.g., cell migration).

Treatment Group Assay Readout (e.g., % Inhibition of Cell Migration) Interpretation
Untreated Cells0%Baseline activity.
Vehicle Control (e.g., 0.1% DMSO)2% ± 1.5%The solvent has a negligible effect.
ML-9 (10 µM) 75% ± 5.2% Significant inhibition of the process.
ML-7 (10 µM)72% ± 6.1%A structurally different MLCK inhibitor produces a similar effect, suggesting on-target activity.
Cells with Kinase-Dead MLCK + ML-910% ± 2.8%The effect of ML-9 is lost when MLCK catalytic activity is absent, indicating on-target action.
MLCK Knockdown Cells (siRNA)70% ± 5.5%Genetic depletion of MLCK phenocopies the effect of ML-9.
MLCK Knockdown Cells + ML-973% ± 4.9%No significant additive effect of ML-9 in the absence of its target.

Experimental Protocols

Biochemical MLCK Activity Assay

This protocol is adapted from established methods to measure the in vitro kinase activity of MLCK.[3][4][5]

Materials:

  • Purified recombinant MLCK

  • Myosin light chain (MLC) as substrate

  • ATP (radiolabeled [γ-³²P]ATP for traditional assays or non-radiolabeled for ADP-Glo™ Kinase Assay)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Calmodulin

  • CaCl₂

  • ML-9 and control compounds

  • Phosphocellulose paper or 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, calmodulin, CaCl₂, and MLC substrate.

  • Add ML-9 or the respective control (vehicle, other inhibitors) at the desired concentrations.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the incorporation of phosphate into the MLC substrate using a scintillation counter or measure ADP production using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Cellular Assay for MLCK Activity (e.g., Phos-tag™ SDS-PAGE)

This method allows for the detection of phosphorylated MLC in cell lysates.

Materials:

  • Cell culture reagents

  • ML-9 and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phos-tag™ acrylamide

  • Standard SDS-PAGE reagents and equipment

  • Antibodies against total MLC and phospho-MLC

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with ML-9 or control compounds for the desired time.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE using gels containing Phos-tag™ acrylamide, which retards the migration of phosphorylated proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Perform Western blotting using antibodies against total MLC and phospho-MLC to visualize the shift in migration and quantify the levels of phosphorylated MLC.

Visualizing Signaling Pathways and Experimental Logic

ML9_Signaling_Pathway cluster_activation Upstream Activation cluster_inhibition Inhibition Ca2_Calmodulin Ca²⁺/Calmodulin MLCK MLCK Ca2_Calmodulin->MLCK Activates ML9 ML-9 ML9->MLCK Inhibits MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Cellular_Response Cellular Response (e.g., Contraction, Migration) pMLC->Cellular_Response Leads to

Caption: Signaling pathway of MLCK activation and its inhibition by ML-9.

Negative_Control_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis and Interpretation Cells Target Cells ML9_Treatment Treat with ML-9 Cells->ML9_Treatment Control_Treatment Treat with Negative Control Cells->Control_Treatment Phenotype_ML9 Observe Phenotype A ML9_Treatment->Phenotype_ML9 Phenotype_Control Observe Phenotype B Control_Treatment->Phenotype_Control Comparison Compare Phenotypes (A vs. B) Phenotype_ML9->Comparison Phenotype_Control->Comparison Conclusion_OnTarget Conclusion: On-Target Effect Comparison->Conclusion_OnTarget If A is significant and B is not Conclusion_OffTarget Conclusion: Potential Off-Target Effect Comparison->Conclusion_OffTarget If A and B are similar or B is significant

Caption: Logical workflow for using negative controls in ML-9 experiments.

Conclusion

While the search for a single inactive analog of ML-9 as a negative control may be fruitless, researchers have a powerful toolkit of alternative strategies to ensure the validity of their experimental findings. By employing a combination of vehicle controls, structurally unrelated inhibitors, and genetic approaches such as kinase-dead mutants and gene knockdowns, the scientific community can continue to use ML-9 effectively and with high confidence in the specificity of the results. This multi-pronged approach to negative controls is essential for rigorous and reproducible research in the field of kinase biology and drug discovery.

References

A Comparative Guide to the Inhibitory Profile of ML-9 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory profile of ML-9 with other widely used kinase inhibitors: staurosporine, H-89, and Y-27632. The information presented is curated from publicly available research to assist in the selection of appropriate reagents for kinase-related studies.

Introduction to ML-9

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is recognized primarily as a selective inhibitor of Myosin Light Chain Kinase (MLCK). Its ability to permeate cell membranes makes it a useful tool for investigating the physiological roles of MLCK in cellular processes such as smooth muscle contraction, cell migration, and secretion. Beyond its primary target, ML-9 exhibits inhibitory activity against other kinases, albeit at higher concentrations. This guide aims to provide a clear, data-driven comparison of ML-9's inhibitory profile against that of other common kinase inhibitors to aid researchers in their experimental design and interpretation.

Comparative Inhibitory Profile

The following tables summarize the inhibitory activities (Ki or IC50 values) of ML-9 and other selected kinase inhibitors against various kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibitory Profile of ML-9

Kinase TargetInhibition Constant (Ki)Reference
Myosin Light Chain Kinase (MLCK)4 µM[1][2]
Protein Kinase A (PKA)32 µM[1][2]
Protein Kinase C (PKC)54 µM[1][2]

Table 2: Comparative Inhibitory Profiles of Kinase Inhibitors

InhibitorPrimary Target(s)IC50 / KiOther Notable Targets (IC50 / Ki)
ML-9 MLCK Ki: 4 µM PKA (Ki: 32 µM), PKC (Ki: 54 µM)
Staurosporine Broad SpectrumPKC (IC50: 0.7 nM), PKA (IC50: 7 nM), MLCK (IC50: 21 nM)A broad range of kinases are inhibited at low nanomolar concentrations.[2][3]
H-89 PKA IC50: 48 nM S6K1 (IC50: 80 nM), MSK1 (IC50: 120 nM), ROCKII (IC50: 270 nM)[1][4]
Y-27632 ROCK1, ROCK2 Ki: 220 nM (ROCK1), 300 nM (ROCK2) Limited off-target effects reported at concentrations effective for ROCK inhibition.[5]

Signaling Pathway and Experimental Workflow

To visually represent the context of ML-9's action and the methodology for its characterization, the following diagrams are provided.

MLCK_Signaling_Pathway CaM Calmodulin MLCK_inactive MLCK (inactive) CaM->MLCK_inactive activates Ca2 Ca²⁺ Ca2->CaM binds MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin pMLC->Actin interacts with Contraction Smooth Muscle Contraction Actin->Contraction ML_9 ML-9 ML_9->MLCK_active inhibits

Caption: Myosin Light Chain Kinase (MLCK) Signaling Pathway.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-³²P]ATP) - Kinase Buffer - Test Inhibitor (e.g., ML-9) start->prepare_reagents assay_setup Assay Setup: Add kinase, substrate, and inhibitor to reaction plate prepare_reagents->assay_setup initiate_reaction Initiate Reaction: Add ATP solution assay_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: Add stop solution (e.g., EDTA) incubation->stop_reaction separation Separate Substrate from ATP: (e.g., phosphocellulose paper binding) stop_reaction->separation detection Detect Phosphorylation: (e.g., Scintillation counting or Phosphorimaging) separation->detection data_analysis Data Analysis: Calculate % inhibition and IC₅₀ value detection->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is typically performed using in vitro kinase assays. A general protocol for a radiometric kinase inhibition assay is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., ML-9) against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • [γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., ML-9) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid or 50 mM EDTA)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and scintillation counter or phosphorimager

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and perform serial dilutions to create a range of concentrations.

    • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

    • Prepare an ATP solution containing a mixture of [γ-³²P]ATP and non-radiolabeled ATP at a final concentration typically near the Km of the kinase for ATP.

  • Assay Reaction:

    • Add the desired volume of the kinase master mix to each well of a microplate.

    • Add the serially diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation:

    • Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 20-30 minutes) within the linear range of the reaction.

  • Stopping the Reaction:

    • Terminate the reaction by adding the stop solution to each well.

  • Separation and Detection:

    • Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Allow the paper to dry completely.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

ML-9 is a valuable tool for studying MLCK-mediated signaling pathways. While it demonstrates selectivity for MLCK over some other kinases like PKA and PKC, researchers should be aware of its potential for off-target effects, especially at higher concentrations. In contrast, staurosporine acts as a broad-spectrum kinase inhibitor, H-89 shows high potency for PKA with some cross-reactivity, and Y-27632 is a more selective inhibitor of ROCK kinases. The choice of inhibitor should be guided by the specific research question and the desired level of target selectivity. The experimental protocols and workflows provided in this guide offer a framework for the in vitro characterization of these and other kinase inhibitors.

References

A Critical Appraisal of ML-9 as a Specific Myosin Light Chain Kinase (MLCK) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific kinase inhibitor is paramount to the integrity of experimental outcomes. This guide provides a critical appraisal of ML-9, a widely used Myosin Light Chain Kinase (MLCK) inhibitor. We will objectively compare its performance with other common alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the informed selection of the most appropriate tool for your research.

Introduction to Myosin Light Chain Kinase and its Inhibition

Myosin Light Chain Kinase (MLCK) is a pivotal serine/threonine kinase that regulates a multitude of cellular processes, most notably smooth muscle contraction, cell migration, and endothelial barrier function. It primarily functions by phosphorylating the regulatory light chain (RLC) of myosin II, a key event that enables myosin's motor activity and interaction with actin filaments. Given its central role, the pharmacological inhibition of MLCK is a critical tool for dissecting these physiological processes and holds therapeutic potential.

ML-9 [1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine] has been a staple in laboratories for studying MLCK-dependent signaling. However, its utility as a truly specific inhibitor warrants careful consideration due to a growing body of evidence highlighting significant off-target effects. This guide will delve into the specifics of ML-9's activity and compare it to other commonly used MLCK inhibitors: the more potent analog ML-7, the irreversible inhibitor Wortmannin, and a highly selective peptide inhibitor.

Comparative Analysis of MLCK Inhibitors

The efficacy and specificity of a kinase inhibitor are best assessed through quantitative measures of its potency against its intended target and a panel of other kinases. The following tables summarize the available data for ML-9 and its alternatives.

Table 1: In Vitro Potency and Selectivity of MLCK Inhibitors
InhibitorTargetKi (µM)IC50 (µM)Off-Target Kinases (Ki or IC50 in µM)
ML-9 MLCK43.8[1]PKA (32), PKC (54), Akt, STIM1
ML-7 MLCK0.3[2][3][4]0.3-0.4[5]PKA (21), PKC (42)[2][4]
Wortmannin MLCK-0.2PI3K (0.003), DNA-PK (0.016), mTOR, PLK1 (0.024), MAPK[6][7][8]
MLCK Inhibitor Peptide 18 MLCK-0.05[9][10][11][12]CaM Kinase II (>200)[9][10][11][12]

Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., ATP concentration). Data presented here are compiled from various sources for comparative purposes.

Table 2: Documented Off-Target Effects in Cellular Assays
InhibitorOff-Target EffectEffective Concentration
ML-9 Inhibition of store-operated Ca2+ entry (SOCE) via STIM1Induces cardiomyocyte death at 50-100 µM[13]
Inhibition of TRPC6 channelsIC50 ~11 nM[14][15]
Reduction of intracellular Ca2+ concentration independent of MLCK30 µM[16]
Lysosomotropic actions leading to cell deathNot specified
Wortmannin Irreversible inhibition of PI3K signalingIC50 ~3 nM[6][17]
Inhibition of DNA repair pathways50 µM[6]
ML-7 Stimulation of K-Cl cotransport (KCC) independent of MLCK~20 µM[18]

Signaling Pathways and Inhibitor Targets

To visualize the points of intervention for these inhibitors and the potential for off-target effects, the following diagrams illustrate the canonical MLCK signaling pathway and a simplified representation of ML-9's known off-target interactions.

MLCK_Signaling_Pathway CaM Ca²⁺/Calmodulin MLCK_active MLCK (active) CaM->MLCK_active Activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active pMyosin_RLC p-Myosin RLC MLCK_active->pMyosin_RLC Phosphorylates Myosin_RLC Myosin RLC Myosin_RLC->pMyosin_RLC Contraction Muscle Contraction & Cellular Processes pMyosin_RLC->Contraction ML_9 ML-9 ML_9->MLCK_active ML_7 ML-7 ML_7->MLCK_active Wortmannin Wortmannin Wortmannin->MLCK_active Peptide Peptide Inhibitor Peptide->MLCK_active

Caption: Canonical MLCK signaling pathway and points of inhibition.

ML9_Off_Target_Pathway ML_9 ML-9 MLCK MLCK ML_9->MLCK Inhibits (Primary Target) STIM1 STIM1 ML_9->STIM1 Inhibits TRPC6 TRPC6 Channel ML_9->TRPC6 Inhibits Ca_Channels Ca²⁺-Permeable Channels ML_9->Ca_Channels Inhibits Akt Akt Kinase ML_9->Akt Inhibits Myosin_Phos Myosin Phosphorylation MLCK->Myosin_Phos SOCE Store-Operated Ca²⁺ Entry STIM1->SOCE Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Ca_Channels->Ca_Influx Cell_Survival Cell Survival/Proliferation Akt->Cell_Survival

Caption: Known primary and off-target interactions of ML-9.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, we provide detailed methodologies for key assays used in the characterization of MLCK inhibitors.

In Vitro MLCK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure MLCK activity.

Materials:

  • MLCK enzyme

  • Myosin Light Chain (MLC) peptide substrate (e.g., KKR PQR ATS NVF AM-NH2)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white opaque plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (e.g., ML-9) at various concentrations or vehicle (DMSO).

  • Add 2 µl of a mix containing the MLCK enzyme and the MLC peptide substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for MLCK.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the MLCK activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Inhibitor/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme_Substrate Add MLCK Enzyme & Substrate Mix Add_Inhibitor->Add_Enzyme_Substrate Add_ATP Add ATP to Initiate Reaction Add_Enzyme_Substrate->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate (30-60 min) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the in vitro MLCK kinase assay.

Cell-Based Measurement of Myosin Light Chain Phosphorylation (In-Cell Western™ Assay)

This protocol allows for the quantitative measurement of MLC phosphorylation in adherent cells.[19]

Materials:

  • Cells cultured in 96-well black-walled plates

  • Phosphate Buffered Saline (PBS)

  • 4% Formaldehyde in PBS (Fixation Solution)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) and Mouse anti-total Myosin Light Chain 2

  • Infrared dye-conjugated secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and grow to the desired confluency. Treat cells with inhibitors (e.g., ML-9) for the desired time.

  • Fixation: After treatment, remove the media and add 150 µl of 4% Formaldehyde to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells three times with PBS. Add 150 µl of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells three times with PBS. Add 150 µl of Blocking Buffer to each well and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer. Remove the Blocking Buffer and add 50 µl of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Dilute the infrared dye-conjugated secondary antibodies in Blocking Buffer. Add 50 µl of the secondary antibody solution to each well and incubate for 60 minutes at room temperature in the dark.

  • Washing and Scanning: Wash the wells four times with PBS containing 0.1% Tween-20. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the intensity of the signal for both phosphorylated and total MLC. Normalize the phospho-MLC signal to the total MLC signal.

Critical Appraisal and Recommendations

The data presented clearly indicates that while ML-9 is an effective inhibitor of MLCK, its utility as a specific inhibitor is questionable.

  • Potency: ML-9 inhibits MLCK in the low micromolar range. However, its analog, ML-7 , is significantly more potent, with a Ki of 300 nM.[2][3][4] For studies requiring a more potent small molecule inhibitor, ML-7 is a superior choice.

  • Specificity: The primary concern with ML-9 is its off-target activity. It inhibits PKA and PKC at concentrations only 8- and 13.5-fold higher than its Ki for MLCK, respectively. More significantly, it has been shown to inhibit Akt, STIM1, and various calcium channels at concentrations relevant for cellular assays.[13][16] This pleiotropic activity can lead to confounding results, making it difficult to attribute observed cellular effects solely to MLCK inhibition. For example, the reduction in intracellular calcium concentration by ML-9 is independent of its effect on MLCK.[16]

  • Alternatives:

    • ML-7: While more potent, ML-7 also exhibits off-target effects on PKA and PKC, albeit at higher concentrations relative to its MLCK inhibition.[2][4] It should be used with caution and at the lowest effective concentration.

    • Wortmannin: Wortmannin is a potent, irreversible inhibitor of MLCK. However, it is a notoriously non-specific kinase inhibitor, with potent activity against PI3-kinases at nanomolar concentrations.[6][7][8] Its use as an MLCK inhibitor is only advisable in cell-free systems where PI3K signaling is not a concern, or in combination with other inhibitors to parse out specific effects, which can be complex to interpret.

    • Peptide Inhibitors: For the highest degree of specificity, MLCK inhibitor peptide 18 is an excellent alternative.[9][10][11][12] With an IC50 of 50 nM for MLCK and over 4000-fold selectivity against CaM Kinase II, it offers a much cleaner tool for dissecting MLCK-specific functions in cellular contexts.[9][10][11][12] The main drawback of peptide inhibitors can be cell permeability, although this particular peptide is reported to be cell-permeable.[9]

Conclusion

  • For studies requiring a small molecule inhibitor, ML-7 offers higher potency than ML-9, though careful dose-response experiments are crucial to minimize off-target effects.

  • For experiments demanding the highest level of specificity, a peptide inhibitor such as MLCK inhibitor peptide 18 is the most reliable choice.

  • The use of Wortmannin as an MLCK inhibitor should be largely avoided in cellular systems due to its potent and widespread off-target effects on the PI3K signaling pathway.

References

Safety Operating Guide

Proper Disposal of ML-9 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of ML-9 free base, ensuring the safety of laboratory personnel and the protection of the environment.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE): [1]

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation and contact with skin and eyes.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1][2] Do not attempt to dispose of this chemical in a standard laboratory drain or as regular solid waste.

  • Segregation and Collection:

    • Carefully collect any waste this compound, including unused product and contaminated materials (e.g., pipette tips, weighing paper, gloves).

    • Place the waste in a clearly labeled, sealed, and compatible waste container. The label should prominently display "Hazardous Waste" and "this compound."

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.

    • Store the container in a designated, cool, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]

  • Spill Management:

    • In the event of a spill, collect the spillage immediately.[1]

    • Avoid allowing the substance to enter drains, water courses, or the soil.[1]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated hazardous waste container.

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

ML9_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Collect Waste ML-9 and Contaminated Materials B->C D Place in a Labeled, Sealed Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Certified Waste Disposal Service E->F G Arrange for Pickup and Proper Disposal F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML-9 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for the laboratory use of ML-9 free base, a potent inhibitor of myosin light-chain kinase (MLCK) and Akt kinase.

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1][2]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1][2]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1][2]

Quantitative Chemical and Biological Data

A summary of the key chemical and biological properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₅H₁₇ClN₂O₂S--INVALID-LINK--
Molecular Weight 324.83 g/mol [1]
CAS Number 110448-31-2[1]
GHS Oral Toxicity Category 4 (LD50 range: 300 - 2000 mg/kg)[1][3][4]
Ki for MLCK 4 µM[5]
Ki for PKA 32 µM[5]
Ki for PKC 54 µM[5]

Personal Protective Equipment (PPE) and Handling Procedures

Strict adherence to the following procedures is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Required Personal Protective Equipment
  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.[1]

  • Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when aerosol formation is possible.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Locate and verify the functionality of the nearest safety shower and eye wash station.[1]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • Avoid inhalation of dust and the formation of aerosols.[1]

    • Prevent all contact with eyes and skin.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

    • Recommended storage temperature for the powder is -20°C. If in solvent, store at -80°C.[1]

Emergency First Aid Measures
  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and accidental exposure.

Spill Response
  • Evacuate the immediate area.

  • Wear all required PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

  • Collect the spilled material and absorbent in a sealed container for proper disposal.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

Waste Disposal
  • Dispose of this compound and any contaminated materials in a designated, approved hazardous waste container.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

  • All disposal must be in accordance with local, regional, and national regulations.

Experimental Protocols and Signaling Pathways

Cited Experimental Methodologies

Inhibition of Myosin Light Chain Kinase (MLCK) in Vascular Smooth Muscle: To investigate the inhibitory effect of ML-9 on smooth muscle contraction, a common in vitro protocol involves the use of isolated rabbit mesenteric artery. The tissue is chemically skinned to allow for direct application of substances to the contractile machinery. The Ca2+-independent contraction is induced by a trypsin-treated MLCK. ML-9 is then introduced at varying concentrations (e.g., 10-30 µM) and incubated for a set period (e.g., 30 minutes). The extent of contraction and the phosphorylation of the 20,000-Da myosin light chain are then measured to determine the inhibitory effect of ML-9.[6]

Induction of Autophagy in Cell Culture: The effect of ML-9 on autophagy can be assessed using a prostate cancer cell line such as LNCaP. The cells are cultured in a suitable medium and then treated with different concentrations of ML-9 for various time points (e.g., 6, 12, or 24 hours). The induction of autophagy is monitored by observing the conversion of LC3-I to LC3-II via Western blot analysis. An increase in the LC3-II to LC3-I ratio is indicative of autophagosome formation. Further analysis can be done using transmission electron microscopy to visualize the formation of autophagosomes and autolysosomes.[7][8]

Visualized Signaling Pathways and Workflows

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Verify Ventilation (Fume Hood) prep2 Check Safety Equipment (Shower, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 dispose Dispose in Labeled Hazardous Waste Container clean2->dispose spill Spill Occurs spill1 Evacuate & Alert spill->spill1 spill2 Contain & Clean spill1->spill2 spill3 Dispose of Spill Waste spill2->spill3 spill3->dispose MLCK_Signaling_Pathway cluster_stimulus Stimulus cluster_calcium Calcium Signaling cluster_mlck MLCK Pathway cluster_inhibition Inhibition agonist Agonist (e.g., Acetylcholine) receptor G-protein Coupled Receptor agonist->receptor ca_increase ↑ Intracellular Ca²⁺ receptor->ca_increase calmodulin Calmodulin ca_increase->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck MLCK ca_calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates p_mlc Phosphorylated MLC mlc->p_mlc contraction Smooth Muscle Contraction p_mlc->contraction ml9 ML-9 ml9->mlck Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.